N-(2-Bromoethyl)phthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXTOCAICMPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060357 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-98-1 | |
| Record name | N-(2-Bromoethyl)phthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-BROMOETHYL)PHTHALIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-2-bromoethylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-Bromoethyl)phthalimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85E8KM8J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Bromoethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Bromoethyl)phthalimide is a pivotal synthetic intermediate, extensively utilized in organic chemistry and drug development.[1][2] Its significance lies in its function as a stable, crystalline solid that serves as a precursor for the introduction of a primary amino group, a common pharmacophore in many biologically active molecules. This is most notably achieved through the Gabriel synthesis, a robust method for forming primary amines.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral data to aid researchers in its effective application.
Physicochemical Properties
This compound is a white to off-white or slightly pink crystalline powder.[1][5][6] A comprehensive summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₀H₈BrNO₂ | [1][5][7][8][9][10][11][12] |
| Molecular Weight | 254.08 g/mol | [1][8][10][11][12][13][14] |
| Melting Point | 79 - 84 °C | [1][7][8][13][15][16] |
| Boiling Point | 318 - 342.9 °C at 760 mmHg | [5][7][15][16] |
| Density | ~1.6 - 1.7 g/cm³ | [5][7] |
| Solubility | Insoluble in water.[1][5][7][9][13][16] Soluble in methanol (B129727) and other organic solvents.[13] | |
| Appearance | White to off-white crystalline solid.[1][2][6][15] | |
| CAS Number | 574-98-1 | [1][7][8][9][11][12][14] |
Spectroscopic Data
The identity and purity of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 300 MHz): δ ≈ 7.85 (m, 2H, Ar-H), 7.70 (m, 2H, Ar-H), 3.88 (t, J=6 Hz, 2H, N-CH₂), 3.56 (t, J=6 Hz, 2H, CH₂-Br).[15]
-
¹³C NMR (CDCl₃, 75 MHz): δ ≈ 168.4 (C=O), 134.6 (Ar-CH), 132.2 (Ar-C), 123.8 (Ar-CH), 49.3 (N-CH₂), 37.2 (CH₂-Br).[15]
Infrared (IR) Spectroscopy
Key peaks in the IR spectrum (KBr pellet) include:
-
~1770 cm⁻¹ (C=O, symmetric stretch)
-
~1715 cm⁻¹ (C=O, asymmetric stretch)
-
~1600 cm⁻¹ (C=C, aromatic)
-
~1400 cm⁻¹ (C-N stretch)
-
~720 cm⁻¹ (C-H, aromatic out-of-plane bend)
-
~650 cm⁻¹ (C-Br stretch)[17]
Mass Spectrometry (MS)
-
Electron Ionization (EI): m/z 253/255 [M]⁺, 174 [M-Br]⁺, 160 [M-CH₂Br]⁺, 148 [Phthalimide]⁺.[17][18]
Experimental Protocols
The synthesis of this compound is commonly achieved via two primary routes: the Gabriel synthesis from potassium phthalimide (B116566) and the bromination of N-(2-hydroxyethyl)phthalimide.
Synthesis via Gabriel Reaction
This classic method involves the nucleophilic substitution of 1,2-dibromoethane (B42909) with potassium phthalimide.[3][4]
Materials:
-
Potassium Phthalimide (C₈H₄KNO₂)[3]
-
1,2-Dibromoethane (C₂H₄Br₂)[3]
-
Ethanol (B145695) (98-100%)[3]
-
Carbon Disulfide (CS₂)[3]
Procedure:
-
A mixture of potassium phthalimide and an excess of 1,2-dibromoethane is heated at 180-190 °C for approximately 12 hours.[3]
-
After cooling, the excess 1,2-dibromoethane is removed by distillation under reduced pressure.[3]
-
The crude product is extracted from the remaining potassium bromide by refluxing with 98-100% ethanol.[3]
-
The hot solution is filtered to remove insoluble salts.[3]
-
The ethanol is distilled from the filtrate under reduced pressure.[3]
-
The residue is refluxed with carbon disulfide to separate the soluble this compound from the insoluble diphthalimidoethane byproduct.[3]
-
The hot solution is filtered, and the carbon disulfide is distilled off to yield the crude product.[3]
-
Purification is achieved by recrystallization from 75% ethanol, often with the use of decolorizing carbon, to yield a white crystalline product.[3] The expected yield is 69-79%.[3]
Synthesis from N-(2-Hydroxyethyl)phthalimide
This alternative method involves the conversion of the hydroxyl group of N-(2-hydroxyethyl)phthalimide to a bromide.[4][19]
Materials:
-
N-(2-Hydroxyethyl)phthalimide
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)[4]
-
A suitable solvent (e.g., a chlorinated solvent)[4]
Procedure:
-
N-(2-hydroxyethyl)phthalimide is synthesized by reacting phthalic anhydride (B1165640) with 2-aminoethanol.[4]
-
The N-(2-hydroxyethyl)phthalimide is dissolved in a suitable solvent.[4]
-
A brominating agent, such as phosphorus tribromide, is added, typically at reduced temperatures.[4]
-
After the reaction is complete, the mixture is carefully quenched, for example, by pouring it onto ice.[4]
-
The product is extracted with an organic solvent.[4]
-
The organic layer is washed with a dilute base and then with water.[4]
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).[4]
-
The solvent is removed under reduced pressure.[4]
-
The crude product is recrystallized from a suitable solvent to obtain pure this compound.[4]
Applications in Synthesis
The primary application of this compound is as an electrophile in the Gabriel synthesis to produce a variety of primary amines. The phthalimide group serves as a protecting group for the amine, which can be subsequently deprotected, typically by hydrazinolysis.[3]
Example: Synthesis of N-[2-(1H-Imidazol-1-yl)ethan-1-amine] [3]
-
Alkylation: Sodium imidazolide (B1226674) is reacted with this compound in DMF.[3]
-
Hydrazinolysis: The resulting N-[2-(1H-imidazol-1-yl)ethyl]phthalimide is treated with hydrazine (B178648) hydrate (B1144303) in ethanol to cleave the phthalimide group, yielding the desired primary amine.[3]
Visualized Workflows
Gabriel Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Gabriel reaction.
General Application in Primary Amine Synthesis
Caption: General workflow for the synthesis of primary amines using this compound.
Safety and Handling
This compound may cause skin, eye, and respiratory tract irritation.[1][5][16] It is essential to handle this compound in a well-ventilated area, such as a fume hood.[20] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn.[7][16][20][21] Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, in a tightly closed container.[16][21]
Conclusion
This compound is a cornerstone reagent for the synthesis of primary amines, with well-documented physicochemical and spectroscopic properties. The experimental protocols for its synthesis are robust and reproducible. A thorough understanding of its properties, handling requirements, and synthetic applications is crucial for its effective and safe use in research and development, particularly in the synthesis of novel pharmaceutical agents.
References
- 1. This compound|CAS 574-98-1|Reagent [benchchem.com]
- 2. CAS 574-98-1: this compound | CymitQuimica [cymitquimica.com]
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- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 574-98-1 [chemicalbook.com]
- 7. This compound | CAS#:574-98-1 | Chemsrc [chemsrc.com]
- 8. N-(2-ブロモエチル)フタルイミド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound, CasNo.574-98-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. scbt.com [scbt.com]
- 12. chemscene.com [chemscene.com]
- 13. This compound, 97% | Fisher Scientific [fishersci.ca]
- 14. This compound 95 574-98-1 [sigmaaldrich.com]
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- 16. This compound(574-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. This compound(574-98-1) MS [m.chemicalbook.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. echemi.com [echemi.com]
- 21. fishersci.com [fishersci.com]
N-(2-Bromoethyl)phthalimide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the molecular properties, synthesis, and purification of N-(2-Bromoethyl)phthalimide. It also explores the broader biological context of phthalimide (B116566) derivatives in relevant signaling pathways, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.
Core Molecular Data
This compound is a key reagent in organic synthesis, primarily utilized for the introduction of a primary amine group via the Gabriel synthesis.[1][2][3] Its fundamental molecular properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂[1] |
| Molecular Weight | 254.08 g/mol [1] |
| CAS Number | 574-98-1 |
| Appearance | White to light tan crystalline powder[1] |
| Melting Point | 80-83 °C[1] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining a high-purity product for research and development applications. Two common synthetic routes are the Gabriel synthesis and the bromination of N-(2-hydroxyethyl)phthalimide.
Synthesis via Gabriel Reaction
This classic method involves the N-alkylation of potassium phthalimide with 1,2-dibromoethane (B42909).[2]
Materials:
-
Potassium phthalimide
-
1,2-dibromoethane (in excess)
-
Anhydrous ethanol (B145695)
-
Carbon disulfide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine potassium phthalimide and an excess of 1,2-dibromoethane.
-
Heat the mixture under reflux for several hours (e.g., 2-4 hours).
-
After the reaction is complete, allow the mixture to cool.
-
Filter the mixture to remove the potassium bromide byproduct.
-
Remove the excess 1,2-dibromoethane from the filtrate by distillation.
-
The crude this compound can then be purified by recrystallization.
Synthesis from N-(2-Hydroxyethyl)phthalimide
This alternative route involves the conversion of a hydroxyl group to a bromide.[2][4][5]
Materials:
-
N-(2-hydroxyethyl)phthalimide
-
Phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂)
-
Suitable solvent (e.g., a chlorinated solvent)
-
Crushed ice
-
Aqueous ethanol (50% by volume)
Procedure:
-
Synthesize N-(2-hydroxyethyl)phthalimide by reacting phthalic anhydride (B1165640) with 2-aminoethanol.
-
Dissolve the N-(2-hydroxyethyl)phthalimide in a suitable solvent.
-
Treat the solution with a brominating agent, such as phosphorus tribromide, typically at reduced temperatures.[2][5]
-
After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.[2][5]
-
Extract the product with an organic solvent.
-
Wash the organic layer with a dilute base and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product to obtain pure this compound.
Purification by Recrystallization
Recrystallization is a standard method for purifying the crude product.[6][7][8]
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot 75% ethanol.
-
If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.
-
Hot filter the solution to remove the carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals to obtain the final product. A sharp melting point range close to the literature value (82-84 °C) indicates high purity.[2]
Process and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound and the general signaling pathway associated with the anti-inflammatory activity of phthalimide derivatives.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: General anti-inflammatory signaling pathways of phthalimide derivatives.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry.[1] Its primary use is to introduce a protected primary amine, a common feature in many bioactive molecules.[1] Phthalimide derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[9][10][11]
Notably, some N-substituted phthalimides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammation.[1][12] The mechanism can involve binding to cereblon (CRBN), a component of an E3 ubiquitin ligase complex, leading to the degradation of transcription factors necessary for TNF-α gene expression.[1] Furthermore, certain phthalimide derivatives have been found to exert anti-inflammatory effects by suppressing the Toll-like receptor (TLR)4 signaling pathway, leading to the downregulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like TNF-α and interleukin-1β.[13]
The versatility of this compound also extends to its use in the development of Proteolysis Targeting Chimeras (PROTACs), where it can be used to construct the linker connecting the target-binding and E3 ligase-binding moieties.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 574-98-1|Reagent [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide [ouci.dntb.gov.ua]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Bromoethyl)phthalimide
This technical guide provides a comprehensive overview of the melting point and solubility of N-(2-Bromoethyl)phthalimide, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and a logical workflow for compound characterization.
Core Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][2] Its key physical properties are summarized below.
The melting point and solubility are critical parameters for the purification, handling, and application of this compound in synthetic reactions.
Table 1: Melting Point of this compound
| Parameter | Reported Value (°C) | Source |
| Melting Point | 80-83 | [3] |
| Melting Point | 81.0 - 84.0 | [4] |
| Melting Point | 82 | [5] |
| Melting Point | 79 - 82 | [6] |
| Melting Point | 80 - 84 | [2] |
| Melting Point (Recrystallized) | 82 - 83 | [7] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| Water | Insoluble | [2][3][4][6] |
| Methanol | Soluble | [5] |
| Ethanol | Hardly Soluble | [4] |
| Diethyl Ether | Hardly Soluble | [4] |
| Dimethylformamide (DMF) | Commonly used as a reaction solvent | [2] |
| Organic Solvents (General) | Soluble (approx. 10 g/L) | [4] |
| Dilute Alcohol | Suitable for recrystallization | [7] |
Experimental Protocols
Accurate determination of melting point and solubility is fundamental for compound identification and purity assessment. A pure substance typically exhibits a sharp melting range of one to two degrees.[8] Impurities tend to lower the melting point and broaden the melting range.[8]
This is the most common technique for determining the melting point of a solid organic compound.[9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube)
-
Glass capillary tubes (one end sealed)
-
Thermometer
-
Mortar and pestle (if sample needs grinding)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9]
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom.[10] Repeat until the sample is packed to a height of 2-3 mm.[8][10]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[10]
-
Rapid Determination (Optional): For an unknown or new batch, perform a rapid heating to find an approximate melting range. This saves time in subsequent, more accurate measurements.
-
Accurate Determination: For a precise measurement, begin heating at a temperature approximately 15-20°C below the expected melting point. Adjust the heating rate to a slow and steady 1-2°C per minute as you approach the melting range.[10]
-
Observation and Recording: Record two temperatures:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1-T2.
-
This procedure determines the solubility of a compound in various solvents, which can indicate the presence of polar or non-polar functional groups.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Sample Measurement: Place a small, measured amount of this compound (e.g., 25 mg) into a clean, dry test tube.[11]
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL) to the test tube in small portions.[11]
-
Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[11]
-
Observation: Observe the mixture closely. Classify the solubility as:
-
Soluble: The entire solid dissolves completely.
-
Partially Soluble: Some of the solid dissolves, but not all.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Systematic Testing: For a comprehensive profile, a systematic approach is often used, starting with water, followed by acidic and basic solutions, and finally organic solvents, as outlined in the workflow diagram below.[12]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like this compound, incorporating the experimental protocols described above.
Caption: Workflow for Physicochemical Characterization.
References
- 1. This compound | 574-98-1 [chemicalbook.com]
- 2. This compound|CAS 574-98-1|Reagent [benchchem.com]
- 3. This compound | CAS#:574-98-1 | Chemsrc [chemsrc.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | 574-98-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound(574-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
Spectroscopic Profile of N-(2-Bromoethyl)phthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for N-(2-Bromoethyl)phthalimide, a key reagent in organic synthesis, particularly for the introduction of a primary amine group via the Gabriel synthesis.[1] The structural integrity of this compound is crucial for its reactivity and the successful synthesis of target molecules.[1] The data presented herein serves as a reference for the characterization and quality assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃) as the solvent.[2]
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.85 | multiplet | 2H | Aromatic (Ar-H) | |
| 7.70 | multiplet | 2H | Aromatic (Ar-H) | |
| 3.88 | triplet | 2H | 6 | -N-CH₂- |
| 3.56 | triplet | 2H | 6 | -CH₂-Br |
Data sourced from ChemWhat[2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The data below was acquired in deuterated chloroform (CDCl₃).[2]
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 168.4 | C=O |
| 134.6 | Ar-CH |
| 132.2 | Ar-C |
| 123.8 | Ar-CH |
| 49.3 | -N-CH₂- |
| 37.2 | -CH₂-Br |
Data sourced from ChemWhat[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is typically acquired using a potassium bromide (KBr) pellet.[2]
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Assignment |
| ~1770 | C=O (symmetric stretching) |
| ~1715 | C=O (asymmetric stretching) |
Note: The asymmetric stretching frequency is a typical value for phthalimides and complements the symmetric stretch.
Experimental Protocols
While detailed, step-by-step experimental protocols for the acquisition of the cited spectra are not publicly available, a general methodology can be outlined based on standard analytical chemistry practices.
3.1. NMR Spectroscopy (General Protocol) A sample of this compound is dissolved in an appropriate deuterated solvent, such as CDCl₃ or DMSO-d₆.[2] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz, 400 MHz, or 500 MHz for ¹H NMR).[2] Data processing involves Fourier transformation of the free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
3.2. IR Spectroscopy (General Protocol) A small amount of this compound is finely ground with dry potassium bromide (KBr).[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Synthesis of N-(2-Bromoethyl)phthalimide from Phthalic Anhydride
This technical guide provides a comprehensive overview of the synthesis of N-(2-Bromoethyl)phthalimide, a crucial intermediate in organic and medicinal chemistry, starting from phthalic anhydride (B1165640). The primary audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound serves as a key building block in the Gabriel synthesis of primary amines. The phthalimide (B116566) group acts as a protecting group for the amine functionality, allowing for the introduction of a primary amino group into a wide range of molecules without the common issue of overalkylation. This guide details a reliable and commonly employed synthetic route starting from phthalic anhydride and monoethanolamine.
Reaction Pathway
The synthesis of this compound from phthalic anhydride is a two-step process. The first step involves the reaction of phthalic anhydride with monoethanolamine to form the intermediate, N-(2-hydroxyethyl)phthalimide. This intermediate is typically not isolated. In the second step, the hydroxyl group of N-(2-hydroxyethyl)phthalimide is substituted with a bromine atom using a brominating agent, such as phosphorus tribromide, to yield the final product.
Experimental Protocols
A detailed experimental procedure for the synthesis of this compound from phthalic anhydride is provided below. This protocol is adapted from established literature methods.[1]
Caution: This preparation should be conducted in a well-ventilated fume hood.
Materials:
-
Phthalic anhydride
-
Monoethanolamine (freshly distilled)
-
Phosphorus tribromide (freshly distilled)
-
Ice
-
Aqueous ethanol (B145695) (50% by volume)
-
95% Ethanol
Equipment:
-
1-liter round-bottomed flask
-
Steam bath
-
Reflux condenser
-
Büchner funnel
-
Filtration apparatus
-
Beakers
-
Refrigerator
Procedure:
-
Formation of N-(2-Hydroxyethyl)phthalimide: In a 1-liter round-bottomed flask, combine 74 g (0.5 mole) of phthalic anhydride and 30 ml (0.5 mole) of freshly distilled monoethanolamine. Heat the mixture on a steam bath for 30 minutes. The initial reaction is vigorous.[1]
-
Bromination: Cool the reaction mixture to room temperature and attach a reflux condenser to the flask. Slowly add 32 ml (91.3 g, 0.34 mole) of freshly distilled phosphorus tribromide to the cooled mixture with shaking.[1]
-
Reflux: Place the reaction flask on a steam bath and heat under reflux with occasional shaking for 1.25 hours. Ensure that no undissolved material remains.[1]
-
Work-up: Pour the hot liquid reaction mixture with stirring onto 750 g of crushed ice.[1]
-
Isolation of Crude Product: Once the ice has completely melted, collect the crude β-bromoethylphthalimide by filtration using a Büchner funnel. Wash the solid with cold water and allow it to dry briefly.[1]
-
Recrystallization: Dissolve the crude product (approximately 110 g when dry) in 1.2 liters of 50% aqueous ethanol with heating. If necessary, add a small amount of 95% ethanol to achieve complete dissolution.[1]
-
Purification: Filter the hot solution and then cool it in a refrigerator. A white crystalline product will precipitate. Collect the crystals by filtration.[1]
-
Second Crop: Concentrate the mother liquor to approximately 400 ml to obtain an additional crop of the product.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Phthalic Anhydride | 74 g (0.5 mole) | [1] |
| Monoethanolamine | 30 ml (0.5 mole) | [1] |
| Phosphorus Tribromide | 32 ml (91.3 g, 0.34 mole) | [1] |
| Reaction Conditions | ||
| Step 1 Temperature | Steam Bath | [1] |
| Step 1 Time | 30 minutes | [1] |
| Step 2 Temperature | Steam Bath (Reflux) | [1] |
| Step 2 Time | 1.25 hours | [1] |
| Product Information | ||
| Total Yield | 95-102 g (75-80%) | [1] |
| Melting Point | 80-82 °C | [1] |
| Appearance | White crystalline solid | [1] |
Experimental Workflow
The logical flow of the experimental procedure is visualized in the following diagram.
Conclusion
The synthesis of this compound from phthalic anhydride is a well-established and efficient method. By following the detailed protocol and adhering to the specified reaction conditions, researchers can reliably produce this important synthetic intermediate in good yield and high purity. The provided data and workflows serve as a valuable resource for planning and executing this synthesis in a laboratory setting.
References
An In-depth Technical Guide on the Role of N-(2-Bromoethyl)phthalimide in Gabriel Synthesis
Audience: Researchers, scientists, and drug development professionals.
This technical guide offers a comprehensive examination of N-(2-Bromoethyl)phthalimide as a pivotal intermediate in the Gabriel synthesis. It details the compound's synthesis, its role as a versatile building block for introducing a protected primary amine, and the subsequent deprotection to yield the final primary amine. The guide provides detailed experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and drug development applications.
Introduction: The Gabriel Synthesis and the Utility of this compound
The Gabriel synthesis is a cornerstone of organic chemistry for the selective preparation of primary amines from primary alkyl halides.[1][2] Its principal advantage is the prevention of overalkylation, a common side reaction observed in the direct alkylation of ammonia.[1] The method utilizes the phthalimide (B116566) anion as a surrogate for ammonia. The nitrogen atom in phthalimide is acidic due to the two flanking carbonyl groups, allowing for deprotonation to form a potent nucleophile that can be alkylated.[1]
This compound (CAS 574-98-1) is a highly valuable bifunctional building block in this context.[3] Its structure incorporates a stable phthalimide group, which serves as an effective protecting group for a primary amine, and a reactive bromoethyl moiety that is susceptible to nucleophilic substitution.[3][4] This dual functionality enables the strategic introduction of a protected ethylamine (B1201723) side chain, a critical pharmacophore present in a wide range of therapeutic agents.[3] This guide explores both the synthesis of this compound via a Gabriel-type reaction and its subsequent use as an electrophile to construct more complex molecules, culminating in the liberation of a primary amine.
Reaction Mechanisms and Workflow
The overall process involving this compound can be dissected into three core stages:
-
Synthesis of this compound: Potassium phthalimide undergoes an SN2 reaction with an excess of 1,2-dibromoethane (B42909).
-
N-Alkylation using this compound: The synthesized intermediate acts as an electrophile, reacting with a nucleophile to introduce the protected aminoethyl group into a target molecule.
-
Deprotection (Hydrazinolysis): The phthalimide group is cleaved, typically with hydrazine (B178648) hydrate (B1144303) in what is known as the Ing-Manske procedure, to release the desired primary amine.[1][5]
The formation of this compound and its subsequent use as an alkylating agent both proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In the first stage, the phthalimide anion acts as the nucleophile. In the second stage, this compound is the electrophile, and its bromoethyl group is attacked by another nucleophile.
The cleavage of the phthalimide protecting group is most effectively achieved using hydrazine. The reaction involves a nucleophilic acyl substitution, followed by an intramolecular cyclization to form the highly stable phthalhydrazide byproduct, which precipitates from the solution, driving the reaction to completion.[6]
Data Presentation
Quantitative data for the synthesis and properties of this compound are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 574-98-1 | [3][7] |
| Molecular Formula | C₁₀H₈BrNO₂ | [3][7] |
| Molecular Weight | 254.08 g/mol | [3][7] |
| Appearance | White to light tan crystalline powder | [3][7] |
| Melting Point | 80-83 °C | [3][7][8] |
| Solubility | Insoluble in water; soluble in hot ethanol (B145695), carbon disulfide |[7] |
Table 2: Reagents for the Synthesis of this compound [8]
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|---|
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 150 g | 0.81 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 450 g (242 mL) | 2.4 |
| Ethanol (98-100%) | C₂H₅OH | 46.07 | 300 mL | - |
| Carbon Disulfide | CS₂ | 76.13 | 500 mL | - |
Table 3: Reaction Conditions and Yield for Synthesis of this compound [8]
| Parameter | Value |
|---|---|
| Reaction Temperature | 180-190 °C |
| Reaction Time | 12 hours |
| Purification Method | Recrystallization from 75% ethanol |
| Expected Yield | 69-79% |
| Final Melting Point | 82-83 °C |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and subsequent reaction of this compound.
This protocol details the N-alkylation of potassium phthalimide with 1,2-dibromoethane.
Materials:
-
Potassium phthalimide (150 g, 0.81 mol)
-
1,2-Dibromoethane (450 g, 2.4 mol)
-
Ethanol (98-100%)
-
Carbon Disulfide
-
Decolorizing carbon
-
1-liter two-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser and distillation setup
-
Oil bath
Procedure:
-
Reaction Setup: In a 1-L two-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine potassium phthalimide (150 g) and 1,2-dibromoethane (450 g).[8]
-
Alkylation: Begin stirring and heat the mixture in an oil bath maintained at 180–190 °C for 12 hours.[8]
-
Work-up and Extraction:
-
Allow the reaction mixture to cool. Reconfigure the condenser for distillation and remove the excess 1,2-dibromoethane under reduced pressure.[8]
-
To the remaining potassium bromide and crude product, add 300 mL of 98-100% ethanol and reflux for approximately 30 minutes until all the dark oil has dissolved.[8]
-
Filter the hot solution with suction to remove the potassium bromide salt, washing the residue with a small amount of hot ethanol.[8]
-
Distill the ethanol from the filtrate under reduced pressure.[8]
-
-
Purification:
-
To the dry residue, add 500 mL of carbon disulfide and reflux for 15 minutes. This step dissolves the this compound, leaving behind the insoluble diphthalimidoethane byproduct.[8]
-
Filter the hot solution and wash the residue with carbon disulfide.[8]
-
Distill the carbon disulfide from the filtrate. Recrystallize the resulting crude product from 75% ethanol using decolorizing carbon to obtain a white crystalline product.[8]
-
The expected yield is 69-79% with a melting point of 82-83 °C.[8]
-
This protocol demonstrates the use of this compound as an alkylating agent.
Materials:
-
Sodium hydride (1.21 g, 50.46 mmol)
-
Imidazole (B134444) (2.63 g)
-
This compound (12 g, 42.53 mmol)
-
Dimethylformamide (DMF), freshly distilled
-
Petroleum ether
Procedure:
-
Preparation of Sodium Imidazolide (B1226674):
-
Alkylation:
-
Work-up: After cooling, the solvent is typically removed under reduced pressure, and the product is isolated via extraction.[8]
This protocol describes the cleavage of the phthalimide group to yield the primary amine.
Materials:
-
N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide (0.17 g, 0.7 mmol) (product from Protocol 2)
-
Ethanol (10 mL)
-
Hydrazine hydrate (0.039 g, 0.77 mmol)
-
Hydrochloric acid
-
1 M Sodium hydroxide (B78521) solution
Procedure:
-
Hydrazinolysis: Dissolve the N-substituted phthalimide (0.17 g) in 10 mL of ethanol. Add hydrazine hydrate (0.039 g) and stir the mixture at 80 °C for 12 hours. A precipitate of phthalhydrazide will form.[8]
-
Hydrolysis and Work-up:
-
Isolation: Extract the aqueous solution with dichloromethane (3 x 15 mL). Dry the combined organic layers with MgSO₄ and evaporate the solvent to yield the final primary amine.[8]
Conclusion
This compound is a cornerstone reagent for the synthesis of primary amines, particularly in the fields of medicinal chemistry and drug development.[3] Its bifunctional nature allows it to serve first as a product of a Gabriel alkylation and subsequently as a potent electrophile for introducing a protected aminoethyl moiety into complex molecular architectures. The protocols and data provided in this guide underscore its reliability and versatility. A thorough understanding of its synthesis, reactivity, and deprotection is essential for researchers aiming to leverage the Gabriel synthesis for the efficient and clean production of primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 574-98-1: this compound | CymitQuimica [cymitquimica.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Bromoethyl Group in N-(2-Bromoethyl)phthalimide: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Bromoethyl)phthalimide is a cornerstone reagent in modern organic and medicinal chemistry. Its synthetic importance is primarily derived from the predictable and versatile reactivity of its bromoethyl group, which serves as a masked primary amine synthon. This technical guide provides an in-depth analysis of the chemical behavior of this functional group, focusing on its participation in nucleophilic substitution and elimination reactions. Detailed experimental protocols for key transformations, quantitative data summaries, and visual diagrams of reaction mechanisms and workflows are presented to offer a comprehensive resource for laboratory applications.
Core Properties and Synthesis
This compound (CAS 574-98-1) is a white to light tan crystalline solid.[1] Its bifunctional nature, featuring a reactive bromoethyl group for nucleophilic attack and a stable phthalimide (B116566) moiety protecting a primary amine, makes it an invaluable tool in multi-step synthesis.[1]
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈BrNO₂ | [2][3] |
| Molecular Weight | 254.08 g/mol | [2][3] |
| Melting Point | 80-84 °C | [2][3][4] |
| Appearance | White to off-white crystalline solid | [2][5] |
| Solubility | Insoluble in water | [2] |
Synthesis of this compound
A prevalent and reliable method for the synthesis of this compound is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an excess of 1,2-dibromoethane (B42909).[6][7]
Experimental Protocol: Synthesis via Gabriel Alkylation [6][7]
-
Materials: Potassium phthalimide (0.81 mol, 150 g), 1,2-dibromoethane (2.4 mol, 450 g), 98-100% Ethanol (B145695), Carbon disulfide.
-
Procedure:
-
In a 1-liter two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine potassium phthalimide and 1,2-dibromoethane.
-
Heat the mixture in an oil bath at 180–190 °C for approximately 12 hours with continuous stirring.
-
After cooling, remove the excess 1,2-dibromoethane via distillation under reduced pressure.
-
Extract the crude product from the remaining potassium bromide by refluxing with 300 mL of 98-100% ethanol for about 30 minutes.
-
Filter the hot solution to remove the inorganic salts and wash the residue with a small volume of hot ethanol.
-
Distill the ethanol from the filtrate under reduced pressure.
-
To the dry residue, add 500 mL of carbon disulfide and reflux for 15 minutes to separate the soluble product from the insoluble diphthalimidoethane byproduct.
-
Filter the hot solution and distill the carbon disulfide from the filtrate to yield the crude product.
-
Recrystallize the crude product from 75% ethanol, using decolorizing carbon if necessary, to obtain a white crystalline solid.
-
-
Expected Yield: 69-79%[6]
-
Melting Point: 82-83 °C[6]
Reactivity of the Bromoethyl Group
The primary reactivity of the bromoethyl group in this compound is centered on the electrophilic nature of the carbon atom bonded to the bromine. This facilitates nucleophilic substitution reactions, typically proceeding through an S(_N)2 mechanism.[2] Under certain conditions, elimination reactions can also be observed.
Nucleophilic Substitution Reactions
The bromoethyl moiety is an excellent substrate for a wide range of nucleophiles, allowing for the introduction of a protected primary amine into diverse molecular scaffolds.
Caption: General S(_N)2 reactivity of this compound.
Thiols and other sulfur-containing nucleophiles are highly effective for displacing the bromide due to the high nucleophilicity of the thiolate anion.[2]
-
Reaction with Potassium Thiocyanate (B1210189): The thiocyanate anion (SCN⁻) readily displaces the bromide to form N-(2-thiocyanatoethyl)phthalimide. This reaction is typically performed in a polar aprotic solvent like DMF or acetone.[2]
-
Reaction with Sodium Azide (B81097): The azide ion is an excellent nucleophile for S(_N)2 reactions, providing a convenient route to N-(2-azidoethyl)phthalimide.[2] This intermediate is valuable for synthesizing 1,2,3-triazole derivatives via "click chemistry".[2]
Experimental Protocol: Synthesis of N-(2-Azidoethyl)phthalimide [2][8]
-
Materials: this compound (10.2 mmol, 2.6 g), Sodium azide (NaN₃, 13.4 mmol, 0.87 g), Dry Dimethylformamide (DMF, 30 mL).
-
Procedure:
-
Combine this compound and sodium azide in dry DMF in a round-bottom flask under an argon atmosphere.
-
Reflux the mixture for 18 hours.
-
After cooling, evaporate the solvent to dryness under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (50 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under vacuum to yield the product.
-
-
Product: Pearly white solid[8]
-
Reaction with Imidazole (B134444): The reaction with sodium imidazolide (B1226674) can yield the expected Gabriel synthesis product, N-[2-(1H-imidazol-1-yl)ethyl]phthalimide.[2][6]
Experimental Protocol: Reaction with Sodium Imidazolide [6]
-
Materials: Sodium hydride (50.46 mmol, 1.21 g), Imidazole (2.63 g), this compound (42.53 mmol, 12 g), Dry DMF.
-
Procedure:
-
Prepare sodium imidazolide by suspending sodium hydride in petroleum ether, removing the mineral oil, and adding dry DMF. Cool to 0 °C.
-
Slowly add a solution of imidazole in DMF to the sodium hydride suspension over 1 hour.
-
To the resulting solution of sodium imidazolide, add a solution of this compound in DMF dropwise.
-
Heat the reaction mixture to 100 °C and reflux for 8 hours.
-
After cooling, the product can be isolated through standard work-up procedures involving solvent removal and extraction.
-
Elimination Reactions
In the presence of certain bases, this compound can undergo an elimination reaction to form N-vinylphthalimide.[2] This pathway competes with the more common nucleophilic substitution.
Caption: E2 elimination pathway for this compound.
The formation of N-vinylphthalimide has been observed as a byproduct in reactions with sodium imidazolate in DMF, alongside the primary substitution product.[2]
Application in the Gabriel Synthesis of Primary Amines
The most prominent application of this compound is as a key intermediate in the Gabriel synthesis, a robust method for preparing primary amines that avoids the overalkylation common with direct ammonia (B1221849) alkylation.[6] The synthesis involves two main stages: the S(_N)2 reaction with a nucleophile (as detailed above) followed by the cleavage of the phthalimide protecting group.
Deprotection of the Phthalimide Group (Hydrazinolysis)
The most common method for removing the phthalimide group is through hydrazinolysis, often referred to as the Ing-Manske procedure.[9][10]
Experimental Protocol: General Hydrazinolysis [6]
-
Materials: N-substituted phthalimide derivative, Ethanol, Hydrazine (B178648) hydrate (B1144303).
-
Procedure:
-
Dissolve the N-substituted phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (typically 1.1-1.5 equivalents).
-
Stir the mixture at an elevated temperature (e.g., 80 °C) for several hours (e.g., 12 hours).
-
A white precipitate of phthalhydrazide (B32825) will form.
-
After cooling to room temperature, remove the phthalhydrazide by filtration.
-
Concentrate the filtrate to obtain the crude primary amine, which can be further purified by extraction or chromatography.
-
Caption: Workflow of the Gabriel synthesis using this compound.
Role in Drug Development and Medicinal Chemistry
The ethylamine (B1201723) side chain is a common pharmacophore in numerous therapeutic agents.[1] this compound provides a reliable method for incorporating this structural motif. Its applications are widespread, including the synthesis of biologically active molecules that modulate central nervous system targets, and the development of anticancer and anti-inflammatory agents.[1] More recently, it has been employed in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce targeted protein degradation.[1][11]
Spectroscopic Data
| Technique | Data (CDCl₃) | Reference(s) |
| ¹H NMR | δ = 7.85 (m, 2H, Ar-H), 7.70 (m, 2H, Ar-H), 3.88 (t, J=6 Hz, 2H, CH₂), 3.56 (t, J=6 Hz, 2H, CH₂) | [8] |
| ¹³C NMR | δ = 168.4 (ArC=O), 134.6 (ArCH), 132.2 (ArC), 123.8 (ArCH), 49.3 (CH₂N), 37.2 (CH₂Br) | [8] |
Conclusion
This compound is a versatile and indispensable reagent in chemical synthesis. The reactivity of its bromoethyl group is dominated by S(_N)2 displacement with a wide array of nucleophiles, providing a robust and predictable method for introducing a protected primary ethylamine moiety. While elimination reactions can occur, they are generally a minor pathway. The protocols and data presented in this guide underscore the compound's utility and provide a practical framework for its application in research and development, particularly in the synthesis of complex, biologically active molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 574-98-1|Reagent [benchchem.com]
- 3. N-(2-溴乙基)邻苯二甲酰亚胺 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. CAS 574-98-1: this compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemwhat.com [chemwhat.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
N-(2-Bromoethyl)phthalimide: A Comprehensive Technical Guide to its Application as a Protected Primary Amine Synthon
For Researchers, Scientists, and Drug Development Professionals
N-(2-Bromoethyl)phthalimide (CAS 574-98-1) is a pivotal reagent in organic synthesis, primarily serving as a stable and versatile synthon for the introduction of a primary aminoethyl group.[1] Its utility is anchored in the Gabriel synthesis, a classic and robust method for the preparation of primary amines that effectively circumvents the overalkylation issues common with direct amination.[2][3] This guide provides an in-depth analysis of this compound, including its synthesis, reactivity, and detailed experimental protocols for its use in forming and deprotecting primary amines, making it an indispensable tool in medicinal chemistry and drug development.[4]
Core Concepts: The Gabriel Synthesis
The Gabriel synthesis leverages the phthalimide (B116566) group as a protective shield for a primary amine. The nitrogen atom in phthalimide is rendered acidic (pKa ≈ 8.3) by the two flanking carbonyl groups, allowing for its deprotonation to form a potent nucleophile.[1][3] This phthalimide anion can then undergo an S(_N)2 reaction with an alkyl halide, such as this compound, to form a stable N-substituted phthalimide.[3] The phthalimide group, having served its protective role, can then be removed to liberate the desired primary amine.[5]
Synthesis of this compound
There are two primary, well-documented methods for the synthesis of this compound.
Method 1: N-Alkylation of Potassium Phthalimide (Gabriel Synthesis)
This is the most traditional route, involving the reaction of potassium phthalimide with an excess of 1,2-dibromoethane (B42909).[6]
Method 2: Bromination of N-(2-hydroxyethyl)phthalimide
An alternative approach involves the conversion of the hydroxyl group of N-(2-hydroxyethyl)phthalimide to a bromide using a suitable brominating agent like phosphorus tribromide.[7][8]
Experimental Protocols: Synthesis
Protocol 1: N-Alkylation of Potassium Phthalimide
This procedure is adapted from Organic Syntheses.[9]
-
Reaction Setup: In a 1-liter two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 150 g (0.81 mol) of potassium phthalimide and 450 g (2.4 mol) of 1,2-dibromoethane.[2][9]
-
Alkylation: Heat the mixture in an oil bath maintained at 180–190°C for approximately 12 hours with continuous stirring.[2][9]
-
Work-up and Extraction: After cooling, remove the excess 1,2-dibromoethane via distillation under reduced pressure.[2][9] To the residue, add 300 mL of 98-100% ethanol (B145695) and reflux for about 30 minutes until the solid material is fully dissolved.[9]
-
Isolation: Filter the hot solution to remove the potassium bromide precipitate. Wash the salt with a small amount of hot ethanol.[2] Distill the ethanol from the filtrate under reduced pressure. The remaining residue is then refluxed with 500 mL of carbon disulfide to separate the soluble this compound from insoluble byproducts.[9]
-
Purification: Distill the carbon disulfide under reduced pressure. The resulting crude product can be recrystallized from 75% ethanol in the presence of decolorizing carbon to yield a pure, white crystalline solid.[9]
Protocol 2: Bromination of N-(2-hydroxyethyl)phthalimide
This procedure is also adapted from a method detailed in Organic Syntheses.[8]
-
Intermediate Formation: In a 1-liter round-bottomed flask, combine 74 g (0.5 mol) of phthalic anhydride (B1165640) and 30 mL (0.5 mol) of freshly distilled monoethanolamine. Heat the mixture on a steam bath for 30 minutes. The initial reaction is vigorous.[8]
-
Bromination: Cool the resulting N-(2-hydroxyethyl)phthalimide to room temperature. Attach a reflux condenser and slowly add 32 mL (0.34 mol) of freshly distilled phosphorus tribromide with shaking.[8]
-
Reaction: Heat the mixture under reflux on a steam bath for 1.25 hours with occasional shaking.[8]
-
Isolation: Pour the hot liquid reaction mixture onto 750 g of crushed ice with stirring.[8]
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from aqueous ethanol (50% by volume) to obtain the purified product.[8]
Data Presentation: Synthesis
| Parameter | Method 1: N-Alkylation | Method 2: Bromination |
| Key Reagents | Potassium phthalimide, 1,2-dibromoethane | Phthalic anhydride, monoethanolamine, PBr₃ |
| Reaction Temperature | 180–190 °C[2][9] | Reflux (Steam Bath)[8] |
| Reaction Time | 12 hours[2][9] | 1.25 hours[8] |
| Reported Yield | 69–79%[2][9] | 75–80%[8][10] |
| Melting Point | 82–83 °C[2][9] | 80–82 °C[8] |
Physicochemical and Spectroscopic Data
The identity and purity of this compound are confirmed through its physical properties and spectroscopic data.
| Property | Value |
| CAS Number | 574-98-1[1][11] |
| Molecular Formula | C₁₀H₈BrNO₂[1][11] |
| Molecular Weight | 254.08 g/mol [1][11] |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 80-84 °C[1] |
| Solubility | Insoluble in water; soluble in hot ethanol and carbon disulfide[12] |
| Technique | Key Spectroscopic Data |
| ¹H NMR (CDCl₃) | δ ≈ 7.85-7.70 (m, 4H, Ar-H), 3.88 (t, 2H, -NCH₂-), 3.56 (t, 2H, -CH₂Br)[12][13] |
| ¹³C NMR (CDCl₃) | δ ≈ 168.4 (C=O), 134.6 (Ar-CH), 132.2 (Ar-C), 123.8 (Ar-CH), 49.3 (-NCH₂-), 37.2 (-CH₂Br)[13] |
| FT-IR (KBr) | ~1770 cm⁻¹ (C=O, symmetric), ~1715 cm⁻¹ (C=O, asymmetric), ~720 cm⁻¹ (Ar C-H bend), ~650 cm⁻¹ (C-Br)[12] |
| Mass Spec (EI) | m/z 253/255 [M]⁺, 160 [M-CH₂Br]⁺[12] |
Application as a Primary Amine Synthon
The primary utility of this compound lies in its reaction with nucleophiles. The carbon atom bonded to the bromine is electrophilic and readily undergoes S(_N)2 displacement.[1] This allows for the facile introduction of the protected aminoethyl moiety into a wide range of molecular scaffolds.
Caption: General experimental workflow for nucleophilic substitution.
Experimental Protocol: Nucleophilic Substitution
This protocol details the synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide, a representative example of an S(_N)2 reaction.[2]
-
Nucleophile Preparation: In a suitable flask, suspend 1.21 g (50.46 mmol) of sodium hydride in 20 mL of petroleum ether. Bubble with N₂ to remove mineral oil. Add 25 mL of freshly distilled DMF and stir at 0 °C for 35 minutes. Gradually add a solution of 2.63 g of imidazole (B134444) in 40 mL of DMF over 1 hour.[2]
-
Alkylation: To the resulting sodium imidazolide (B1226674) solution, add a solution of 12 g (42.53 mmol) of this compound in 160 mL of DMF dropwise.[2]
-
Reaction: Heat the reaction mixture to 100 °C and maintain at reflux for 8 hours.[2]
-
Work-up: After cooling to room temperature, the solvent can be removed under reduced pressure, followed by standard extraction procedures to isolate the N-alkylated product.[2]
Deprotection: Liberation of the Primary Amine
The final step in the Gabriel synthesis is the cleavage of the phthalimide group to unmask the primary amine. While acidic or basic hydrolysis is possible, the most common and often mildest method is hydrazinolysis, known as the Ing-Manske procedure.[3][12]
Caption: Workflow for phthalimide deprotection via hydrazinolysis.
Experimental Protocol: Hydrazinolysis
This protocol is a general procedure for the deprotection of N-substituted phthalimides.[2]
-
Reaction Setup: Dissolve the N-substituted phthalimide (1.0 eq) in ethanol. For example, dissolve 0.17 g (0.7 mmol) of N-[2-(1H-imidazol-1-yl)ethyl]phthalimide in 10 mL of ethanol.[2]
-
Hydrazinolysis: Add hydrazine hydrate (1.1-1.5 eq). For the example, add 0.039 g (0.77 mmol) of hydrazine hydrate.[2] Stir the mixture at an elevated temperature (e.g., 80 °C) for 12 hours. A white precipitate of phthalhydrazide will form.[2][5]
-
Work-up: After cooling to room temperature, filter off the insoluble phthalhydrazide.[2][5]
-
Isolation: Concentrate the filtrate. The primary amine can then be isolated and purified, often through an acid-base extraction. For instance, add hydrochloric acid, reflux, filter again, concentrate, add NaOH solution, and then extract the free amine with an organic solvent like dichloromethane.[2]
An alternative deprotection can be achieved using sodium borohydride (B1222165) in aqueous 2-propanol, followed by treatment with acetic acid, which offers a milder, near-neutral method.[14][15]
Data Presentation: Deprotection
| Method | Key Reagents | Conditions | Byproduct |
| Hydrazinolysis | Hydrazine hydrate, Ethanol | 80 °C, 12 h[2] | Phthalhydrazide (precipitate)[5] |
| NaBH₄ Reduction | NaBH₄, 2-propanol/H₂O; then Acetic Acid | RT to 80 °C[14] | Phthalide (soluble)[14] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical flow of the Gabriel synthesis using this compound.
Caption: Overall logical flow of the Gabriel Synthesis.
Caption: The S(_N)2 mechanism of the N-alkylation step.
Conclusion
This compound is a cornerstone reagent for the synthesis of primary amines via the Gabriel method. Its robust nature, well-defined reactivity, and the stability of the phthalimide protecting group make it an invaluable building block in multi-step syntheses. The detailed protocols and data provided herein offer a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize this synthon in the creation of complex nitrogen-containing molecules for a myriad of applications.
References
- 1. This compound|CAS 574-98-1|Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. N-(2-溴乙基)邻苯二甲酰亚胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. chemwhat.com [chemwhat.com]
- 14. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. Phthalimides [organic-chemistry.org]
Chemical Stability and Storage of N-(2-Bromoethyl)phthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(2-Bromoethyl)phthalimide is a pivotal reagent in organic synthesis, primarily utilized for the introduction of a primary amine functionality through the Gabriel synthesis.[1] Its efficacy and the success of synthetic protocols relying on this intermediate are intrinsically linked to its chemical integrity. This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for this compound, supplemented with detailed experimental protocols for stability assessment and a discussion of potential degradation pathways.
Physicochemical Properties and General Stability
This compound is a white to off-white or beige crystalline powder that is generally stable under recommended storage conditions.[2][3][4][5][6] It is insoluble in water but soluble in certain organic solvents.[2][3] The stability of the compound is contingent upon avoiding incompatible materials and adverse environmental conditions.
Table 1: Summary of Physicochemical and Stability Data
| Parameter | Value / Information | Citations |
| Appearance | White to off-white/beige crystalline powder | [4][5][6] |
| Melting Point | 80 - 84 °C | [2][3][6][7][8][9] |
| General Stability | Stable under recommended storage conditions | [3][4][5] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [3][10][11] |
| Hazardous Decomposition | Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide gas. | [3][5][11] |
Recommended Storage and Handling
To maintain its chemical purity and prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5][11] Some suppliers recommend storage at temperatures below 30°C.[9] It is also crucial to protect the compound from moisture.[10]
Potential Degradation Pathways
While specific kinetic studies on the degradation of this compound are not extensively available in public literature, its chemical structure suggests two primary degradation pathways: hydrolysis and nucleophilic substitution.
Hydrolysis
The phthalimide (B116566) group can undergo hydrolysis, particularly under basic conditions, to yield phthalic acid and 2-bromoethylamine. The ester-like linkages in the imide ring are susceptible to cleavage by hydroxide (B78521) ions. One study has shown that refluxing with aqueous potassium hydroxide can lead to the formation of 2-(2-carboxyphenyl)oxazoline.[12]
Nucleophilic Substitution
The bromoethyl group is an active site for nucleophilic substitution reactions.[4][13] This reactivity is harnessed in synthetic applications but also represents a potential degradation pathway if the compound is exposed to nucleophiles during storage.
Below is a diagram illustrating a potential degradation pathway via hydrolysis.
Caption: Potential hydrolytic degradation pathway of this compound.
Experimental Protocols for Stability Assessment
For researchers requiring quantitative stability data, a formal stability testing program is recommended. The following protocols are based on established guidelines for active pharmaceutical ingredients (APIs) and can be adapted for this compound.
Accelerated Stability Testing
This study is designed to predict the long-term stability of the compound by subjecting it to elevated temperature and humidity.
Methodology:
-
Sample Preparation: Place accurately weighed samples of this compound into vials made of inert material (e.g., amber glass) that are sealed to be airtight.
-
Storage Conditions: Store the samples in a calibrated stability chamber at 40°C ± 2°C and 75% ± 5% relative humidity (RH).
-
Testing Intervals: Withdraw samples for analysis at initial (time zero), 3 months, and 6 months.
-
Analytical Method: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method. Physical characteristics such as appearance and melting point should also be recorded.
Long-Term Stability Testing
This study evaluates the chemical stability of the compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Prepare samples as described for the accelerated stability testing.
-
Storage Conditions: Store the samples at 25°C ± 2°C and 60% ± 5% RH.
-
Testing Intervals: Withdraw samples for analysis at initial (time zero), 3, 6, 9, 12, 18, and 24 months.
-
Analytical Method: Use the same analytical methods as described for the accelerated stability testing.
The workflow for a typical stability study is outlined below.
Caption: A generalized workflow for conducting a chemical stability study.
Conclusion
This compound is a stable chemical intermediate when stored under appropriate conditions. Its primary liabilities are its susceptibility to hydrolysis, especially in the presence of bases, and its reactivity towards nucleophiles. For applications where long-term storage or use in formulations is required, a formal stability study is recommended to establish a retest period and identify potential degradation products. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals working with this important synthetic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 4. japsonline.com [japsonline.com]
- 5. humiditycontrol.com [humiditycontrol.com]
- 6. benchchem.com [benchchem.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 574-98-1 [chemicalbook.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
N-(2-Bromoethyl)phthalimide safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data for N-(2-Bromoethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety information for this compound (CAS No: 574-98-1), compiled from various Safety Data Sheets (SDS). It is intended to provide researchers, scientists, and drug development professionals with the necessary data to handle this chemical safely.
Chemical Identification
This compound is a chemical compound used primarily in laboratory research and as a pharmaceutical intermediate.[1][2]
| Identifier | Value |
| Chemical Name | This compound[3][4][5] |
| Synonyms | 2-(2-bromoethyl)-1H-isoindole-1,3-dione, 2-Phthalimidoethyl bromide, N-BROMOETHYLPHTHALIMIDE[6] |
| CAS Number | 574-98-1[3][4][7][8] |
| EC Number | 209-379-9[9] |
| Molecular Formula | C10H8BrNO2[1][4][7] |
| Molecular Weight | 254.08 g/mol [2][4] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Appearance | Off-white to beige powder or solid.[1][3][9] |
| Odor | Odorless.[3] |
| Melting Point | 80-84 °C[1][3][7] |
| Boiling Point | ~318-343 °C at 760 mmHg.[1][7][10] |
| Flash Point | ~161 °C.[1][7] |
| Density | ~1.6-1.7 g/cm³.[1][7] |
| Water Solubility | Insoluble.[1][3][7][10] |
| LogP (Octanol/Water) | 2.53[7] |
Hazard Identification and Classification
There is some inconsistency across different Safety Data Sheets regarding the GHS classification of this substance. While some sources state it is not considered hazardous under the 2012 OSHA Hazard Communication Standard[3], others classify it as an irritant.
| Hazard Classification | Code | Description |
| GHS Hazard Statements | H315 | Causes skin irritation.[8] |
| H317 | May cause an allergic skin reaction.[8] | |
| H319 | Causes serious eye irritation.[8] | |
| H335 | May cause respiratory irritation.[4][11] | |
| Risk Phrases (Legacy) | R36/37/38 | Irritating to eyes, respiratory system and skin.[1][7] |
| Safety Phrases (Legacy) | S24/25 | Avoid contact with skin and eyes.[1][7] |
Note: The toxicological properties of this substance have not been fully investigated.[3][4][10] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[4][9]
Experimental Protocols and Methodologies
The Safety Data Sheets reviewed for this guide do not contain detailed experimental protocols for the toxicological or physical hazard assessments. The classifications provided are based on standardized GHS criteria, but the specific methodologies (e.g., OECD test guidelines) are not detailed in the available documentation. The information below is derived from the handling and emergency procedure sections of the SDSs.
Safe Handling and Storage Workflow
The following diagram outlines the general workflow for safely handling and storing this compound.
First-Aid Response Protocol
This diagram illustrates the recommended first-aid measures in case of exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure safety when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards.[3][6][10] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6][10] Gloves must be inspected before use and disposed of according to good laboratory practices.[4][9] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or dust is generated. A type N95 (US) or P1 (EU) particle respirator is recommended.[4][7][9] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4][6][9]
-
Hazardous Combustion Products : May produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[3][4][9]
-
Protective Actions : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][6][9]
Accidental Release Measures Workflow
The following diagram outlines the steps to be taken in the event of a spill.
Stability and Reactivity
-
Reactivity : No specific reactivity data is available.[6]
-
Chemical Stability : The substance is stable under recommended storage conditions.[3][9]
-
Conditions to Avoid : Incompatible products and formation of dust.[3][4]
-
Incompatible Materials : Strong oxidizing agents.[3]
-
Hazardous Decomposition Products : Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen bromide gas.[3][4][9]
Toxicological and Ecological Information
-
Acute Toxicity : No quantitative data is available; the toxicological properties have not been fully investigated.[3][10] It may cause irritation to the digestive tract if ingested and to the respiratory tract if inhaled.[10]
-
Carcinogenicity : Not classified as a carcinogen by IARC.[4][9]
-
Ecological Toxicity : No data is available on the toxicity to fish, daphnia, or other aquatic invertebrates.[6] It is advised to prevent the chemical from entering drains.[4][6][9] Due to its low water solubility, it is not likely to be mobile in the environment.[3]
References
- 1. chembk.com [chembk.com]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. This compound | CAS#:574-98-1 | Chemsrc [chemsrc.com]
- 8. hpc-standards.us [hpc-standards.us]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound(574-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. N-Bromophthalimide | C8H4BrNO2 | CID 75542 - PubChem [pubchem.ncbi.nlm.nih.gov]
commercial suppliers of high-purity N-(2-Bromoethyl)phthalimide
N-(2-Bromoethyl)phthalimide: A Technical Guide for Researchers
Introduction: this compound (CAS No. 574-98-1) is a pivotal reagent in the fields of medicinal chemistry and organic synthesis.[1] Its bifunctional nature, featuring a reactive bromoethyl group and a stable phthalimide (B116566) moiety, makes it an invaluable building block for introducing a protected primary ethylamine (B1201723) group into a wide array of molecules.[2] This functionality is particularly crucial in the development of pharmaceuticals, agrochemicals, and other specialized materials where precise molecular architecture is essential.[3] This guide provides an in-depth overview of high-purity commercial suppliers, key physicochemical properties, detailed experimental protocols, and its role in significant biological pathways.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound in research and bulk quantities. The purity and specifications can vary, so it is crucial for researchers to select a grade appropriate for their application. High-purity grades are essential for sensitive applications like pharmaceutical development to ensure reproducibility and minimize side reactions.[4]
| Supplier | Product Number (Example) | Purity Specification | Melting Point (°C) | Appearance |
| Sigma-Aldrich | B66302 | 95% | 80-83 | Powder |
| Thermo Scientific Chemicals | 106970250 | 97% (min, HPLC) | 81-84 | White to beige to light pink crystalline powder |
| Tokyo Chemical Industry (TCI) | B0597 | >98.0% (GC) | 81-85 | White to almost white powder to crystal |
| Henan Tianfu Chemical Co., Ltd. | - | 99+% | - | - |
| Shaanxi Dideu Medichem Co. Ltd | - | 99.0% | - | - |
Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always consult the supplier's certificate of analysis for lot-specific data.[5]
Physicochemical Properties
The fundamental properties of this compound are well-documented, providing a baseline for its handling and application in synthesis.
| Property | Value |
| CAS Number | 574-98-1[1] |
| Molecular Formula | C₁₀H₈BrNO₂[1] |
| Molecular Weight | 254.08 g/mol [1] |
| Melting Point | 80-84 °C[1] |
| Appearance | White to off-white or tan crystalline solid[1][2] |
| Solubility | Insoluble in water; soluble in hot ethanol (B145695) and carbon disulfide[6][7] |
Experimental Protocols
The following protocols describe common synthetic routes to this compound and its subsequent use.
Protocol 1: Synthesis via Gabriel Reaction (from Potassium Phthalimide)
This is the most common method, utilizing the N-alkylation of potassium phthalimide with an excess of 1,2-dibromoethane (B42909).[4][8]
Materials:
-
Potassium Phthalimide (0.81 mol, 150 g)[8]
-
1,2-Dibromoethane (2.4 mol, 450 g)[8]
-
Absolute Ethanol[9]
-
Carbon Disulfide[8]
Procedure:
-
Combine potassium phthalimide and 1,2-dibromoethane in a round-bottom flask fitted with a reflux condenser and stirrer.[9]
-
Heat the mixture in an oil bath at 180-190 °C for approximately 12 hours.[8][9]
-
After cooling, remove the excess 1,2-dibromoethane via distillation under reduced pressure.[8]
-
Extract the crude product from the potassium bromide byproduct by refluxing with absolute ethanol (e.g., 300 mL).[9]
-
Filter the hot solution to remove the insoluble salts.[7]
-
Distill the ethanol from the filtrate under reduced pressure.[8]
-
The crude product can be further purified by recrystallization from dilute or 75% ethanol, often with the use of decolorizing carbon, to yield a white crystalline product.[8][9] The expected yield is typically in the range of 69-79%.[8]
Protocol 2: Synthesis from N-(2-Hydroxyethyl)phthalimide
This alternative two-step route involves the synthesis of an intermediate alcohol followed by bromination.[4][10]
Step A: Synthesis of N-(2-Hydroxyethyl)phthalimide
-
Combine phthalic anhydride (B1165640) (0.5 mol, 74 g) and freshly distilled monoethanolamine (0.5 mol, 30 mL) in a round-bottom flask.[2]
-
Heat the mixture on a steam bath for 30 minutes. The reaction is initially vigorous.[2]
-
Pour the hot product into ice water while stirring to precipitate a white solid.[10]
-
Filter the solid, wash with ice water, and dry. The melting point of the intermediate is approximately 128-130 °C.[10]
Step B: Bromination
-
In a suitable flask, create a brominating mixture by slowly adding concentrated sulfuric acid (150 mL) to hydrobromic acid (48 mL HBr).[10]
-
Add the dried N-(2-hydroxyethyl)phthalimide (35 g) to this mixture.[10]
-
Heat the reaction to 75-80 °C until the clear solution becomes turbid with a light yellow precipitate.[10]
-
Cool the mixture (e.g., in a refrigerator overnight) to complete precipitation.[10]
-
Neutralize the product with 10% ammonia (B1221849) water, filter, and wash thoroughly with water.[10]
-
Dry the product and recrystallize from an ethanol-water mixture to obtain the final product.[10]
Protocol 3: Application in Amine Synthesis (Hydrazinolysis)
This compound is used to introduce a protected amine, which can then be deprotected. Hydrazinolysis is a common deprotection method.[8]
Materials:
-
An N-alkylated phthalimide derivative (e.g., N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide, synthesized from this compound and imidazole)[8]
-
Ethanol[8]
-
Hydrazine (B178648) Hydrate[8]
Procedure:
-
Dissolve the N-substituted phthalimide derivative (e.g., 0.7 mmol) in ethanol (10 mL).[8]
-
Add hydrazine hydrate (B1144303) (0.77 mmol, 0.039 g).[8]
-
Stir the mixture at 80 °C for 12 hours.[8]
-
Upon completion, the primary amine is liberated from the phthalhydrazide (B32825) byproduct, which can be removed by filtration. The desired amine is then isolated from the filtrate.
Visualized Workflows and Pathways
The following diagrams illustrate the key synthetic and logical pathways involving this compound.
References
- 1. This compound|CAS 574-98-1|Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 574-98-1: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [wap.guidechem.com]
historical development of N-(2-Bromoethyl)phthalimide synthesis
An In-depth Technical Guide to the Historical Development of N-(2-Bromoethyl)phthalimide Synthesis
Introduction
This compound (CAS: 574-98-1) is a pivotal chemical intermediate in organic synthesis, primarily recognized for its role as a key reagent in the Gabriel synthesis of primary amines.[1] Its bifunctional nature, featuring a stable phthalimide (B116566) protecting group for a primary amine and a reactive bromoethyl moiety, makes it an invaluable building block for introducing an aminoethyl group into a wide array of molecular structures. This technical guide provides a comprehensive overview of the historical development of its synthesis, detailing the core methodologies, experimental protocols, and comparative data for professionals in research and drug development.
Core Synthetic Methodologies
The synthesis of this compound has historically been dominated by two principal routes: the classical Gabriel synthesis approach and the bromination of an N-substituted ethanolamine (B43304) derivative.
The Gabriel Synthesis Route
The most traditional and widely cited method for preparing this compound is a direct application of the Gabriel synthesis, first reported by Siegmund Gabriel in the late 19th century.[2][3] This method involves the N-alkylation of potassium phthalimide with a large excess of 1,2-dibromoethane (B42909).[1][4] The use of excess 1,2-dibromoethane is crucial to minimize the formation of the disubstituted byproduct, N,N'-ethylenediphthalimide.[4][5]
The overall reaction is a nucleophilic substitution where the phthalimide anion displaces one of the bromide ions from 1,2-dibromoethane.[4]
Caption: The Gabriel synthesis route to this compound.
The Bromination Route
An alternative historical method involves a two-step process starting from phthalic anhydride (B1165640).[3][6] First, phthalic anhydride is condensed with monoethanolamine to form N-(2-hydroxyethyl)phthalimide.[1][3] This intermediate is then treated with a brominating agent, such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids, to convert the hydroxyl group into a bromide.[1][3][7] This route avoids the use of a large excess of 1,2-dibromoethane and the formation of the diphthalimido byproduct.
Caption: The two-step bromination route to this compound.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the two primary historical synthesis methods.
| Parameter | Method 1: Gabriel Synthesis | Method 2: Bromination of N-(2-hydroxyethyl)phthalimide |
| Primary Starting Materials | Potassium Phthalimide, 1,2-Dibromoethane | Phthalic Anhydride, Monoethanolamine |
| Key Reagent | 1,2-Dibromoethane (used in large excess) | Phosphorus Tribromide (PBr₃) or HBr/H₂SO₄ |
| Reaction Temperature | 180–190 °C[2][8] | Step 1: ~140 °C; Step 2: 75-120 °C[6][9] |
| Reaction Time | ~12 hours[2][8] | Step 1: ~4 hours; Step 2: ~1.5 hours[3][9] |
| Reported Yield | 69–79%[2][8] | 75–80%[3] |
| Reported Melting Point (°C) | 80–83 °C[4][8] | 80–82 °C[3] |
| Key Byproduct Concern | N,N'-Ethylenediphthalimide | Unreacted intermediate, phosphorus byproducts |
Experimental Protocols
Protocol 1: Gabriel Synthesis Route
This protocol is adapted from the procedure published in Organic Syntheses.[2]
Part A: Preparation of Potassium Phthalimide
-
In a 2-L round-bottomed flask, add 80 g (0.54 mole) of phthalimide to 1600 cc of absolute alcohol and heat to a gentle boil for approximately 15 minutes.
-
Decant the hot solution into a prepared solution of 30.5 g (0.54 mole) of potassium hydroxide (B78521) in a minimal amount of water, diluted with 180 cc of absolute alcohol. A precipitate of potassium phthalimide forms immediately.
-
Stir the mixture, cool to room temperature, and filter with suction.
-
Wash the collected crystals with 200 cc of acetone (B3395972) to remove any unreacted phthalimide. The typical yield is 80-90%.[2]
Part B: Synthesis of this compound
-
In a 1-L two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 150 g (0.81 mole) of dry potassium phthalimide and 450 g (2.4 moles) of 1,2-dibromoethane.[2][8]
-
Stir the mixture and heat in an oil bath maintained at 180–190 °C for approximately 12 hours.[2][8]
-
After cooling, set the condenser for distillation and remove the excess 1,2-dibromoethane under reduced pressure.
-
Extract the crude product from the remaining potassium bromide by adding 300 mL of 98-100% ethanol (B145695) and refluxing for about 30 minutes until all the dark oil is dissolved.[2][8]
-
Filter the hot solution with suction and wash the residual salt with a small amount of hot ethanol.
-
Distill the ethanol from the filtrate under reduced pressure.
-
To the dry residue, add 500 mL of carbon disulfide and reflux for 15 minutes to separate the soluble product from the insoluble diphthalimidoethane byproduct.[8]
-
Filter the hot solution. The product crystallizes upon cooling. Further recrystallization from 75% ethanol can be performed to yield a pure white product with a melting point of 82–83 °C.[2][8] The expected yield is 69-79%.[8]
Protocol 2: Bromination Route
This protocol is a modification based on procedures published in Organic Syntheses and other sources.[3][6][7]
Part A: Synthesis of N-(2-hydroxyethyl)phthalimide
-
In a 1-L round-bottom flask, place 74 g (0.5 mole) of phthalic anhydride and 30 mL (0.5 mole) of freshly distilled monoethanolamine.
-
Heat the mixture on a steam bath for 30 minutes. The initial reaction is vigorous.[3]
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the white crystals by filtration. The intermediate does not need to be perfectly dry for the next step. A yield of up to 95% can be obtained.[3]
Part B: Synthesis of this compound
-
To the cooled N-(2-hydroxyethyl)phthalimide in a flask, slowly add 32 mL (0.34 mole) of freshly distilled phosphorus tribromide (PBr₃) with shaking.[3]
-
Attach a reflux condenser and heat the flask on a steam bath under reflux for 1.25 hours with occasional shaking.[3]
-
Pour the hot liquid reaction mixture with stirring onto 750 g of crushed ice.[3]
-
Once the ice has melted, collect the crude solid product on a Büchner funnel and wash with cold water.
-
Dissolve the crude product in approximately 1.2 L of hot 50% aqueous ethanol.
-
Filter the hot solution and cool in a refrigerator to crystallize the product.
-
Collect the white crystalline product by filtration. The total yield is typically 75–80%, with a melting point of 80–82 °C.[3]
Modern Developments
While the historical methods remain robust, modern advancements have sought to improve reaction conditions. One notable development is the use of phase-transfer catalysis. The addition of a catalytic amount of 18-crown-6 (B118740) to the reaction of potassium phthalimide and alkyl halides in a solvent like toluene (B28343) has been shown to produce N-substituted phthalimides in very high yields (84-100%) under milder conditions, avoiding the high temperatures and pressures of the classical Gabriel synthesis.[5]
Conclusion
The synthesis of this compound has evolved from foundational methods established over a century ago. The classical Gabriel synthesis using potassium phthalimide and 1,2-dibromoethane and the alternative bromination route starting from phthalic anhydride have both proven to be effective and reliable. While these historical protocols are still widely referenced and used, modern catalysis techniques offer pathways to higher yields and more environmentally benign conditions. A thorough understanding of these synthetic routes, their quantitative outputs, and detailed protocols is essential for researchers and professionals who rely on this critical intermediate for the synthesis of pharmaceuticals and advanced materials.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chembk.com [chembk.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
Theoretical Analysis of N-(2-Bromoethyl)phthalimide's Molecular Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Bromoethyl)phthalimide is a vital reagent and building block in organic and medicinal chemistry, primarily utilized for the introduction of a protected primary amine group in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other complex organic molecules. Its reactivity and utility are fundamentally governed by its three-dimensional molecular structure and electronic properties. This technical guide provides an in-depth overview of the theoretical studies that have elucidated the molecular geometry, vibrational properties, and electronic characteristics of this compound, leveraging high-level computational chemistry methods.
Computational Protocols
The primary theoretical approach for investigating the molecular structure of this compound has been Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Methodology: DFT Calculations The most stable conformational isomer of this compound has been determined using DFT calculations. The geometry of the molecule was optimized using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with the 6-311++G(d,p) basis set.[1][2][3] This level of theory provides a reliable balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties.[1]
Key analyses performed following the geometry optimization include:
-
Vibrational Frequency Analysis: To confirm the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra. The assignment of vibrational modes is based on the Total Energy Distribution (TED).[1][2]
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer, hyperconjugative interactions, and charge delocalization, which contribute to the molecule's stability.[1][3]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic properties and reactivity.[1]
-
Molecular Electrostatic Potential (MEP) Mapping: To identify the electrophilic and nucleophilic sites on the molecule, providing insights into its chemical reactivity and intermolecular interactions.[1]
The general workflow for such a theoretical investigation is depicted below.
References
Methodological & Application
Application Notes and Protocols for Gabriel Synthesis of Primary Amines using N-(2-Bromoethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gabriel synthesis is a cornerstone method in organic chemistry for the selective preparation of primary amines from primary alkyl halides.[1][2] This technique circumvents the common issue of overalkylation often encountered with the direct alkylation of ammonia.[1] The synthesis utilizes the phthalimide (B116566) anion as a surrogate for ammonia. The nitrogen atom in phthalimide is acidic due to the two flanking carbonyl groups, allowing for its deprotonation to form a potent nucleophile.[1][3] This nucleophile then undergoes an SN2 reaction with an alkyl halide.[3] Subsequent cleavage of the N-alkylphthalimide intermediate yields the desired primary amine.[4][5]
This document provides a detailed protocol for a two-step Gabriel synthesis. The first part describes the synthesis of the key intermediate, N-(2-Bromoethyl)phthalimide, from potassium phthalimide and 1,2-dibromoethane (B42909). The second part details the use of this compound in a subsequent alkylation reaction and the final deprotection step to yield a primary amine.
Data Presentation
Table 1: Reagents for the Synthesis of this compound
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 150 g | 0.81 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 450 g (242 mL) | 2.4 |
| Ethanol (B145695) (98-100%) | C₂H₅OH | 46.07 | 300 mL | - |
| Carbon Disulfide | CS₂ | 76.13 | 500 mL | - |
| Data sourced from BenchChem Application Notes.[6] |
Table 2: Reaction Conditions for the Synthesis of this compound
| Parameter | Value |
| Reaction Temperature | 180-190 °C |
| Reaction Time | 12 hours |
| Purification Method | Recrystallization |
| Yield | 69-79% |
| Melting Point | 82-83 °C |
| Data sourced from BenchChem Application Notes.[6] |
Table 3: Reagents for Subsequent Alkylation and Deprotection
| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Example Quantity | Example Moles |
| Alkylation | This compound | C₁₀H₈BrNO₂ | 254.08 | 12 g | 42.53 mmol |
| Sodium Hydride | NaH | 24.00 | 1.21 g | 50.46 mmol | |
| Imidazole (B134444) | C₃H₄N₂ | 68.08 | 2.63 g | - | |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 225 mL | - | |
| Deprotection | N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide | C₁₃H₁₁N₃O₂ | 241.25 | 0.17 g | 0.7 mmol |
| Hydrazine (B178648) Hydrate (B1144303) | H₆N₂O | 50.06 | 0.039 g | 0.77 mmol | |
| Ethanol | C₂H₅OH | 46.07 | 10 mL | - | |
| Hydrochloric Acid | HCl | 36.46 | 7.7 mmol | - | |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 7.7 mmol | - | |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 45 mL | - | |
| Example quantities for the synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide and its subsequent deprotection. Data sourced from BenchChem Application Notes.[6] |
Table 4: Reaction Conditions for Alkylation and Deprotection
| Step | Parameter | Value | | :--- | :--- | | Alkylation | Reaction Temperature | 100 °C | | | Reaction Time | 8 hours | | Deprotection (Hydrazinolysis) | Reaction Temperature | 80 °C | | | Reaction Time | 12 hours | | Hydrolysis | Reaction Temperature | Reflux | | | Reaction Time | 5 hours | Data sourced from BenchChem Application Notes.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
1. Reaction Setup:
-
In a 1-liter two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 150 g (0.81 mole) of potassium phthalimide and 450 g (2.4 moles) of 1,2-dibromoethane.[6]
2. Alkylation:
-
Begin stirring the mixture and heat it in an oil bath maintained at 180–190 °C for approximately 12 hours.[6]
3. Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess 1,2-dibromoethane under reduced pressure using a distillation setup.[6]
-
To the remaining potassium bromide, add 300 mL of 98-100% ethanol and reflux for about 30 minutes, or until the dark oil is completely dissolved.[6]
-
Filter the hot solution using suction filtration and wash the residual salt with a small volume of hot ethanol.[6]
-
Distill the ethanol from the filtrate under reduced pressure.[6]
4. Purification:
-
To the dry residue, add 500 mL of carbon disulfide and reflux for approximately 15 minutes. This step is crucial for separating the soluble this compound from the insoluble diphthalimidoethane byproduct.[6]
-
Filter the hot solution and wash the residue with carbon disulfide.[6]
-
Distill the carbon disulfide from the filtrate.
-
The resulting crude product can be recrystallized from 75% ethanol, using decolorizing carbon to obtain a white crystalline product.[6] The expected yield is between 69-79%, with a melting point of 82-83 °C.[6]
Protocol 2: Synthesis of a Primary Amine via Alkylation and Deprotection
This protocol uses the previously synthesized this compound to alkylate an example nucleophile (imidazole) and subsequently deprotects the phthalimide group to yield the primary amine.
1. Alkylation of this compound:
-
In a flask, suspend 1.21 g (50.46 mmol) of sodium hydride in 20 mL of petroleum ether and bubble with nitrogen gas to remove any mineral oil.
-
Add 25 mL of freshly distilled dimethylformamide (DMF) and stir at 0 °C for 35 minutes to dissolve the sodium hydride.[6]
-
To this solution, slowly add a solution of 2.63 g of imidazole in 40 mL of DMF over 1 hour.[6]
-
To the resulting sodium imidazolide (B1226674) solution, add a solution of 12 g (42.53 mmol) of this compound in 160 mL of DMF dropwise.[6]
-
Heat the reaction mixture to 100 °C and reflux for 8 hours.[6]
-
After cooling to room temperature, the solvent can be removed under reduced pressure, and the product can be isolated via extraction.[6]
2. Deprotection via Hydrazinolysis (Ing-Manske Procedure):
-
In a flask, dissolve 0.17 g (0.7 mmol) of the N-alkylated phthalimide product in 10 mL of ethanol.[6]
-
Add 0.039 g (0.77 mmol) of hydrazine hydrate and stir the mixture at 80 °C for 12 hours.[6] A white precipitate of phthalhydrazide (B32825) will form.[4]
3. Hydrolysis and Work-up:
-
After cooling to room temperature, add hydrochloric acid (7.7 mmol) and reflux the solution for an additional 5 hours.[6]
-
Remove the insoluble phthalhydrazide by filtration.[6]
-
Concentrate the filtrate and then add a 1 M solution of sodium hydroxide (7.7 mmol).[6]
4. Isolation:
-
Extract the aqueous solution with dichloromethane (3 x 15 mL).[6]
-
The combined organic layers can then be dried and the solvent evaporated to yield the primary amine.
Visualizations
Caption: Workflow of the Gabriel synthesis using this compound.
Caption: Mechanism of hydrazinolysis for phthalimide deprotection.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: N-(2-Bromoethyl)phthalimide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-(2-Bromoethyl)phthalimide is a cornerstone reagent in modern organic and medicinal chemistry.[1] Its bifunctional nature, featuring a reactive bromoethyl group for nucleophilic substitution and a stable phthalimide (B116566) moiety serving as a protected primary amine, makes it an invaluable building block for introducing ethylamine (B1201723) side chains into a diverse array of molecules.[1] This document provides an in-depth overview of its reactivity with various nucleophiles, detailed experimental protocols, and its applications in drug discovery.
The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.[2] This allows for the controlled and strategic installation of a protected primary amine, a common pharmacophore in many therapeutic agents.[1]
Caption: General SN2 reaction of this compound with a nucleophile.
Applications in Drug Discovery and Advanced Synthesis
The phthalimide scaffold is present in numerous compounds with significant biological activity.[1] Derivatives synthesized using this compound have demonstrated cytotoxic activity against various cancer cell lines and are used in the development of anti-inflammatory agents.[1][3]
A cutting-edge application is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[3] this compound serves as a valuable building block for the flexible linkers that connect the target-binding and E3 ligase-binding moieties of a PROTAC.[1][3]
Caption: Experimental workflow for synthesis and subsequent deprotection.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with nitrogen-containing heterocycles is a common strategy for synthesizing compounds with diverse pharmacological activities.
| Nucleophile | Base/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| Imidazole (B134444) | Sodium Hydride | DMF | 100 | 8 | 46 | N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide |
| Potassium Phthalimide | N/A | Toluene, 18-crown-6 (B118740) (cat.) | 90 | 1 | 98 | N,N'-Ethylenediphthalimide |
Protocol: Synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide[6][7]
This protocol details the N-alkylation of imidazole, a key step that can be followed by deprotection to yield histamine (B1213489) analogues.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Petroleum Ether
-
N,N-Dimethylformamide (DMF), freshly distilled
-
Imidazole
-
This compound
Procedure:
-
Preparation of Sodium Imidazolide: In a flask, suspend 1.21 g (50.46 mmol) of sodium hydride in 20 mL of petroleum ether. Bubble with nitrogen (N₂) to remove the mineral oil.
-
Add 25 mL of freshly distilled DMF and stir to dissolve the sodium hydride at 0 °C over 35 minutes.
-
To this solution, gradually add a solution of 2.63 g of imidazole in 40 mL of DMF over 1 hour.
-
Alkylation: To the resulting solution of sodium imidazolide, add a solution of 12 g (42.53 mmol) of this compound in 160 mL of DMF dropwise.
-
Heat the reaction mixture to 100 °C and maintain at reflux for 8 hours.
-
Work-up: After cooling to room temperature, remove the DMF under reduced pressure. Dissolve the syrupy residue in dichloromethane (B109758) and wash with water (3x). The organic layer can then be dried and concentrated. Further purification can be achieved by column chromatography.[4]
Reactions with Sulfur Nucleophiles
Thiols and other sulfur-based nucleophiles react readily with this compound due to the high nucleophilicity of sulfur.[2]
| Nucleophile | Base/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| Potassium Thiocyanate (KSCN) | N/A | DMF or Acetone (B3395972) | Reflux | N/A | High | N-(2-Thiocyanatoethyl)phthalimide |
| Potassium Hydrogen Sulfide (KSH) | N/A | N/A | N/A | N/A | N/A | N-(2-Mercaptoethyl)phthalimide |
Protocol: General Synthesis of N-(2-Thiocyanatoethyl)phthalimide[4]
Materials:
-
This compound
-
Potassium Thiocyanate (KSCN)
-
Dimethylformamide (DMF) or Acetone
Procedure:
-
Dissolve this compound in a suitable volume of DMF or acetone in a round-bottomed flask.
-
Add an equimolar amount of potassium thiocyanate.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the potassium bromide salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.
Reactions with Other Nucleophiles
The versatility of this compound extends to a variety of other nucleophiles, enabling the synthesis of diverse functionalized intermediates.
| Nucleophile | Base/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| Sodium Azide (B81097) (NaN₃) | N/A | DMF/H₂O (9:1 v/v) | 60 | 24 | 95 | N-(2-Azidoethyl)phthalimide |
| Potassium Hydroxide (B78521) (KOH) | Aqueous | N/A | Reflux | < 5 min | 40 | 2-(2-Carboxyphenyl)oxazoline* |
*Note: Reaction with aqueous KOH leads to an intramolecular cyclization/rearrangement product, not a simple substitution.[5]
Protocol: Synthesis of N-(2-Azidoethyl)phthalimide[4]
This intermediate is highly useful for "click chemistry" applications, such as the synthesis of 1,2,3-triazole derivatives.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a round-bottomed flask, dissolve this compound in a 9:1 (v/v) mixture of DMF and water.
-
Add a slight excess of sodium azide to the solution.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain the product. A reported yield for this reaction is 95%.[2]
Appendix: Synthesis and Deprotection Protocols
Protocol 1: Synthesis of this compound (from Potassium Phthalimide)[6][9]
This is a classic and robust Gabriel synthesis method for preparing the title compound.[6]
Caption: Workflow for the synthesis of this compound.
Materials:
-
Potassium Phthalimide (150 g, 0.81 mol)
-
1,2-Dibromoethane (450 g, 2.4 mol)
-
Ethanol (98-100%)
-
Carbon Disulfide (CS₂)
Procedure:
-
In a 1-liter two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine potassium phthalimide and 1,2-dibromoethane.[6][7]
-
Heat the mixture in an oil bath at 180–190 °C for approximately 12 hours with stirring.[6][7]
-
After cooling, set the condenser for distillation and remove the excess 1,2-dibromoethane under reduced pressure.[6][7]
-
Extract the crude product from the remaining potassium bromide by refluxing with 300 mL of 98-100% ethanol until all the dark oil dissolves.[6][7]
-
Filter the hot solution with suction and wash the residual salt with a small amount of hot ethanol.[6][7]
-
Distill the ethanol from the filtrate under reduced pressure.
-
To the dry residue, add 500 mL of carbon disulfide and reflux for about 15 minutes. This step separates the soluble product from the insoluble diphthalimidoethane byproduct.[7]
-
Filter the hot solution and distill the carbon disulfide from the filtrate to yield the crude product.
-
Recrystallize from 75% ethanol to yield white crystals. The expected yield is 69-79% with a melting point of 82-83 °C.[6][7]
Protocol 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)[6][10][11]
This procedure liberates the primary amine from the N-substituted phthalimide intermediate.
Materials:
-
N-substituted phthalimide (e.g., N-[2-(1H-imidazol-1-yl)ethyl]phthalimide)
-
Ethanol
-
Hydrazine Hydrate
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
Dissolve the N-substituted phthalimide (e.g., 0.17 g, 0.7 mmol of N-[2-(1H-imidazol-1-yl)ethyl]phthalimide) in 10 mL of ethanol.[6]
-
Add hydrazine hydrate (1.1 eq., e.g., 0.039 g, 0.77 mmol) and stir the mixture at 80 °C for 12 hours. A white precipitate of phthalhydrazide will form.[6][8]
-
After cooling to room temperature, add hydrochloric acid (e.g., 7.7 mmol) and reflux the solution for another 5 hours to ensure complete reaction and protonation of the amine.[6]
-
Concentrate the filtrate and add a 1 M solution of sodium hydroxide to basify the solution and deprotonate the amine salt.[6]
-
Extract the aqueous solution with dichloromethane (3 x 15 mL) to isolate the primary amine product.[6]
-
Dry the combined organic layers and remove the solvent to yield the final amine.
References
Synthesis of Primary Amines Using N-(2-Bromoethyl)phthalimide: A Detailed Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of primary amines utilizing N-(2-Bromoethyl)phthalimide, a versatile reagent in organic synthesis. This method, an extension of the Gabriel synthesis, offers a robust and efficient pathway for the introduction of a primary aminoethyl moiety onto a variety of nucleophilic substrates. These application notes detail the step-by-step synthesis, including the initial nucleophilic substitution with this compound and the subsequent deprotection of the phthalimide (B116566) group to yield the desired primary amine. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary protocols and data to effectively implement this synthetic strategy in their work.
Introduction
The synthesis of primary amines is a cornerstone of modern organic and medicinal chemistry due to their prevalence in biologically active molecules, pharmaceuticals, and functional materials. The Gabriel synthesis is a classical and highly reliable method for preparing primary amines, effectively preventing the overalkylation that can occur with direct amination methods.[1] this compound serves as a key bifunctional building block in this context. The phthalimide group acts as a stable protecting group for the primary amine, while the bromoethyl moiety provides a reactive electrophilic site for nucleophilic substitution.[2] This allows for the controlled, stepwise synthesis of a diverse range of primary amines.
This guide outlines the two-stage process for the synthesis of primary amines using this compound:
-
Nucleophilic Substitution: Reaction of a suitable nucleophile with this compound to form an N-substituted phthalimide intermediate.
-
Deprotection: Cleavage of the phthalimide protecting group to liberate the final primary amine.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Phthalimidoethyl) Intermediates via Nucleophilic Substitution
This protocol describes the general procedure for the reaction of a nucleophile with this compound. Specific examples with different nucleophiles are provided in the data tables below.
Materials:
-
This compound
-
Nucleophile (e.g., phenol, thiol, imidazole, diethyl malonate)
-
Base (e.g., sodium hydride, potassium carbonate, sodium ethoxide)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Nucleophile: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the nucleophile in the chosen anhydrous solvent in a round-bottom flask.
-
If the nucleophile requires deprotonation, add the base portion-wise at a suitable temperature (often 0 °C to room temperature). Stir the mixture for a specified time to ensure complete formation of the nucleophilic species.
-
Alkylation Reaction: To the solution of the activated nucleophile, add a solution of this compound in the same anhydrous solvent dropwise.
-
Heat the reaction mixture to the specified temperature and stir for the designated time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-substituted phthalimide.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-(2-phthalimidoethyl) intermediate.
Protocol 2: Deprotection of N-Substituted Phthalimides to Yield Primary Amines
The choice of deprotection method depends on the stability of the synthesized molecule to the reaction conditions. The most common methods are detailed below.
This is a widely used and generally mild method for phthalimide deprotection.[3]
Materials:
-
N-substituted phthalimide
-
Hydrazine (B178648) hydrate (B1144303) or anhydrous hydrazine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Dissolve the N-substituted phthalimide in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (typically 1.5 to 10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for the specified time (usually 2-12 hours), during which a white precipitate of phthalhydrazide (B32825) will form.[1][4]
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve any remaining precipitate and protonate the liberated amine.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to a pH > 12.
-
Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Purify the product by distillation or column chromatography if necessary.
This method often requires harsh conditions and is suitable for substrates that are stable to strong acids.
Procedure:
-
To the N-substituted phthalimide in a round-bottom flask, add an excess of a strong acid (e.g., 20-30% hydrochloric acid or sulfuric acid).
-
Heat the mixture to reflux for several hours to days, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. A precipitate of phthalic acid may form.
-
Filter the mixture to remove the phthalic acid.
-
Carefully neutralize the filtrate with a concentrated sodium hydroxide solution, keeping the flask in an ice bath.
-
Extract the liberated primary amine with a suitable organic solvent.
-
Purify as described in Method 2A.
Similar to acidic hydrolysis, this method can require harsh conditions.
Procedure:
-
Dissolve the N-substituted phthalimide in an aqueous or aqueous-alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the phthalic acid.
-
Filter off the phthalic acid.
-
Make the filtrate basic with NaOH or KOH to liberate the free amine.
-
Extract and purify the amine as described in Method 2A.
Data Presentation
The following tables summarize quantitative data for the synthesis of various primary amines using this compound.
Table 1: Synthesis of N-(2-Phthalimidoethyl) Intermediates
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | NaH | DMF | 100 | 8 | Not specified |
| Phenol | Cs₂CO₃ | ACN | Reflux | 12 | High (inferred) |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 2-4 | Good (inferred) |
| Potassium hydrogen sulfide | - | Ethanol | Reflux | Not specified | Not specified |
Note: Specific yield data for all reactions were not consistently available in the searched literature. "High" and "Good" are inferred from the context of the Gabriel synthesis.
Table 2: Deprotection of N-Substituted Phthalimides
| N-Substituted Phthalimide | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide | Hydrazinolysis | Hydrazine hydrate, HCl, NaOH | Ethanol | 80 | 12 | Not specified |
| General N-Alkylphthalimide | Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 2-4 | 80-95[4] |
| General N-Alkylphthalimide | Acidic Hydrolysis | conc. HCl or H₂SO₄ | Water | Reflux | Several hours | Variable |
| General N-Alkylphthalimide | Basic Hydrolysis | NaOH or KOH | Water/Ethanol | Reflux | Several hours | Variable |
Mandatory Visualizations
Reaction Scheme and Workflow
Mechanism of Gabriel Synthesis with this compound
Hydrazinolysis Deprotection Mechanism
Conclusion
The use of this compound in a Gabriel-type synthesis provides a reliable and versatile method for the preparation of a wide array of primary amines. The phthalimide protecting group ensures that the reaction proceeds cleanly, avoiding the formation of secondary and tertiary amine byproducts. The choice of deprotection method can be tailored to the specific substrate, with hydrazinolysis being a commonly employed mild and effective option. These protocols and data serve as a valuable resource for chemists in research and development, facilitating the synthesis of key primary amine building blocks for various applications.
References
Application Notes and Protocols for Introducing an Ethylamine Side Chain Using N-(2-Bromoethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Bromoethyl)phthalimide is a bifunctional reagent of significant utility in organic synthesis, particularly in medicinal chemistry and drug development.[1][2] It serves as a key building block for the introduction of a protected ethylamine (B1201723) moiety, a common pharmacophore in numerous therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the Gabriel synthesis to introduce an ethylamine side chain, followed by deprotection to yield the primary amine.
Introduction
The introduction of primary amine functionalities is a cornerstone of many synthetic strategies in drug discovery. Direct alkylation of ammonia (B1221849) or primary amines often leads to overalkylation, resulting in mixtures of primary, secondary, and tertiary amines that are difficult to separate.[3][4] The Gabriel synthesis offers a robust and well-established method to overcome this challenge by using a phthalimide (B116566) anion as an ammonia surrogate, ensuring the selective formation of primary amines.[3][4][5][6][7]
This compound is an ideal reagent for this purpose, featuring a reactive bromoethyl group for nucleophilic substitution and a stable phthalimide protecting group.[1] This allows for the clean introduction of a protected two-carbon amine linker into a wide range of molecular scaffolds.[3] Subsequent deprotection of the phthalimide group unmasks the primary amine, ready for further functionalization or as a key feature of the final active molecule.[8]
Core Applications
-
Drug Discovery: Introduction of the ethylamine pharmacophore present in various CNS-active agents, anti-inflammatory molecules, and anticancer compounds.[1]
-
PROTACs: Used in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.[1][9]
-
Radiolabeled Imaging Agents: Serves as a precursor for the development of advanced imaging agents.[1]
-
Materials Science: Employed as a cross-linking agent in polymer synthesis and as a surface modifier.[2]
Experimental Protocols
This section details the synthesis of the N-alkylated phthalimide intermediate via nucleophilic substitution and the subsequent deprotection to yield the primary ethylamine.
Protocol 1: N-Alkylation of a Nucleophile with this compound
This protocol describes a general procedure for the reaction of a nucleophile with this compound. The specific nucleophile, base, and solvent should be chosen based on the substrate's reactivity and solubility.
Reaction Scheme:
Figure 1. General workflow for the N-alkylation of a nucleophile with this compound.
Materials:
-
Nucleophile (e.g., amine, thiol, alkoxide)
-
This compound
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Base (e.g., K₂CO₃, NaH, Et₃N)
-
Reaction flask
-
Stirring apparatus
-
Heating apparatus (if required)
Procedure:
-
To a solution of the nucleophile (1.0 eq.) and a suitable base (1.2 eq.) in an appropriate anhydrous solvent, add this compound (1.2 eq.).[10]
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude N-substituted phthalimide.
-
Purify the crude product by chromatography or recrystallization as needed.
Quantitative Data for N-Alkylation:
| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | NaH | DMF | 100 | 8 | Not specified |
| Various | K₂CO₃ | Acetonitrile/DMF | Reflux | 12 | Generally good |
Table 1: Representative reaction conditions for the N-alkylation of nucleophiles with this compound.[3][10]
Protocol 2: Deprotection of the Phthalimide Group
The removal of the phthalimide protecting group is crucial to liberate the primary amine. Several methods are available, with the choice depending on the stability of the substrate.
This is one of the most common and effective methods for phthalimide deprotection.[8]
Reaction Scheme:
Figure 2. Deprotection of N-substituted phthalimide via hydrazinolysis.
Materials:
-
N-substituted phthalimide
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Ethanol (B145695) or other suitable alcohol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Dissolve the N-substituted phthalimide in ethanol in a round-bottom flask.[3]
-
Add hydrazine hydrate (typically 1.1-10 equivalents) to the solution.[3][5]
-
Heat the mixture to reflux for several hours. A white precipitate of phthalhydrazide (B32825) will form.[5][8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.[5]
-
Acidify the filtrate with hydrochloric acid and reflux for an additional period if necessary to hydrolyze any remaining intermediates.[3]
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a sodium hydroxide solution to liberate the free amine.[8]
-
Extract the primary amine with a suitable organic solvent (e.g., dichloromethane).[3]
-
Dry the combined organic layers over a drying agent, filter, and concentrate to yield the crude primary amine.
-
Purify as needed.
This is a milder, near-neutral method that avoids the harsh conditions of hydrazinolysis or strong acid/base hydrolysis, making it suitable for sensitive substrates, particularly in peptide synthesis.[11][12]
Procedure:
-
In a one-flask operation, treat the N-substituted phthalimide with sodium borohydride (B1222165) (NaBH₄) in 2-propanol.[11]
-
After the reduction is complete (monitor by TLC), add acetic acid to the reaction mixture.[11]
-
Heat the mixture to promote lactonization, which releases the primary amine.[11]
-
The byproduct, phthalide, can be easily removed by extraction.[11]
Quantitative Data for Deprotection Methods:
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Key Features |
| Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 2-12 | Widely used, generally good yields.[3][8] |
| Acidic Hydrolysis | 20-30% HCl or H₂SO₄ | Water | Reflux | Several hours to days | Harsh conditions, may not be suitable for sensitive substrates.[8] |
| Basic Hydrolysis | 10-20% NaOH or KOH | Water/Alcohol | Reflux | Several hours | Harsh conditions, potential for side reactions.[8] |
| Reductive Method | NaBH₄, then Acetic Acid | 2-Propanol | 80 | 2 | Mild, near-neutral conditions, avoids racemization.[11][12] |
Table 2: Comparison of common phthalimide deprotection methods.[3][8][11][12]
Signaling Pathways and Experimental Workflows
The ethylamine side chain introduced using this compound is a key component of molecules that can interact with various biological targets. For instance, derivatives have been synthesized to target the 5-HT1A receptor.
Figure 3. Logical workflow from synthesis to a potential biological application.
Conclusion
This compound is an indispensable reagent for the introduction of an ethylamine side chain in a controlled and efficient manner via the Gabriel synthesis.[1] The protocols provided herein offer robust methods for both the alkylation and subsequent deprotection steps. The choice of the deprotection method should be carefully considered based on the nature of the substrate to maximize yield and purity. The versatility of this building block ensures its continued importance in the fields of medicinal chemistry, drug discovery, and materials science.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. caming.com [caming.com]
- 3. benchchem.com [benchchem.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 12. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for N-Alkylation with N-(2-Bromoethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation using N-(2-Bromoethyl)phthalimide is a cornerstone of the Gabriel synthesis, a robust and widely utilized method for the preparation of primary amines.[1][2] This method effectively circumvents the issue of overalkylation often encountered in the direct alkylation of ammonia.[1][3] The phthalimide (B116566) group serves as a surrogate for ammonia, undergoing N-alkylation with alkyl halides to form an N-alkylphthalimide intermediate.[2] Subsequent cleavage of this intermediate yields the desired primary amine.[4] this compound is a key bifunctional reagent in this process, featuring a reactive bromoethyl group for nucleophilic substitution and a stable phthalimide moiety that protects the primary amine.[5] This allows for the strategic introduction of a protected primary aminoethyl group into a wide array of molecular scaffolds.[1][5]
This document provides detailed experimental procedures for the synthesis of this compound and its subsequent use in N-alkylation reactions, followed by the deprotection step to yield the primary amine.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 574-98-1 | [5][6] |
| Molecular Formula | C₁₀H₈BrNO₂ | [5][7] |
| Molecular Weight | 254.08 g/mol | [5][7] |
| Appearance | White to light tan crystalline powder | [5][7] |
| Melting Point | 80-83 °C | [5][6] |
Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Potassium Phthalimide, 1,2-Dibromoethane (B42909) | [1] |
| Reaction Temperature | 180-190 °C | [1] |
| Reaction Time | 12 hours | [1] |
| Purification Method | Recrystallization from 75% ethanol (B145695) | [1][8] |
| Yield | 69-79% | [1][8] |
Reaction Conditions for N-Alkylation of Imidazole (B134444) with this compound
| Parameter | Value | Reference |
| Reactants | This compound, Imidazole, Sodium Hydride | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Reaction Temperature | 100 °C (reflux) | [1] |
| Reaction Time | 8 hours | [1] |
Conditions for Deprotection (Hydrazinolysis)
| Parameter | Value | Reference |
| Reagent | Hydrazine (B178648) Hydrate (B1144303) | [1] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | 80 °C | [1] |
| Reaction Time | 12 hours | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for the Gabriel synthesis.[1][8]
Materials:
-
Potassium Phthalimide (C₈H₄KNO₂)
-
1,2-Dibromoethane (C₂H₄Br₂)
-
Ethanol (98-100%)
-
Carbon Disulfide (CS₂)
-
Decolorizing Carbon
Equipment:
-
Round-bottom flask with a reflux condenser and stirrer
-
Oil bath
-
Distillation apparatus
-
Suction filtration apparatus
Procedure:
-
In a round-bottom flask fitted with a stirrer and reflux condenser, place 150 g (0.81 mol) of potassium phthalimide and 450 g (2.4 mol) of 1,2-dibromoethane.[8]
-
Heat the mixture in an oil bath maintained at 180–190 °C with stirring for approximately 12 hours.[1][8]
-
After the reaction is complete, allow the mixture to cool.[1]
-
Remove the excess 1,2-dibromoethane under reduced pressure using a distillation apparatus.[1][8]
-
To the remaining solid, add 300 mL of 98-100% ethanol and reflux for about 30 minutes to dissolve the crude product, leaving the potassium bromide behind.[1]
-
Filter the hot solution by suction and wash the residual salt with a small amount of hot ethanol.[1]
-
Distill the ethanol from the filtrate under reduced pressure.[1]
-
To the dry residue, add 500 mL of carbon disulfide and reflux for 15 minutes to separate the soluble this compound from insoluble byproducts.[1]
-
Filter the hot solution and distill the carbon disulfide from the filtrate.[1]
-
The resulting crude product can be recrystallized from 75% ethanol with decolorizing carbon to yield a white crystalline product. The expected yield is 69-79% with a melting point of 82-83 °C.[1][8]
Protocol 2: N-Alkylation of a Nucleophile (Example: Imidazole)
This protocol details the N-alkylation of imidazole using this compound.
Materials:
-
This compound
-
Imidazole
-
Sodium Hydride (NaH)
-
Dimethylformamide (DMF), freshly distilled
-
Petroleum ether
Procedure:
-
Preparation of Sodium Imidazolide: In a flask, suspend 1.21 g (50.46 mmol) of sodium hydride in 20 mL of petroleum ether and bubble with N₂ to remove mineral oil. Add 25 mL of freshly distilled DMF and stir at 0 °C for 35 minutes. To this solution, gradually add a solution of 2.63 g of imidazole in 40 mL of DMF over 1 hour.[1]
-
Alkylation: To the solution of sodium imidazolide, add a solution of 12 g (42.53 mmol) of this compound in 160 mL of DMF dropwise.[1]
-
Heat the reaction mixture to 100 °C and reflux for 8 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and proceed with work-up and purification.
Protocol 3: Deprotection of the Phthalimide Group via Hydrazinolysis
This procedure, also known as the Ing-Manske procedure, is a common method for cleaving the N-alkylphthalimide to release the primary amine.[2]
Materials:
-
N-alkylated phthalimide derivative (e.g., N-[2-(1H-imidazol-1-yl)ethyl]phthalimide)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
In a flask, dissolve the N-alkylated phthalimide (e.g., 0.17 g, 0.7 mmol of N-[2-(1H-imidazol-1-yl)ethyl]phthalimide) in 10 mL of ethanol.[1]
-
Add hydrazine hydrate (e.g., 0.039 g, 0.77 mmol) and stir the mixture at 80 °C for 12 hours. A precipitate of phthalhydrazide (B32825) will form.[1][9]
-
After cooling to room temperature, add hydrochloric acid (7.7 mmol) and reflux the solution for another 5 hours.[1]
-
Remove the insoluble phthalhydrazide by filtration.[1]
-
Concentrate the filtrate and add a 1 M solution of sodium hydroxide (7.7 mmol).[1]
-
Extract the aqueous solution with dichloromethane (3 x 15 mL) to isolate the primary amine.[1]
Visualizations
Caption: Experimental workflow for N-alkylation using this compound.
Caption: Key steps in the N-alkylation reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 95 574-98-1 [sigmaaldrich.com]
- 7. This compound|CAS 574-98-1|Reagent [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Hydrazinolysis-Mediated Deprotection of N-Alkylphthalimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide (B116566) group is a cornerstone in organic synthesis for the protection of primary amines, most notably in the Gabriel synthesis.[1] This method allows for the transformation of primary alkyl halides into primary amines, preventing the common issue of overalkylation seen with direct ammonia (B1221849) alkylation.[2][3] The final and crucial step in the Gabriel synthesis is the deprotection of the N-alkylphthalimide to release the desired primary amine.[2]
Hydrazinolysis, often referred to as the Ing-Manske procedure, is a widely used and effective method for this deprotection.[1][4] It involves the cleavage of the N-alkylphthalimide using hydrazine (B178648) hydrate (B1144303) under relatively mild and neutral conditions, which is often advantageous for substrates with sensitive functional groups.[1][4] This application note provides detailed protocols, quantitative data, and a mechanistic overview of the hydrazinolysis of N-alkylphthalimides.
Mechanism of Deprotection
The deprotection of N-alkylphthalimides via hydrazinolysis proceeds through a two-step nucleophilic acyl substitution mechanism. Initially, hydrazine attacks one of the carbonyl groups of the phthalimide. The resulting tetrahedral intermediate collapses, leading to the opening of the phthalimide ring. An intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety on the second carbonyl group follows, which, after a series of proton transfers, results in the formation of a stable five-membered phthalhydrazide (B32825) ring and the liberation of the primary amine.[4][5][6]
Quantitative Data
The efficiency of the hydrazinolysis reaction can be influenced by the substrate, solvent, temperature, and the use of additives. The following table summarizes reaction conditions and outcomes for the deprotection of various N-substituted phthalimides. A notable improvement in reaction time can be achieved by increasing the pH of the reaction mixture after the initial hydrazinolysis is complete.[7][8]
| N-Substituent | Reagent | Base Added (equiv. NaOH) | Solvent | Temperature (°C) | Time (h) for 80% Yield | Reference |
| N-phenylphthalimide | Hydrazine | 0 | Not Specified | Not Specified | 5.3 | [7][8] |
| N-phenylphthalimide | Hydrazine | 1 | Not Specified | Not Specified | 1.6 | [7][8] |
| N-phenylphthalimide | Hydrazine | 5 | Not Specified | Not Specified | 1.2 | [7][8] |
| N-(4-ethylphenyl)phthalimide | Hydroxylamine | 0 | Not Specified | Not Specified | 7.5 | [7][8] |
| N-(4-ethylphenyl)phthalimide | Hydroxylamine | 10 | Not Specified | Not Specified | 4 | [7][8] |
| N-(4-ethylphenyl)phthalimide | Hydroxylamine | 20 | Not Specified | Not Specified | 2 | [7][8] |
| N-(2-ethylphenyl)phthalimide | Methylamine | 0 | Not Specified | Not Specified | 1.7 | [7][8] |
| N-(2-ethylphenyl)phthalimide | Methylamine | 1 | Not Specified | Not Specified | 1 | [7][8] |
| N-(2-ethylphenyl)phthalimide | Methylamine | 25 | Not Specified | Not Specified | 0.7 | [7][8] |
| N-benzylphthalimide | Hydrazine hydrate (85%) | 0 | Methanol (B129727) | Reflux | 1 | [9] |
Experimental Protocols
General Protocol for Hydrazinolysis of N-Alkylphthalimides
This protocol provides a general procedure for the deprotection of N-alkylphthalimides using hydrazine hydrate.
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate (50-85% solution)
-
Ethanol (B145695) or Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol or methanol (10-20 mL per gram of phthalimide).[1]
-
Addition of Hydrazine: To the solution, add hydrazine hydrate (1.2-1.5 equivalents).[1]
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A white, creamy precipitate of phthalhydrazide will typically form during the reflux.[9][10]
-
Precipitation of Phthalhydrazide: After the reaction is complete, cool the mixture to room temperature.[1] Add concentrated HCl and continue to heat the mixture for another 1-2 minutes to ensure complete precipitation of the phthalhydrazide.[9]
-
Isolation of Phthalhydrazide: Cool the reaction mixture and filter off the precipitated phthalhydrazide.[9][10] Wash the solid with a small amount of cold water or ethanol.[1][10]
-
Work-up: Combine the filtrate and the washings. Reduce the volume by distillation.[9] Make the resulting solution strongly alkaline with a concentrated NaOH solution.[9]
-
Extraction: Extract the liberated primary amine with a suitable organic solvent such as dichloromethane (3 x volume of the aqueous layer).[1][9]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.[1] Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.[1]
-
Purification: The crude amine can be further purified by distillation or chromatography as needed.
Protocol for the Deprotection of N-Benzylphthalimide
This protocol is a specific example for the synthesis of benzylamine.
Materials:
-
N-benzylphthalimide (23.7 g)
-
Hydrazine hydrate (85%, 7 mL)
-
Methanol (80 mL)
-
Water (18 mL)
-
Concentrated Hydrochloric Acid (27 mL)
-
Concentrated Sodium Hydroxide (~40%)
-
Diethyl ether
Procedure:
-
Combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol in a 250-mL round-bottomed flask.[9]
-
Reflux the mixture for 1 hour. A large amount of a white, creamy precipitate will separate from the solution.[9]
-
Add 18 mL of water and 27 mL of concentrated hydrochloric acid and continue to heat the mixture for another 1-2 minutes.[9]
-
Cool the reaction mixture and filter off the precipitated phthalhydrazide.[9] Wash the solid with a small amount of cold water.[9]
-
Combine the wash water and the filtrate and reduce the volume to approximately 50 mL by distillation.[9]
-
Make the solution strongly alkaline with concentrated (~40%) sodium hydroxide (a second liquid phase will separate).[9]
-
Extract the mixture with two 40-mL portions of diethyl ether.[9]
-
Combine the ether extracts and dry them over 2-3 g of anhydrous sodium sulfate.[9]
-
Decant the ether from the solid and wash the desiccant once with a 10-mL portion of fresh ether.[9]
-
The combined ether solutions can be used for subsequent reactions or the ether can be removed to isolate the benzylamine.
Safety Precautions
Hydrazine is highly toxic and a suspected carcinogen.[11] It can be fatal if inhaled, ingested, or absorbed through the skin.[9] Handle hydrazine hydrate with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety goggles.[11] Benzyl chloride is a potent lachrymator and a strong skin irritant.[9]
Diagrams
Caption: General experimental workflow for the deprotection of N-alkylphthalimides via hydrazinolysis.
Caption: Simplified mechanism of N-alkylphthalimide deprotection by hydrazinolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 3. byjus.com [byjus.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines - UM Research Repository [eprints.um.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Synthesis of Pharmaceutical Intermediates Using N-(2-Bromoethyl)phthalimide
Introduction
N-(2-Bromoethyl)phthalimide is a highly versatile bifunctional reagent extensively used in medicinal chemistry and pharmaceutical development.[1] Its significance stems from its role as a key building block in the Gabriel synthesis, a robust and reliable method for the preparation of primary amines.[1][2][3] The compound features a reactive bromoethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a phthalimide (B116566) moiety that serves as a stable protecting group for a primary amine.[1] This dual functionality allows for the controlled introduction of a protected two-carbon primary amine (an ethylamine (B1201723) side chain) into a wide range of molecular scaffolds.[1][4] This ethylamine motif is a common pharmacophore present in numerous therapeutic agents, including antihistamines, antipsychotics, and serotonin (B10506) receptor ligands.[1]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a heterocyclic pharmaceutical intermediate, demonstrating its practical utility for researchers, scientists, and drug development professionals.
Core Application: The Gabriel Synthesis
The primary application of this compound is to act as a precursor to a primary aminoethyl group. The Gabriel synthesis using this reagent can be conceptually divided into two main stages:
-
N-Alkylation: A nucleophile (such as an amine, imidazole (B134444), or phenoxide) attacks the electrophilic carbon of the bromoethyl group, displacing the bromide and forming a new carbon-nucleophile bond. The phthalimide group remains intact, protecting the nitrogen atom.[2][4]
-
Deprotection (Hydrazinolysis): The resulting N-substituted phthalimide is treated with hydrazine (B178648) hydrate (B1144303). This cleaves the phthalimide ring system, liberating the desired primary amine as a free base or a salt, and forming a stable phthalhydrazide (B32825) byproduct that can be easily removed by filtration.[2][5]
This methodology avoids the common problem of overalkylation often encountered when using ammonia (B1221849) or other primary amines for N-alkylation, leading to cleaner reactions and higher yields of the desired primary amine product.[2][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from potassium phthalimide and 1,2-dibromoethane (B42909). This is a common and effective method for preparing the title reagent.[2][7]
Methodology
-
Reaction Setup: In a 1-liter two-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine potassium phthalimide and 1,2-dibromoethane.[2]
-
Alkylation: Begin stirring the mixture and heat it in an oil bath maintained at 180–190 °C for approximately 12 hours.[2][7]
-
Work-up and Extraction: After the reaction is complete, allow the mixture to cool. Set the condenser for distillation and remove the excess 1,2-dibromoethane under reduced pressure.[2][7] To the remaining solid residue, add 98-100% ethanol (B145695) and reflux for about 30 minutes to dissolve the crude product, separating it from the potassium bromide salt.[2] Filter the hot solution with suction and wash the residual salt with a small amount of hot ethanol.[2]
-
Purification: Distill the ethanol from the filtrate under reduced pressure. To the dry residue, add carbon disulfide and reflux for 15 minutes to separate the soluble this compound from insoluble byproducts.[2] Filter the hot solution and distill the carbon disulfide. The resulting crude product can be recrystallized from 75% ethanol using decolorizing carbon to yield a pure white crystalline product.[2]
Quantitative Data
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 150 g | 0.81 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 450 g (242 mL) | 2.4 |
| Parameter | Value | Reference |
| Reaction Temperature | 180-190 °C | [2][7] |
| Reaction Time | 12 hours | [2][7] |
| Purification Method | Recrystallization | [2] |
| Expected Yield | 69-79% | [2] |
| Melting Point | 82-83 °C | [2] |
Protocol 2: Synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide
This protocol demonstrates the use of this compound to synthesize a heterocyclic intermediate, which could be a precursor for various biologically active molecules.
Methodology
-
Preparation of Sodium Imidazolide: In a dry flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in petroleum ether. Remove the mineral oil. Add freshly distilled DMF and cool the suspension to 0 °C.[2] Slowly add a solution of imidazole in DMF over 1 hour. Stir for 35 minutes at 0 °C to form the sodium salt of imidazole.[2]
-
Alkylation: To the solution of sodium imidazolide, add a solution of this compound in DMF dropwise.[2] After the addition is complete, heat the reaction mixture to 100 °C and maintain reflux for 8 hours.[2]
-
Work-up: Cool the reaction to room temperature. The solvent (DMF) can be removed under reduced pressure, and the product isolated via standard extraction procedures.
-
Deprotection (Hydrazinolysis): Dissolve the isolated N-[2-(1H-imidazol-1-yl)ethyl]phthalimide intermediate in ethanol. Add hydrazine hydrate and stir the mixture at 80 °C for 12 hours.[2] A precipitate of phthalhydrazide will form.
-
Isolation: After cooling, add hydrochloric acid and reflux for another 5 hours to ensure complete reaction.[2] Remove the insoluble phthalhydrazide by filtration. Concentrate the filtrate and neutralize with a 1 M solution of sodium hydroxide. Extract the final primary amine product with dichloromethane.[2]
Quantitative Data (Alkylation Step)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Hydride (60%) | 24.00 | 1.21 g | ~0.050 mol |
| Imidazole | 68.08 | 2.63 g | 0.039 mol |
| This compound | 254.08 | 12 g | 0.047 mol |
| Solvent (DMF) | - | ~225 mL | - |
| Parameter | Value | Reference |
| Reaction Temperature | 100 °C | [2] |
| Reaction Time | 8 hours | [2] |
This compound is an indispensable reagent for the synthesis of pharmaceutical intermediates.[1][4] Its application in the Gabriel synthesis provides a controlled and high-yielding pathway to primary amines, a critical functional group in a vast array of drug molecules. The protocols and data provided herein offer a practical guide for laboratory synthesis, enabling researchers to effectively utilize this versatile building block in the development of novel therapeutics.
References
Application of N-(2-Bromoethyl)phthalimide in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Bromoethyl)phthalimide is a versatile bifunctional reagent extensively utilized in organic synthesis. Its structure, incorporating a reactive bromoethyl group and a phthalimide (B116566) moiety that serves as a protected primary amine, makes it a valuable building block for the introduction of an ethylamine (B1201723) side chain. This functionality is of significant interest in the development of agrochemicals, where the precise modification of molecules is crucial for achieving desired biological activity and physicochemical properties. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of agrochemical precursors.
Core Applications in Agrochemical Synthesis
This compound serves as a key intermediate in the synthesis of various agrochemical scaffolds. The primary application involves nucleophilic substitution reactions where the bromine atom is displaced by a suitable nucleophile, allowing for the introduction of the protected aminoethyl group onto a core structure. Subsequent deprotection of the phthalimide group unmasks the primary amine, which can be further functionalized.
While direct synthesis pathways for commercial agrochemicals like Captan and Folpet do not typically start from this compound, its utility lies in the synthesis of novel derivatives and precursors with potential fungicidal, herbicidal, or insecticidal properties. A key example is its use in the synthesis of imidazole-containing compounds, a class of molecules known for their biological activities.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 574-98-1 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 80-84 °C |
| Solubility | Insoluble in water |
Table 2: Reagents for the Synthesis of this compound
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Phthalic Anhydride (B1165640) | C₈H₄O₃ | 148.12 | 74 g | 0.5 |
| Monoethanolamine | C₂H₇NO | 61.08 | 30 mL | 0.5 |
| Phosphorus Tribromide | PBr₃ | 270.69 | 32 mL | 0.34 |
Table 3: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reaction Time | 1.25 hours |
| Reaction Temperature | Steam bath |
| Purification Method | Recrystallization from 50% aqueous ethanol (B145695) |
| Yield | 75-80% |
| Melting Point (purified) | 80-82 °C |
Table 4: Reagents for the Synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Sodium Hydride (97%) | NaH | 24.00 | 1.24 g | 50.46 |
| Imidazole (B134444) | C₃H₄N₂ | 68.08 | 2.63 g | - |
| This compound | C₁₀H₈BrNO₂ | 254.08 | 12 g | 42.53 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 225 mL | - |
Table 5: Reaction Parameters for the Synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide
| Parameter | Value |
| Reaction Time | 8 hours |
| Reaction Temperature | 100 °C (reflux) |
| Purification Method | Filtration and extraction |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a modification of the method by Soine and Buchdahl.[1]
Materials:
-
Phthalic anhydride (74 g, 0.5 mole)
-
Freshly distilled monoethanolamine (30 mL, 0.5 mole)
-
Freshly distilled phosphorus tribromide (32 mL, 0.34 mole)
-
Crushed ice (750 g)
-
Aqueous ethanol (50% by volume, 1.2 L)
-
1-L round-bottomed flask
-
Reflux condenser
-
Steam bath
-
Büchner funnel
Procedure:
-
Place 74 g of phthalic anhydride and 30 mL of monoethanolamine in a 1-L round-bottomed flask.
-
Heat the mixture on a steam bath for 30 minutes. The initial reaction is vigorous.
-
Cool the reaction mixture to room temperature and attach a reflux condenser.
-
Slowly add 32 mL of phosphorus tribromide to the cooled mixture with shaking.
-
Heat the flask on a steam bath under reflux with occasional shaking for 1.25 hours.
-
Pour the hot liquid reaction mixture with stirring onto 750 g of crushed ice.
-
Once the ice has completely melted, collect the crude product on a Büchner funnel and wash with cold water.
-
Dissolve the crude product in 1.2 L of 50% aqueous ethanol with heating. Add a small amount of 95% ethanol if necessary to achieve complete dissolution.
-
Filter the hot solution and cool it in a refrigerator.
-
Collect the white crystalline product by filtration. Concentration of the mother liquor may yield additional product.
-
The total yield of this compound is typically 95-102 g (75-80%), with a melting point of 80-82 °C.[1]
Protocol 2: Synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide
This protocol describes the synthesis of an imidazole-containing phthalimide derivative, which can serve as a precursor for agrochemicals.[2]
Materials:
-
Sodium hydride (97% in mineral oil, 1.24 g, 50.46 mmol)
-
Petroleum ether (20 mL)
-
Freshly distilled Dimethylformamide (DMF, 225 mL)
-
Imidazole (2.63 g)
-
This compound (12 g, 42.53 mmol)
-
Round-bottom flask with stirrer
-
Nitrogen atmosphere setup
Procedure:
-
In a flask, suspend 1.24 g of sodium hydride in 20 mL of petroleum ether. Bubble with N₂ to remove the mineral oil.
-
Add 25 mL of freshly distilled DMF and stir to dissolve the sodium hydride at 0 °C over 35 minutes.
-
To this solution, gradually add a solution of 2.63 g of imidazole in 40 mL of DMF over 1 hour.
-
To the resulting sodium imidazolide (B1226674) solution, add a solution of 12 g of this compound in 160 mL of DMF dropwise.
-
Heat the reaction mixture to 100 °C and reflux for 8 hours.[2]
-
After the reaction is complete, the product can be isolated through appropriate workup procedures such as quenching, extraction, and purification.
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: Synthesis of an imidazole-containing derivative.
Caption: Experimental workflow for Protocol 1.
Potential Applications in Agrochemical Synthesis
While specific, large-scale agrochemical syntheses directly from this compound are not widely documented in publicly available literature, its potential is significant. The protected aminoethyl moiety it provides can be incorporated into various molecular frameworks to develop novel agrochemicals.
-
Fungicide Development: The phthalimide group itself is present in fungicides like Folpet. While the synthesis of Folpet follows a different route, this compound could be used to synthesize analogs with modified side chains to explore new structure-activity relationships. Furthermore, it can be used to introduce the aminoethyl group to dithiocarbamate (B8719985) structures, a class of compounds known for their fungicidal properties.[3]
-
Insecticide Development: Some phthalimide derivatives have shown insecticidal activity.[4] this compound provides a convenient starting point for the synthesis of a library of such derivatives for screening and optimization.
-
Herbicide Development: The introduction of an aminoethyl group can modify the properties of known herbicidal scaffolds, potentially leading to compounds with improved efficacy, selectivity, or environmental profiles.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of agrochemical precursors. The protocols provided herein offer reliable methods for its synthesis and its use in the preparation of imidazole-containing derivatives. The ability to introduce a protected primary amine via a stable ethyl linker opens up numerous possibilities for the design and synthesis of novel agrochemicals. Researchers in the field are encouraged to explore the potential of this building block in the development of next-generation crop protection agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Sirtuin Inhibitors Using N-(2-Bromoethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins (SIRTs) are a class of NAD⁺-dependent histone deacetylases (HDACs) that play a crucial role in various cellular processes, including gene silencing, DNA repair, metabolism, and longevity. Their involvement in the pathophysiology of numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases, has made them attractive targets for therapeutic intervention. The development of small molecule inhibitors of sirtuins is a key area of research in drug discovery.
This document provides detailed application notes and protocols for the preparation of sirtuin inhibitors utilizing N-(2-Bromoethyl)phthalimide as a key synthetic building block. This compound is a versatile reagent employed in the Gabriel synthesis to introduce a protected primary amine, a common structural motif in many bioactive molecules. Its bifunctional nature, featuring a reactive bromoethyl group for nucleophilic substitution and a stable phthalimide (B116566) protecting group, allows for the strategic incorporation of an ethylamine (B1201723) side chain into various molecular scaffolds.[1]
While the direct synthesis of a wide range of commercially known sirtuin inhibitors using this compound is not extensively documented in publicly available literature, the principles of the Gabriel synthesis make it a valuable method for creating novel sirtuin inhibitor scaffolds containing an ethylamine linker. This document will outline the general synthetic strategies and provide a detailed protocol for a representative synthesis of a potential sirtuin inhibitor scaffold.
General Synthetic Strategy
The core strategy involves the N-alkylation of a suitable nucleophilic core structure with this compound, followed by the deprotection of the phthalimide group to yield a primary amine. This amine can then be further functionalized if necessary.
The general workflow for the synthesis of a sirtuin inhibitor scaffold using this compound can be visualized as follows:
Caption: General synthetic workflow.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound and its subsequent use in the preparation of a representative sirtuin inhibitor scaffold.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the preparation of this compound.[2][3]
Materials:
-
Phthalic anhydride (B1165640)
-
Monoethanolamine (freshly distilled)
-
Phosphorus tribromide (freshly distilled)
-
Aqueous ethanol (B145695) (50% v/v)
-
Crushed ice
-
Round-bottomed flask
-
Reflux condenser
-
Steam bath
-
Büchner funnel
Procedure:
-
In a 1-liter round-bottomed flask, combine 74 g (0.5 mole) of phthalic anhydride and 30 ml (0.5 mole) of freshly distilled monoethanolamine.
-
Heat the mixture on a steam bath for 30 minutes. The initial reaction is vigorous.
-
Cool the reaction mixture to room temperature and attach a reflux condenser.
-
Slowly add 32 ml (91.3 g, 0.34 mole) of freshly distilled phosphorus tribromide to the cooled mixture with shaking.
-
Heat the flask on a steam bath under reflux with occasional shaking for 1.25 hours, ensuring all material dissolves.
-
Pour the hot liquid reaction mixture with stirring onto 750 g of crushed ice.
-
Once the ice has completely melted, collect the crude β-bromoethylphthalimide product on a Büchner funnel, wash with cold water, and allow it to dry briefly.
-
Dissolve the crude product in 1.2 liters of 50% aqueous ethanol with heating. Add a small amount of 95% ethanol if necessary to achieve complete dissolution.
-
Filter the hot solution and cool it in a refrigerator to crystallize the product.
-
Collect the white crystalline product by filtration. A second crop can be obtained by concentrating the mother liquor.
Expected Yield: 75-80% Melting Point: 80-82 °C
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 574-98-1 | [4] |
| Molecular Formula | C₁₀H₈BrNO₂ | [4] |
| Molecular Weight | 254.08 g/mol | [4] |
| Appearance | White to light tan crystalline powder | [1] |
| Melting Point | 80-83 °C | [5] |
Protocol 2: Synthesis of a Potential Sirtuin Inhibitor Scaffold
This protocol describes a general method for the N-alkylation of a hypothetical indole-based sirtuin inhibitor core with this compound, followed by deprotection. Indole (B1671886) scaffolds are common in sirtuin inhibitors.[6][7]
Step 1: N-Alkylation of Indole Core
Caption: N-Alkylation of an indole core.
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of indole (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-(2-(1H-indol-1-yl)ethyl)isoindoline-1,3-dione.
Step 2: Deprotection via Hydrazinolysis
Caption: Deprotection of the phthalimide group.
Materials:
-
N-(2-(1H-indol-1-yl)ethyl)isoindoline-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Aqueous sodium hydroxide (B78521) solution (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-(2-(1H-indol-1-yl)ethyl)isoindoline-1,3-dione (1.0 eq.) in ethanol, add hydrazine hydrate (5.0 eq.).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with 1 M aqueous sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1H-indol-1-yl)ethan-1-amine.
Sirtuin Inhibition and Signaling Pathways
The synthesized primary amine scaffold can be further elaborated to generate a library of potential sirtuin inhibitors. The inhibitory activity of these compounds would need to be evaluated using in vitro enzymatic assays against a panel of sirtuin isoforms (SIRT1-7).
Quantitative Data on Sirtuin Inhibitors
The potency of sirtuin inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following table provides examples of IC₅₀ values for some known sirtuin inhibitors to serve as a benchmark.
| Inhibitor | Target Sirtuin(s) | IC₅₀ (µM) | Reference(s) |
| EX-527 | SIRT1 | 0.038 - 0.098 | [8] |
| AGK2 | SIRT2 | 3.5 | [8] |
| Sirtinol (B612090) | SIRT1, SIRT2 | 56 (SIRT1), 59 (SIRT2) | [9] |
| Cambinol | SIRT1, SIRT2 | 56 (SIRT1), 59 (SIRT2) | [9] |
| SirReal2 | SIRT2 | 0.14 | [8] |
Sirtuin Signaling Pathways
Sirtuins regulate a multitude of signaling pathways. For instance, SIRT1 is a key regulator of pathways involved in metabolism and stress response, often through the deacetylation of transcription factors like p53, NF-κB, and PGC-1α. Inhibition of SIRT1 can lead to the hyperacetylation and activation of p53, promoting cell cycle arrest and apoptosis.
Caption: Simplified SIRT1 signaling pathway.
Conclusion
This compound serves as a valuable reagent for the introduction of a protected ethylamine linker in the synthesis of novel chemical entities, including potential sirtuin inhibitors. The Gabriel synthesis provides a robust and reliable method for this transformation. The resulting primary amine scaffolds can be further diversified to explore the structure-activity relationships of new classes of sirtuin inhibitors. Subsequent biological evaluation is necessary to determine their inhibitory potency, isoform selectivity, and their effects on sirtuin-mediated signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scbt.com [scbt.com]
- 5. This compound | 574-98-1 [chemicalbook.com]
- 6. Synthesis of indole inhibitors of silent information regulator 1 (SIRT1), and their evaluation as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydroindoles as Multipurpose Screening Compounds and Novel Sirtuin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of N-Substituted Phthalimides Facilitated by Crown Ethers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N-substituted phthalimides from potassium phthalimide (B116566) and alkyl halides. This method utilizes a catalytic amount of a crown ether, specifically 18-crown-6 (B118740), as a phase-transfer catalyst to achieve high yields under mild reaction conditions. This approach offers a significant improvement over traditional Gabriel synthesis methods, which often require harsh conditions and stoichiometric amounts of reagents.[1][2]
Introduction
The Gabriel synthesis is a cornerstone method for the preparation of primary amines, proceeding through the N-alkylation of phthalimide.[3][4][5] Traditional protocols often suffer from drawbacks such as the need for polar aprotic solvents, high reaction temperatures, and lengthy reaction times. The introduction of phase-transfer catalysts, such as crown ethers, has revolutionized this process by enabling the reaction to proceed efficiently in less polar solvents like toluene (B28343).[1][2]
18-crown-6 exhibits a high affinity for potassium cations, forming a complex that enhances the solubility and nucleophilicity of the phthalimide anion in the organic phase.[6] This "naked" phthalimide anion can then readily react with an alkyl halide, leading to the formation of the desired N-substituted phthalimide in high yield. This one-pot procedure is notable for its simplicity, efficiency, and broad applicability to a range of alkyl halides.[2]
Data Presentation
The following table summarizes the yields of various N-substituted phthalimides obtained through the one-pot synthesis using a catalytic amount of 18-crown-6 in toluene.
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | 1-Bromooctane | N-Octylphthalimide | 94 |
| 2 | Benzyl (B1604629) Bromide | N-Benzylphthalimide | 100 |
| 3 | Benzyl Chloride | N-Benzylphthalimide | 95 |
| 4 | 1-Bromobutane | N-Butylphthalimide | 92 |
| 5 | 1-Iodobutane | N-Butylphthalimide | 96 |
| 6 | Ethyl Bromoacetate | N-(Ethoxycarbonylmethyl)phthalimide | 84 |
Table 1: Isolated yields of N-substituted phthalimides synthesized via one-pot reaction with 18-crown-6 catalysis. Reactions were typically carried out in toluene at reflux for 6-12 hours.
Experimental Protocols
General Procedure for the One-Pot Synthesis of N-Substituted Phthalimides
Materials:
-
Potassium phthalimide
-
Alkyl halide (e.g., 1-bromooctane, benzyl bromide)
-
18-crown-6
-
Toluene (anhydrous)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.2 mmol) and 18-crown-6 (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) to the flask and stir the suspension.
-
Add the alkyl halide (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble salts and wash the solid residue with a small amount of toluene.
-
Combine the filtrate and the washings and evaporate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol).
Example Protocol: Synthesis of N-Benzylphthalimide
Procedure:
-
In a 50 mL round-bottom flask, combine potassium phthalimide (2.22 g, 12 mmol) and 18-crown-6 (0.26 g, 1 mmol).
-
Add 20 mL of anhydrous toluene to the flask.
-
While stirring, add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) to the suspension.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and filter off the precipitated potassium bromide.
-
Wash the solid with a small portion of toluene.
-
Combine the organic filtrates and evaporate the solvent in vacuo.
-
The resulting solid is recrystallized from ethanol (B145695) to afford pure N-benzylphthalimide as white crystals.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the crown ether-catalyzed synthesis of N-substituted phthalimides. The 18-crown-6 sequesters the potassium ion, making the phthalimide anion more available and reactive in the organic solvent.
Caption: Mechanism of Crown Ether Catalysis.
Experimental Workflow
The diagram below outlines the general workflow for the one-pot synthesis of N-substituted phthalimides using a crown ether catalyst.
Caption: Experimental Workflow Diagram.
References
Application Notes and Protocols for Phase-Transfer Catalysis in N-(2-Bromoethyl)phthalimide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for leveraging phase-transfer catalysis (PTC) in nucleophilic substitution reactions involving N-(2-Bromoethyl)phthalimide. This powerful technique facilitates reactions between reactants in immiscible phases, often leading to higher yields, shorter reaction times, milder reaction conditions, and the use of less expensive and more environmentally benign reagents and solvents.
This compound is a versatile bifunctional reagent, featuring a reactive bromoethyl group for nucleophilic substitution and a phthalimide (B116566) moiety that serves as a stable protecting group for a primary amine.[1] The use of PTC significantly enhances its utility in synthesizing a wide array of derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Principle of Phase-Transfer Catalysis
Phase-transfer catalysis enables the reaction between a nucleophile, often soluble in an aqueous or solid phase (as an inorganic salt), and an organic substrate like this compound, which is soluble in an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophilic anion from the aqueous or solid phase into the organic phase, where it can react with the substrate.[2][3] This overcomes the insolubility barrier that would otherwise prevent the reaction from occurring at a significant rate.
The general mechanism involves the formation of a lipophilic ion pair between the catalyst's cation and the nucleophile's anion. This ion pair is soluble in the organic phase, allowing the "naked" anion to readily react with the electrophilic carbon of the bromoethyl group on the phthalimide derivative.
Advantages of Using PTC in this compound Reactions:
-
Avoids Harsh Solvents: Reactions can often be performed in less polar, non-toxic solvents like toluene (B28343) instead of dipolar aprotic solvents (e.g., DMF, DMSO).[2]
-
Milder Conditions: PTC allows the use of common and inexpensive inorganic bases like potassium carbonate or sodium hydroxide, often at room temperature or with gentle heating.[2][4]
-
Increased Reaction Rates: By bringing the reactants together in a single phase, PTC dramatically accelerates reaction rates compared to heterogeneous mixtures without a catalyst.
-
Solvent-Free Options: In some cases, reactions can be run under solvent-free conditions, further enhancing the green credentials of the process.[4]
-
Simplified Workup: Product isolation is often straightforward, involving simple phase separation and removal of the solvent.
Data Presentation
The choice of phase-transfer catalyst can significantly impact reaction efficiency. The following table presents comparative data for common quaternary ammonium and phosphonium salts in a model nucleophilic substitution reaction (alkylation of sodium benzoate (B1203000) with butyl bromide), which demonstrates the relative catalytic activity applicable to reactions with this compound.[5][6]
Table 1: Comparative Performance of Phase-Transfer Catalysts in a Model SN2 Reaction [5]
| Catalyst | Catalyst Type | Reaction Time (min) | Yield (%) |
| Tetrabutylammonium (B224687) Bromide (TBAB) | Quaternary Ammonium Salt | 90 | 91 |
| Tricaprylylmethylammonium Chloride (Aliquat 336) | Quaternary Ammonium Salt | 90 | 92 |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Quaternary Phosphonium Salt | 60 | 98 |
Note: Data is from a model reaction of sodium benzoate with butyl bromide in a toluene/water system at 60°C.[5] This data is presented to illustrate general trends in catalyst reactivity. Phosphonium salts can exhibit higher stability and activity in some cases.
Mandatory Visualizations
Caption: General mechanism of Phase-Transfer Catalysis (PTC).
Caption: Typical experimental workflow for a PTC reaction.
Experimental Protocols
Protocol 1: N-Alkylation of a Secondary Amine (Piperazine Derivative)
This protocol describes the synthesis of N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide, a common intermediate in drug development, adapted from the literature.[7] This represents a liquid-liquid PTC system where the base is a solid.
Materials:
-
This compound
-
1-(2-Hydroxyethyl)piperazine
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure:
-
To a round-bottom flask, add this compound (2.5 mmol, 1.0 eq), 1-(2-Hydroxyethyl)piperazine (2.8 mmol, 1.12 eq), and anhydrous potassium carbonate (6.5 mmol, 2.6 eq).
-
Add acetonitrile (15 mL) to the flask.
-
Stir the suspension at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 10 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the residue with fresh acetonitrile.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from a mixture of ethyl acetate and petroleum ether to yield the pure product as a white powder.
Protocol 2: General Protocol for O-Alkylation of Phenols
This protocol provides a general method for the O-alkylation of phenols with this compound using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst. This procedure is adapted from established PTC alkylation methods.[8]
Materials:
-
This compound
-
Substituted Phenol (B47542)
-
Tetrabutylammonium Bromide (TBAB)
-
Potassium Hydroxide (KOH), 50% aqueous solution (w/w)
-
Toluene
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the substituted phenol (1.0 eq), this compound (1.2 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Add toluene to the flask (e.g., 5 mL per mmol of phenol).
-
Begin vigorous stirring and add the 50% aqueous KOH solution (e.g., 3.0 eq of KOH).
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The reaction can be gently heated (e.g., 40-50°C) to increase the rate if necessary.
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
Upon completion, dilute the reaction mixture with deionized water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase three times with dichloromethane.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to afford the pure N-(2-phenoxyethyl)phthalimide derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. iajpr.com [iajpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchpublish.com [researchpublish.com]
- 6. benchchem.com [benchchem.com]
- 7. N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of N-(2-Bromoethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Bromoethyl)phthalimide is a crucial intermediate in organic synthesis, most notably for the introduction of a primary amino group through the Gabriel synthesis.[1][2] Its bifunctional nature, featuring a reactive bromoethyl group for nucleophilic substitution and a stable phthalimide (B116566) protecting group, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules.[3][4][5] As the demand for these complex molecules grows, the need for robust, efficient, and scalable methods for producing key intermediates like this compound becomes paramount.
These application notes provide a comprehensive overview of the key considerations for scaling up the synthesis of this compound. We will compare common synthetic routes, provide detailed experimental protocols, and discuss critical process parameters that influence yield, purity, safety, and cost-effectiveness on a larger scale.
Comparison of Synthetic Routes
Two primary routes are commonly employed for the synthesis of this compound. The choice of route for scale-up depends on factors such as raw material cost, reagent toxicity, reaction conditions, and ease of purification.
| Parameter | Method 1: Gabriel Synthesis | Method 2: Bromination of N-(2-Hydroxyethyl)phthalimide |
| Starting Materials | Potassium Phthalimide, 1,2-Dibromoethane (B42909) | Phthalic Anhydride (B1165640), Monoethanolamine, Phosphorus Tribromide (or HBr/H₂SO₄) |
| Key Reaction | N-alkylation of phthalimide salt | Conversion of a hydroxyl group to a bromide |
| Typical Yield | 69-79%[2][3][6] | 75-80%[4][7] |
| Scale-up Pros | • Fewer synthetic steps. • Well-established and documented procedure.[6] | • Avoids large excess of toxic 1,2-dibromoethane. • Intermediate (N-(2-hydroxyethyl)phthalimide) is easily prepared with high yield (~95%).[7] |
| Scale-up Cons | • Requires a large excess of 1,2-dibromoethane, a toxic and environmentally hazardous reagent.[1][2][3] • High reaction temperatures (180-190°C) require careful heat management.[2][6] • Formation of N,N'-ethylenebisphthalimide byproduct.[2][8] | • An additional synthetic step is required. • Uses hazardous brominating agents like PBr₃ which require careful handling.[1][7] • The initial reaction between phthalic anhydride and monoethanolamine is vigorous and requires controlled addition.[4][7] |
Key Scale-up Considerations
Transitioning from a laboratory-scale synthesis to a larger-scale production requires careful evaluation of several factors:
-
Stoichiometry and Byproduct Control : In the Gabriel synthesis, using a significant excess (e.g., 3-fold molar excess) of 1,2-dibromoethane is critical to minimize the formation of the N,N'-ethylenebisphthalimide byproduct.[2][3] On a large scale, this necessitates robust procedures for the recovery and recycling of the excess reagent to improve process economics and reduce waste.
-
Heat Transfer and Temperature Management : The Gabriel synthesis is typically run at high temperatures (180–190 °C).[2][6] On a larger scale, efficient heat transfer is crucial to maintain a consistent temperature throughout the reaction vessel, prevent localized overheating, and avoid potential runaway reactions. Similarly, the initial reaction in Method 2 is vigorous and requires controlled heating.[4][7]
-
Mixing and Mass Transfer : The reaction of solid potassium phthalimide in liquid 1,2-dibromoethane is a heterogeneous mixture.[2][6] Efficient mechanical stirring is essential at scale to ensure adequate mass transfer between the phases, which directly impacts reaction rate and completion.
-
Solvent Selection and Recovery : Solvents are used for both the reaction and purification. For scale-up, ideal solvents should have a good balance of solvency, safety (high flash point, low toxicity), cost, and ease of recovery. While carbon disulfide is effective for removing the diphthalimidoethane byproduct, its high flammability and toxicity make it unsuitable for large-scale operations.[2][8] Recrystallization from ethanol (B145695) or aqueous ethanol is a more scalable and safer purification method.[1][6][8]
-
Work-up and Isolation : Post-reaction, the excess 1,2-dibromoethane is typically removed by distillation under reduced pressure.[2][6] The product is then extracted from the potassium bromide salt using a hot solvent like ethanol.[2][6] At scale, these operations require appropriately sized equipment for distillation, filtration (e.g., Nutsche filters), and extraction to be performed efficiently.
-
Safety and Environmental : The reagents used in both synthetic routes are hazardous. 1,2-Dibromoethane is a carcinogen, and phosphorus tribromide is highly corrosive and reacts violently with water.[7][9] A thorough risk assessment is mandatory.[7] All operations should be conducted in well-ventilated areas (or closed systems) with appropriate personal protective equipment (PPE), including gloves and eye protection.[9][10] Provisions for handling and neutralizing spills and managing waste streams in accordance with local regulations are critical.[9][10]
Experimental Protocols
The following protocols are adapted from established procedures and are intended for laboratory-scale synthesis as a basis for further scale-up development.
Protocol 1: Gabriel Synthesis of this compound
This protocol is based on the reaction of potassium phthalimide with 1,2-dibromoethane.[2][6]
Quantitative Data Summary
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 150 g | 0.81 | Reactant |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 450 g (242 mL) | 2.40 | Reactant/Solvent |
| Ethanol (98-100%) | C₂H₅OH | 46.07 | ~300 mL | - | Extraction Solvent |
| Carbon Disulfide | CS₂ | 76.13 | ~500 mL | - | Purification Solvent |
| 75% Ethanol | - | - | As needed | - | Recrystallization Solvent |
| Parameter | Value |
| Reaction Temperature | 180-190 °C[2][6] |
| Reaction Time | 12 hours[2][6] |
| Expected Yield | 140-160 g (69-79%)[6] |
| Crude Melting Point | 78-80 °C[6][8] |
| Pure Melting Point | 82-83 °C[2][8] |
Procedure
-
Reaction Setup : In a 1-liter two-necked round-bottom flask equipped with an efficient mechanical stirrer and a reflux condenser, add 150 g (0.81 mole) of potassium phthalimide and 450 g (2.4 moles) of 1,2-dibromoethane.[2][6]
-
Alkylation : Begin stirring the mixture and heat it in an oil bath maintained at 180–190 °C for 12 hours.[2][6]
-
Work-up : Allow the reaction mixture to cool. Reconfigure the condenser for distillation and remove the excess 1,2-dibromoethane under reduced pressure.[2][6]
-
Extraction : To the remaining solid residue (a mix of product and potassium bromide), add 300 mL of 98-100% ethanol and reflux with stirring for approximately 30 minutes, or until the dark oily product is completely dissolved.[2][6]
-
Filtration : Filter the hot solution with suction to remove the insoluble potassium bromide. Wash the salt residue with a small amount of hot ethanol.[2][6]
-
Concentration : Combine the filtrates and distill the ethanol under reduced pressure to yield the crude product.[2][6]
-
Purification : To the dry residue, add 500 mL of carbon disulfide and reflux for about 15 minutes. This step dissolves the this compound while leaving the insoluble diphthalimidoethane byproduct behind.[2][8] Caution : Carbon disulfide is highly flammable and toxic; perform this step in an efficient fume hood. Filter the hot solution and wash the residue. Distill the carbon disulfide from the filtrate under reduced pressure to obtain light tan crystals of the product.[6][8]
-
Recrystallization : For higher purity, dissolve the crude product in a minimal amount of hot 75% ethanol, treat with decolorizing carbon if necessary, filter while hot, and allow to cool to crystallize.[2][6][8] Collect the white crystalline product by filtration. The expected yield is 69-79% with a melting point of 82-83 °C.[2][6]
Protocol 2: Synthesis via Bromination of N-(2-Hydroxyethyl)phthalimide
This two-step protocol first prepares the hydroxy intermediate, which is then brominated.[4][7]
Quantitative Data Summary (per 0.5 mole scale)
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| Step 1 | |||||
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 74 g | 0.50 | Reactant |
| Monoethanolamine | C₂H₇NO | 61.08 | 30 mL (~30.5 g) | 0.50 | Reactant |
| Step 2 | |||||
| N-(2-Hydroxyethyl)phthalimide | C₁₀H₉NO₃ | 191.18 | ~95 g (from Step 1) | 0.50 | Reactant |
| Phosphorus Tribromide | PBr₃ | 270.69 | 32 mL (91.3 g) | 0.34 | Brominating Agent |
| 50% Aqueous Ethanol | - | - | ~1.2 L | - | Recrystallization Solvent |
| Parameter | Value |
| Step 1 Reaction | Heat on steam bath for 30 min[4][7] |
| Step 2 Reaction | Reflux on steam bath for 1.25 hours[7] |
| Expected Yield | 95-102 g (75-80%)[7] |
| Final Melting Point | 80-82 °C[7] |
Procedure
-
Synthesis of N-(2-Hydroxyethyl)phthalimide : Caution : This reaction is vigorous and should be performed in a fume hood. In a 1-liter round-bottom flask, combine 74 g (0.5 mole) of phthalic anhydride and 30 mL (0.5 mole) of freshly distilled monoethanolamine.[4][7] Heat the mixture on a steam bath for 30 minutes.[4][7] The intermediate product, N-(2-hydroxyethyl)phthalimide, forms and can be used directly without isolation.[7]
-
Bromination : Cool the reaction mixture to room temperature and attach a reflux condenser.[7] Slowly and with shaking, add 32 mL (0.34 mole) of freshly distilled phosphorus tribromide to the cooled mixture.[7]
-
Reaction : Place the flask on a steam bath and heat under reflux with occasional shaking for 1.25 hours.[7]
-
Quenching and Isolation : Pour the hot liquid reaction mixture with stirring onto 750 g of crushed ice to decompose the excess PBr₃ and precipitate the crude product.[7] Collect the crude solid by filtration and wash thoroughly with cold water.[3][7]
-
Recrystallization : Dissolve the crude product (approx. 110 g when dry) in 1.2 liters of hot 50% aqueous ethanol.[4] Filter the hot solution to remove any insoluble matter and cool the filtrate in a refrigerator to induce crystallization.[4][7]
-
Final Product : Collect the white crystalline product by filtration. An additional crop can be obtained by concentrating the mother liquor. The total expected yield is 95–102 g (75–80%) with a melting point of 80–82 °C.[7]
Visualizations
Caption: Chemical synthesis pathways for this compound.
Caption: General experimental workflow for scale-up synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|CAS 574-98-1|Reagent [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 574-98-1 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. capotchem.com [capotchem.com]
Application Notes and Protocols for Monitoring N-(2-Bromoethyl)phthalimide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving N-(2-Bromoethyl)phthalimide, a versatile reagent in organic and medicinal chemistry. The following protocols and data will aid in optimizing reaction conditions, ensuring product purity, and understanding reaction kinetics.
Introduction
This compound is a key building block in the synthesis of primary amines and other nitrogen-containing compounds through methods like the Gabriel synthesis.[1][2][3] The phthalimide (B116566) group serves as a protecting group for the primary amine, which can be revealed in a subsequent step.[2][3][4] Accurate monitoring of reactions involving this compound is crucial for achieving high yields and purity of the desired products. This document outlines several analytical techniques for real-time and offline monitoring of these reactions.
Analytical Techniques for Reaction Monitoring
A variety of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on the specific reaction, available equipment, and the desired level of detail.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[4][5][6]
Protocol for TLC Monitoring:
-
Plate Preparation: Use commercially available silica (B1680970) gel TLC plates. Draw a faint baseline with a pencil approximately 1 cm from the bottom of the plate.
-
Spotting:
-
Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Using a capillary tube, spot the reaction mixture on the baseline.
-
On the same plate, spot the starting material (this compound) and, if available, the expected product as references.
-
-
Development:
-
Place a small amount of an appropriate eluent (solvent system) in a developing chamber. The choice of eluent depends on the polarity of the reactants and products. A common starting point is a mixture of hexane (B92381) and ethyl acetate.
-
Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Visualize the spots. Common methods include:
-
UV Light: this compound and many of its derivatives are UV active and will appear as dark spots under a UV lamp (254 nm).[7]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will stain many organic compounds, appearing as brown spots.[7]
-
Staining: Spraying the plate with a suitable staining agent (e.g., potassium permanganate, p-anisaldehyde) can visualize compounds that are not UV active.[7]
-
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared, and a new spot corresponding to the product is prominent.
Workflow for TLC Monitoring
Caption: General workflow for monitoring a reaction using TLC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative technique that provides detailed information about the purity of the product and the relative amounts of reactants and products over time.[8] It is particularly useful for quality control of the final product.[8]
General HPLC Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Instrumentation:
-
Column: A C18 reverse-phase column is commonly used for compounds of moderate polarity like this compound and its derivatives.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid. A gradient elution may be necessary to separate all components.
-
Detector: A UV detector set at a wavelength where the compounds of interest absorb (e.g., 220-254 nm).
-
-
Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area of each component are recorded.
-
Data Interpretation: By comparing the peak areas of the starting material and product over time, the reaction progress can be quantified. A calibration curve can be used for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile components in a reaction mixture.[9][10] It is particularly useful for analyzing side products and impurities.
General GC-MS Protocol:
-
Sample Preparation: Dilute a sample of the organic phase of the reaction mixture in a suitable solvent.[9] An internal standard can be added for accurate quantification.[9]
-
Instrumentation:
-
GC Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.[9]
-
Carrier Gas: Helium or nitrogen.
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Temperature Program: The oven temperature is ramped to separate compounds based on their boiling points.
-
MS Detector: The eluting compounds are ionized and their mass-to-charge ratio is determined, allowing for their identification.
-
-
Data Analysis: The retention times and mass spectra of the peaks are used to identify the components of the mixture. The peak areas can be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is an excellent tool for structural elucidation and can be used to monitor reaction kinetics in real-time (in-situ) or by analyzing aliquots.[8][11]
¹H NMR Data for this compound:
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| Phthalimide-H | 7.89 (m), 7.77 (m) | Multiplet |
| -CH₂-N- | 4.12 (t) | Triplet |
| -CH₂-Br | 3.63 (t) | Triplet |
| (Note: Chemical shifts can vary slightly depending on the solvent used)[12] |
Protocol for Reaction Monitoring by NMR:
-
Sample Preparation: A small aliquot of the reaction mixture is taken at various time points, the solvent is removed under reduced pressure, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to the product. The integration of the peaks can be used to determine the relative concentrations of the species in the mixture.
Fourier-Transform Infrared (FTIR) Spectroscopy
In-line FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time, in-situ monitoring of reactions, allowing for tight control over the manufacturing process.[8]
Principle of FTIR Monitoring:
By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of reactants and products can be monitored continuously. The change in the intensity of characteristic vibrational bands (e.g., C=O stretching of the phthalimide group, C-Br stretching) can be correlated with the progress of the reaction.
Experimental Protocols
Gabriel Synthesis of a Primary Amine using this compound
This two-step protocol describes the synthesis of a primary amine from an alkyl halide, using this compound as an intermediate.
Gabriel Synthesis Pathway
Caption: The two-step Gabriel synthesis pathway.
Step 1: Synthesis of this compound [1][2][13]
-
In a round-bottom flask equipped with a reflux condenser, combine potassium phthalimide and an excess of 1,2-dibromoethane.[1][2]
-
Heat the mixture under reflux for 2-4 hours.[1]
-
After cooling, remove the excess 1,2-dibromoethane by distillation under reduced pressure.[2]
-
The crude product can be purified by recrystallization from ethanol (B145695) to yield a white crystalline solid.[1][2]
Step 2: Nucleophilic Substitution and Deprotection [4][14]
-
Dissolve this compound and the desired nucleophile in a polar aprotic solvent such as DMF.[4][14]
-
If the nucleophile requires a base (e.g., for deprotonation), add a suitable non-nucleophilic base.
-
Heat the reaction mixture and monitor its progress using TLC or LC-MS.[4]
-
After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.[4]
-
Purify the N-substituted phthalimide intermediate by column chromatography or recrystallization.[4]
-
To deprotect the amine, dissolve the intermediate in ethanol and add hydrazine hydrate.[4][14]
-
Heat the mixture to reflux until the starting material is consumed (monitor by TLC). A white precipitate of phthalhydrazide will form.[4]
-
After cooling, filter off the precipitate and concentrate the filtrate to obtain the crude primary amine. Further purification can be done by acid-base extraction or chromatography.[4]
Data Presentation
Table 1: Physical and Analytical Data for this compound
| Property | Value | Analytical Method |
| Molecular Formula | C₁₀H₈BrNO₂ | - |
| Molecular Weight | 254.08 g/mol | - |
| Melting Point | 80-84 °C | Melting Point Apparatus |
| Purity (Typical) | ≥98% | HPLC |
| ¹H NMR (CDCl₃) | See Section 2.4 | NMR Spectroscopy |
| Mass Spectrum (m/z) | M⁺ at 253/255 | Mass Spectrometry |
Table 2: Typical Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) |
| Imidazole | DMF | NaH | 100 | 8 |
| Thiophenol | DMF | K₂CO₃ | 25-80 | 2-6 |
| Aniline | DMF | Et₃N | 80-120 | 4-12 |
| Sodium Azide | DMF/H₂O | - | 100 | 3 |
| (Reaction conditions are illustrative and may require optimization) |
Troubleshooting
Troubleshooting Common Issues in Reaction Monitoring
Caption: A decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound|CAS 574-98-1|Reagent [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Bromoethyl)phthalimide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Bromoethyl)phthalimide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions to improve reaction yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Degradation of Potassium Phthalimide (B116566): Potassium phthalimide is highly sensitive to moisture and can hydrolyze back to phthalic acid and potassium hydroxide (B78521).[1] | Ensure potassium phthalimide is dry before use. Store it in a desiccator. If hydrolysis is suspected, consider preparing fresh potassium phthalimide. |
| Degradation of 1,2-Dibromoethane (B42909): Old or improperly stored 1,2-dibromoethane can decompose, potentially forming vinyl bromide or 2-bromoethanol.[1] | Use freshly distilled 1,2-dibromoethane for best results. Store it in a cool, dark place. | |
| Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.[1] | For the Gabriel synthesis with 1,2-dibromoethane, maintain the reaction temperature in the range of 180-190 °C.[2][3] For the bromination of N-(2-hydroxyethyl)phthalimide, the reaction with PBr₃ is initially warmed and then heated under reflux.[4][5] | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). For the Gabriel synthesis, a typical reaction time is around 12 hours.[2][3] | |
| Poor Solvent Quality: The presence of water in the solvent can lead to the hydrolysis of potassium phthalimide.[1] | Use an anhydrous solvent, such as absolute ethanol (B145695) for the preparation of potassium phthalimide and dry DMF if used as a reaction solvent.[1][2] | |
| Formation of Impurities | Presence of N,N'-ethylenebisphthalimide: This byproduct can form if both bromine atoms of 1,2-dibromoethane react with phthalimide.[6] | Use a significant excess of 1,2-dibromoethane to favor the mono-alkylation product.[1][6] |
| Unreacted Starting Materials: Phthalimide or potassium phthalimide may remain in the final product. | Ensure complete reaction by monitoring with TLC. Unchanged phthalimide can be removed by washing with acetone (B3395972) after the preparation of potassium phthalimide.[2] | |
| Hydrolysis of Product: The product can hydrolyze to phthalic acid during workup.[1] | Perform workup steps efficiently and avoid prolonged exposure to aqueous acidic or basic conditions. | |
| Broad or Depressed Melting Point | Presence of Impurities: A broad melting point range below the expected 82-84 °C suggests the presence of impurities.[6] | Recrystallize the crude product from a suitable solvent, such as ethanol, to achieve high purity.[6] A lower melting point could indicate the presence of unreacted 1,2-dibromoethane.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and classical method is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with an excess of 1,2-dibromoethane.[6] An alternative route is the bromination of N-(2-hydroxyethyl)phthalimide using a brominating agent like phosphorus tribromide (PBr₃).[4][6]
Q2: My yield of this compound is consistently low. What are the most likely reasons?
Low yields are often due to the degradation of starting materials, particularly the moisture-sensitive potassium phthalimide.[1] Another common issue is the use of old 1,2-dibromoethane, which may have partially decomposed.[1] Suboptimal reaction conditions, such as incorrect temperature or insufficient reaction time, can also significantly impact the yield.[1]
Q3: How can I minimize the formation of the N,N'-ethylenebisphthalimide byproduct?
The formation of this di-substituted byproduct can be minimized by using a significant molar excess of 1,2-dibromoethane relative to potassium phthalimide. This statistical control favors the formation of the mono-alkylated product.[1][6]
Q4: What is the expected melting point of pure this compound, and what does a deviation signify?
The reported melting point for pure this compound is in the range of 82-84 °C.[6] A sharp melting point within this range is a good indicator of high purity.[6] A depressed and broad melting range suggests the presence of impurities.[6] A higher melting point could, in some cases, indicate the presence of the higher-melting impurity, N,N'-ethylenebisphthalimide.[6]
Q5: How should I purify the crude this compound?
The crude product can be effectively purified by recrystallization. Ethanol is a commonly used solvent for this purpose.[6] The crude product can also be purified by first extracting it from the reaction mixture with a solvent like carbon disulfide or alcohol, followed by recrystallization.[2][3]
Experimental Protocols
Protocol 1: Gabriel Synthesis from Potassium Phthalimide and 1,2-Dibromoethane
This protocol is adapted from established literature procedures.[2][3]
Step A: Preparation of Potassium Phthalimide
-
In a 2-liter round-bottom flask, dissolve 80 g (0.54 mole) of phthalimide in 1600 mL of absolute ethanol by heating to a gentle boil for about 15 minutes.[2]
-
In a separate flask, prepare a solution of 30.5 g (0.54 mole) of potassium hydroxide in a minimal amount of water, and then dilute with 180 mL of absolute ethanol.[2]
-
Decant the hot phthalimide solution into the potassium hydroxide solution. A precipitate of potassium phthalimide will form immediately.[2]
-
Stir the mixture and cool it to room temperature. Filter the precipitate with suction.[2]
-
Wash the collected potassium phthalimide with acetone to remove any unreacted phthalimide.[2]
-
The typical yield of air-dried potassium phthalimide is 80-90%.[2]
Step B: Synthesis of this compound
-
In a 1-liter two-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 150 g (0.81 mole) of potassium phthalimide and 450 g (2.4 moles) of 1,2-dibromoethane.[2][3]
-
Heat the mixture in an oil bath maintained at 180–190 °C for approximately 12 hours with stirring.[2][3]
-
After cooling, remove the excess 1,2-dibromoethane by distillation under reduced pressure.[2][3]
-
Extract the crude this compound from the remaining potassium bromide by refluxing with 300 mL of 98-100% ethanol until the dark oil is completely dissolved (about 30 minutes).[2][3]
-
Filter the hot solution to remove the potassium bromide.[2]
-
The crude product can be further purified by recrystallization from 75% ethanol, with the use of decolorizing carbon if necessary, to yield a white crystalline solid.[2][3] The expected yield is 69-79%.[3]
Protocol 2: Bromination of N-(2-Hydroxyethyl)phthalimide
This protocol provides an alternative synthetic route.[4][5][6]
-
In a flask, a mixture of N-(2-hydroxyethyl)phthalimide and phosphorus tribromide (in equimolar amounts) is warmed until a solution is formed.[4]
-
The reaction mixture is then heated under reflux for approximately 1.25 hours.[5]
-
After cooling, the reaction mixture is carefully poured onto crushed ice with stirring.[4][5]
-
The resulting solid precipitate is collected by filtration and washed with water.[4]
-
The crude product is then recrystallized from 95% ethanol.[5] The expected yield is 75-80%.[5]
Data Presentation
The following table summarizes the key quantitative parameters for the Gabriel synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Potassium Phthalimide | 1.0 eq | [3] |
| 1,2-Dibromoethane | ~3.0 eq | [3] |
| Reaction Conditions | ||
| Temperature | 180-190 °C | [3] |
| Reaction Time | 12 hours | [3] |
| Product Information | ||
| Yield | 69-79% | [3] |
| Melting Point | 82-83 °C | [3] |
Visualizations
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Gabriel Synthesis with N-(2-Bromoethyl)phthalimide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing N-(2-Bromoethyl)phthalimide in the Gabriel synthesis of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using this compound with a basic nucleophile?
The most significant side reaction is β-elimination (E2 reaction) . Because the bromine atom is on a carbon adjacent to a carbon with protons (β-hydrogens), a sufficiently strong or sterically hindered base can abstract a proton, leading to the elimination of HBr and the formation of N-vinylphthalimide instead of the desired substitution product. This competing elimination reaction is a common issue with secondary alkyl halides and primary alkyl halides that have β-hydrogens, like this compound.[1]
Q2: I am synthesizing this compound from potassium phthalimide (B116566) and 1,2-dibromoethane (B42909) and my yield is low. What is the likely cause?
A common side reaction in the synthesis of the this compound precursor is double substitution . This occurs when a second molecule of potassium phthalimide displaces the bromine from the already formed this compound, resulting in the byproduct 1,2-bis(phthalimido)ethane . To minimize this, the reaction is typically run with a large excess of 1,2-dibromoethane.[2]
Q3: During the final deprotection step with hydrazine (B178648), I'm having trouble separating my amine from the byproduct. What can be done?
The deprotection step using hydrazine (the Ing-Manske procedure) produces the desired primary amine along with a phthalhydrazide (B32825) precipitate.[3] This precipitate can sometimes be difficult to filter completely. Separation challenges are a known drawback of the traditional Gabriel synthesis.
Solutions:
-
Ensure the reaction mixture is cooled sufficiently to maximize precipitation before filtration.
-
Wash the filtered solid (the phthalhydrazide) thoroughly with a small amount of cold solvent (e.g., ethanol) to recover any trapped product.
-
Consider alternative workup procedures or alternative Gabriel reagents that offer easier hydrolysis and byproduct removal.[3]
Q4: Can harsh basic conditions during workup cause other side reactions?
Yes. Using strong aqueous bases like potassium hydroxide (B78521) (KOH) with this compound, especially with heating, can lead to unintended intramolecular reactions. For example, refluxing this compound with aqueous KOH has been reported to yield 2-(2-carboxyphenyl)oxazoline instead of the expected hydrolysis product.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Gabriel synthesis with this compound.
| Problem | Potential Cause | Recommended Solution & Investigation |
| Low or No Yield of this compound (Precursor Synthesis) | 1. Formation of 1,2-bis(phthalimido)ethane: The desired product reacted with a second equivalent of potassium phthalimide. | Solution: Use a significant molar excess (e.g., 3 equivalents or more) of 1,2-dibromoethane relative to potassium phthalimide during the initial alkylation.[2] Investigation: The byproduct is insoluble in carbon disulfide, while the desired product is soluble. This difference can be used for purification.[2] |
| 2. Poor Quality Reagents: Potassium phthalimide may have degraded due to moisture.[5] | Solution: Ensure potassium phthalimide is dry. If necessary, prepare it fresh from phthalimide and potassium hydroxide.[6] | |
| Low Yield of Final Amine Product | 1. β-Elimination Reaction: The nucleophile/base used in the substitution step is too basic or sterically hindered, favoring elimination to N-vinylphthalimide. | Solution: If possible, use a less basic nucleophile. Lower the reaction temperature to favor the SN2 substitution pathway, which has a lower activation energy than the E2 pathway. Investigation: Check crude product NMR for characteristic vinyl proton signals (~5-7 ppm). |
| 2. Incomplete Deprotection: The hydrazinolysis or hydrolysis step did not go to completion. | Solution: Increase the reaction time or temperature for the deprotection step. Ensure at least one equivalent of hydrazine hydrate (B1144303) is used.[7] Investigation: Use TLC to monitor the disappearance of the N-substituted phthalimide starting material. | |
| Impure Product After Deprotection | 1. Contamination with Phthalhydrazide: Incomplete removal of the solid byproduct after hydrazinolysis. | Solution: Ensure thorough filtration of the phthalhydrazide precipitate. Wash the precipitate with cold solvent to recover any occluded product.[3] |
| 2. Presence of N-vinylphthalimide: Significant elimination occurred during the substitution step. | Solution: Purify the final amine via distillation or column chromatography. For future syntheses, adjust reaction conditions (see above) to minimize elimination. |
Experimental Protocols & Data
Synthesis of this compound
This protocol is adapted from established literature procedures and is a common method for preparing the key intermediate.[2][6]
Reaction Conditions Summary
| Parameter | Value | Reference(s) |
|---|---|---|
| Reactants | Potassium Phthalimide, 1,2-Dibromoethane | [2] |
| Molar Ratio | ~1 : 3 (Phthalimide : Dibromoethane) | [2] |
| Reaction Temperature | 180–190 °C | [2] |
| Reaction Time | ~12 hours | [2] |
| Purification Method | Extraction & Recrystallization | [2][6] |
| Reported Yield | 69–79% | [2][6] |
| Reported Melting Point | 82–83 °C |[2] |
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine potassium phthalimide (0.81 mol) and 1,2-dibromoethane (2.4 mol).
-
Heat the mixture in an oil bath at 180–190 °C with efficient stirring for 12 hours.
-
After cooling, remove the excess 1,2-dibromoethane by distillation under reduced pressure.
-
Extract the remaining solid with a suitable solvent (e.g., ethanol (B145695) or carbon disulfide) to separate the soluble this compound from the insoluble potassium bromide and 1,2-bis(phthalimido)ethane byproduct.[2]
-
Filter the hot solution.
-
Distill the solvent from the filtrate to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure this compound.
Visual Guides
Reaction Pathways
Caption: Competing SN2 (desired) and E2 (side reaction) pathways for this compound.
Troubleshooting Workflow for Low Amine Yield
Caption: Diagnostic flowchart for troubleshooting low yields in the final amine product.
Precursor Synthesis: Main vs. Side Product
Caption: Formation of the desired precursor and the common double-substitution side product.
References
Technical Support Center: Purification of Crude N-(2-Bromoethyl)phthalimide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude N-(2-Bromoethyl)phthalimide via recrystallization. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials like potassium phthalimide, the di-substituted byproduct 1,2-diphthalimidoethane, and residual solvents from the synthesis.[1][2] Hydrolysis of the bromo group can also lead to the formation of N-(2-hydroxyethyl)phthalimide.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Ethanol (B145695), particularly 75% or 95% aqueous ethanol, is a commonly used and effective solvent for recrystallization.[1][3][4] Methanol and carbon disulfide have also been reported for purification procedures.[1][5]
Q3: What is the expected melting point for pure this compound?
A3: The reported melting point for the pure compound is in the range of 80-83°C.[1][6] Crude product typically melts at a lower and broader range, such as 78-80°C.[1][2] A sharp melting point within the expected range is a good indicator of high purity.[4]
Q4: How can I assess the purity of my recrystallized product?
A4: A combination of analytical techniques is recommended for a thorough purity assessment. Thin-Layer Chromatography (TLC) is useful for quickly checking for the presence of impurities.[4] Melting point analysis provides a good indication of purity, with a sharp melting point close to the literature value suggesting a pure sample.[4] For structural confirmation and detection of any minor impurities, ¹H & ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are highly effective.[4]
Q5: How should this compound be stored?
A5: To prevent degradation, the compound should be stored in a cool, dry place in a tightly sealed container. It is important to protect it from moisture to minimize hydrolysis of the reactive bromoethyl group.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize or Oils Out | High Impurity Content: Significant amounts of byproducts or unreacted starting materials can inhibit crystallization.[4] | Attempt purification using column chromatography on silica (B1680970) gel to separate the desired product from impurities before recrystallization.[4] |
| Residual Solvent: High boiling point solvents (e.g., DMF) used during the synthesis may be trapped in the product.[4] | Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization. | |
| Low Yield of Recrystallized Product | Too Much Solvent Used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[7] | Use the minimum amount of hot solvent required to fully dissolve the crude product. If the mother liquor has not been discarded, you can try to recover more product by partially evaporating the solvent and cooling again. |
| Premature Crystallization: Crystals forming in the hot filtration step will lead to product loss. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Low or Broad Melting Point Range After Recrystallization | Incomplete Removal of Impurities: Co-precipitation of impurities may have occurred.[4] | Perform a second recrystallization, ensuring slow cooling to promote selective crystal formation.[4] Using a different solvent system may also be beneficial. |
| Residual Solvent in Crystals: Trapped solvent will depress and broaden the melting point. | Ensure the crystals are completely dry by air drying followed by drying under vacuum. | |
| Colored Crystals Obtained | Presence of Colored Impurities: The crude product may contain colored byproducts. | Add a small amount of decolorizing carbon (charcoal) to the hot solution before filtration.[1][2][3] |
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂[1][6] |
| Molecular Weight | 254.08 g/mol [1][6] |
| Appearance | White to slightly pink or beige crystalline powder.[1][6] |
| Melting Point (Crude) | 78-80 °C[1][2] |
| Melting Point (Pure) | 80-83 °C[1][6] |
| Solubility | Insoluble in water.[6] Soluble in hot ethanol.[3] |
Experimental Protocol: Recrystallization from Aqueous Ethanol
This protocol is a standard procedure for the purification of crude this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 75% or 95% aqueous ethanol while stirring and heating to dissolve the solid completely.[1][3]
-
Decolorization (Optional): If the solution is colored, add a small amount of decolorizing carbon (approximately 1-2% by weight of the crude product) and boil the solution for 5-10 minutes.[1][2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel (e.g., a Büchner funnel with filter paper) to remove the decolorizing carbon and any insoluble impurities.[1][3]
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Crystallization: Allow the hot filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[3]
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[3]
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Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying followed by drying in a vacuum oven or desiccator.
Visualizations
Caption: Recrystallization Workflow
Caption: Troubleshooting Logic Diagram
References
Technical Support Center: Purification of Reaction Mixtures Containing 1,2-Dibromoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 1,2-dibromoethane (B42909) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted 1,2-dibromoethane?
A1: The primary methods for removing unreacted 1,2-dibromoethane are fractional distillation, aqueous workup with a basic solution, and flash column chromatography. The choice of method depends on the physical and chemical properties of the desired product.
Q2: When is fractional distillation a suitable method?
A2: Fractional distillation is effective when there is a significant difference in the boiling points between your desired product and 1,2-dibromoethane (boiling point: 131-132 °C).[1][2] This method is ideal for separating liquids with boiling point differences of less than 70 °C.[3]
Q3: Can I use an aqueous wash to remove 1,2-dibromoethane?
A3: While 1,2-dibromoethane has low solubility in water, an aqueous wash with a basic solution (e.g., saturated sodium bicarbonate) can help to neutralize acidic impurities and may promote the elimination of HBr from 1,2-dibromoethane, converting it to vinyl bromide, which is more volatile.[4] However, this method will not completely remove the 1,2-dibromoethane.
Q4: How can flash column chromatography be used to remove 1,2-dibromoethane?
A4: Flash column chromatography separates compounds based on their polarity.[5][6] If your desired product has a different polarity than 1,2-dibromoethane (which is relatively nonpolar), this method can be highly effective. A suitable solvent system is chosen to allow the product to be isolated from the 1,2-dibromoethane.
Q5: What are the safety concerns when working with 1,2-dibromoethane?
A5: 1,2-Dibromoethane is a toxic and potentially carcinogenic substance.[7][8] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]
Troubleshooting Guides
Issue 1: My product co-distills with 1,2-dibromoethane.
-
Possible Cause: The boiling point of your product is too close to that of 1,2-dibromoethane.
-
Solution:
-
Improve distillation efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[3]
-
Vacuum distillation: Lowering the pressure will reduce the boiling points of both your product and 1,2-dibromoethane. This may increase the boiling point difference, allowing for better separation.
-
Alternative purification method: If distillation is ineffective, consider using flash column chromatography.
-
Issue 2: An emulsion forms during the aqueous workup.
-
Possible Cause: The densities of the organic and aqueous layers are too similar.
-
Solution:
-
Add brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.
-
Add more organic solvent: Diluting the organic layer can help to break the emulsion.
-
Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: In persistent cases, filtering the emulsified layer through a pad of Celite® can be effective.
-
Issue 3: 1,2-Dibromoethane is still present in my product after flash column chromatography.
-
Possible Cause: The chosen solvent system is not optimal for separating your product from 1,2-dibromoethane.
-
Solution:
-
Optimize the solvent system: Use thin-layer chromatography (TLC) to test different solvent systems. Aim for a system where your product has an Rf value of approximately 0.3-0.5, and there is a clear separation from the 1,2-dibromoethane spot.
-
Gradient elution: Start with a nonpolar solvent and gradually increase the polarity. This can help to first elute the nonpolar 1,2-dibromoethane, followed by your product.
-
Quantitative Data
Table 1: Boiling Points of 1,2-Dibromoethane and Common Organic Solvents
| Compound | Boiling Point (°C) |
| 1,2-Dibromoethane | 131-132 [1][2] |
| Diethyl ether | 34.6 |
| Dichloromethane (B109758) | 39.6 |
| Acetone | 56 |
| Ethyl acetate | 77.1 |
| Hexane | 69 |
| Toluene | 110.6 |
| Water | 100 |
Experimental Protocols
Protocol 1: Removal of 1,2-Dibromoethane by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size for your reaction mixture, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a thermometer.
-
Heating: Begin heating the reaction mixture gently using a heating mantle. Use a stir bar or boiling chips to ensure smooth boiling.
-
Distillation: Slowly increase the temperature. The vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely.[3]
-
Fraction Collection: Collect the fraction that distills at the boiling point of the lower-boiling component. Once the temperature begins to rise significantly, change the receiving flask to collect the next fraction, which should be your purified product if it has a higher boiling point than other components.
-
Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm the absence of 1,2-dibromoethane in your desired product fraction.
Protocol 2: Removal of 1,2-Dibromoethane by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system will show good separation between your product and 1,2-dibromoethane.
-
Column Packing:
-
Securely clamp a chromatography column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
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Prepare a slurry of silica (B1680970) gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.[5][6]
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Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude reaction mixture in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder.
-
Carefully add the dried sample-silica mixture to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using compressed air or a pump to push the solvent through the column.
-
Collect fractions in test tubes or flasks.
-
-
Analysis: Monitor the fractions by TLC to identify which ones contain your pure product, free of 1,2-dibromoethane. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of a reaction mixture containing 1,2-dibromoethane.
Caption: Troubleshooting logic for the removal of persistent 1,2-dibromoethane contamination.
References
- 1. 1,2-Dibromoethane CAS#: 106-93-4 [m.chemicalbook.com]
- 2. 1,2-Dibromoethane - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. The reaction of 1,2-dibromoethane with alcoholic KOH yields | Filo [askfilo.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. dhss.delaware.gov [dhss.delaware.gov]
- 8. gov.uk [gov.uk]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Synthesis of N-(2-bromoethyl)phthalimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize and eliminate the formation of the diphthalimidoethane byproduct during the synthesis of N-(2-bromoethyl)phthalimide via the Gabriel synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diphthalimidoethane byproduct formation?
A1: Diphthalimidoethane, also known as N,N'-(ethane-1,2-diyl)diphthalimide, is formed when the desired product, this compound, undergoes a second nucleophilic substitution reaction with unreacted potassium phthalimide (B116566). This is a common side reaction in the Gabriel synthesis when using 1,2-dibromoethane (B42909).
Q2: How can I prevent the formation of the diphthalimidoethane byproduct?
A2: The most effective strategy is to use a significant molar excess of the alkylating agent, 1,2-dibromoethane. By increasing the concentration of 1,2-dibromoethane relative to potassium phthalimide, the probability of potassium phthalimide reacting with 1,2-dibromoethane is much higher than it reacting with the already-formed this compound. A molar ratio of 3:1 of 1,2-dibromoethane to potassium phthalimide is a common starting point.[1]
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is typically carried out by heating a mixture of potassium phthalimide and 1,2-dibromoethane at a high temperature, often in an oil bath maintained at 180–190 °C for about 12 hours.[2][3] The reaction can be performed without a co-solvent.[1]
Q4: I have already synthesized the product and suspect contamination with diphthalimidoethane. How can I remove this byproduct?
A4: The diphthalimidoethane byproduct can be effectively removed by exploiting differences in solubility. This compound is soluble in hot carbon disulfide, while diphthalimidoethane is insoluble.[2][3] Refluxing the crude product mixture in carbon disulfide, followed by hot filtration, will separate the soluble desired product from the insoluble byproduct. The desired product can then be recovered by distilling the carbon disulfide.
Q5: How can I confirm the purity of my this compound after purification?
A5: Purity can be assessed using several analytical techniques. A key indicator is the melting point; pure this compound has a sharp melting point in the range of 82-84 °C.[4] A broad or depressed melting point suggests the presence of impurities.[4] Thin-Layer Chromatography (TLC) can also be used to visualize the number of components in your sample.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of this compound and a significant amount of a high-melting, insoluble solid. | Formation of the diphthalimidoethane byproduct due to an insufficient excess of 1,2-dibromoethane. | Increase the molar ratio of 1,2-dibromoethane to potassium phthalimide to at least 3:1 in subsequent reactions.[1] To salvage the current batch, proceed with the carbon disulfide purification protocol.[2][3] |
| The final product has a low and broad melting point (e.g., 78-80 °C). | The product is likely still impure, potentially containing residual starting materials or the diphthalimidoethane byproduct. | Perform a recrystallization from 75% ethanol (B145695).[2][3] If the melting point does not improve, the carbon disulfide wash should be performed. |
| After purification with carbon disulfide, the yield is still lower than expected. | The desired product may have been lost during the hot filtration step if the solution cooled prematurely, causing the product to crystallize along with the byproduct. | Ensure the filtration apparatus is pre-heated and the filtration is performed quickly to prevent premature crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Byproduct Formation
This protocol is adapted from established Organic Syntheses procedures.[2][3]
Reagents and Reaction Conditions:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 150 g | 0.81 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 450 g (242 mL) | 2.4 |
| Parameter | Value |
| Reaction Temperature | 180-190 °C |
| Reaction Time | 12 hours |
| Yield | 69-79% |
Procedure:
-
In a 1-liter two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 150 g (0.81 mole) of potassium phthalimide and 450 g (2.4 moles) of 1,2-dibromoethane.
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Heat the mixture in an oil bath maintained at 180–190 °C with stirring for 12 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess 1,2-dibromoethane by distillation under reduced pressure.
Protocol 2: Purification of this compound from Diphthalimidoethane
Procedure:
-
To the dry residue from the synthesis, add 500 mL of carbon disulfide.
-
Reflux the mixture for approximately 15 minutes. This will dissolve the this compound while the diphthalimidoethane byproduct remains as an insoluble solid.[2][3]
-
Filter the hot solution with suction to remove the insoluble byproduct. Wash the residue with a small amount of hot carbon disulfide.
-
Distill the carbon disulfide from the filtrate under reduced pressure. The remaining solid is crude this compound.
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For further purification, the crude product can be recrystallized from 75% ethanol using decolorizing carbon to obtain a white crystalline product with a melting point of 82-83 °C.[2]
Visual Guides
References
Technical Support Center: Optimizing N-Alkylation of Potassium Phthalimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-alkylation of potassium phthalimide (B116566), a critical step in the Gabriel synthesis of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the N-alkylation of potassium phthalimide? The N-alkylation of potassium phthalimide is the initial, crucial step in the Gabriel synthesis. This method is widely used for the selective preparation of primary amines from primary alkyl halides. It is favored because it prevents the over-alkylation that can occur when using ammonia, which often leads to a mixture of primary, secondary, and tertiary amines.
Q2: What is the mechanism of the N-alkylation of potassium phthalimide? The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The phthalimide anion, a potent nucleophile, attacks the primary alkyl halide, displacing the halide leaving group. This "backside attack" results in an inversion of stereochemistry at the electrophilic carbon if it is a chiral center.
Q3: Can I use secondary or tertiary alkyl halides in this reaction? The Gabriel synthesis is generally ineffective for secondary alkyl halides and fails completely with tertiary alkyl halides.[1][2] The bulky phthalimide nucleophile experiences significant steric hindrance when attempting to attack the electrophilic carbon of secondary and tertiary halides, which prevents the SN2 reaction from occurring efficiently.[1][3] For secondary halides, elimination reactions become a competing and often major pathway.[2]
Q4: What are the most effective solvents for this reaction? Polar aprotic solvents are generally the best choice for the N-alkylation of potassium phthalimide. Dimethylformamide (DMF) is widely considered the most effective solvent, allowing for lower reaction temperatures and shorter reaction times compared to conducting the reaction neat (without solvent).[1][4] Other suitable polar aprotic solvents include dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and hexamethylphosphoramide (B148902) (HMPA).[1][5][6]
Q5: What are phase-transfer catalysts (PTCs) and are they beneficial for this reaction? Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitate the transfer of the phthalimide anion from the solid phase (or an aqueous phase) to the organic phase where the alkyl halide is located.[7] This can significantly accelerate the reaction, allow for the use of a wider range of solvents (including less polar ones), and may even enable the reaction to be performed under solvent-free conditions.[8]
Q6: Are there alternatives to acidic or basic hydrolysis for the final deprotection step? Yes, the Ing-Manske procedure is a milder and often preferred method for cleaving the N-alkylphthalimide to release the primary amine.[9] This method uses hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695).[1][6] The reaction produces the desired primary amine and a stable phthalhydrazide (B32825) precipitate, which can be removed by filtration.[1][9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Use of secondary or tertiary alkyl halide | The reaction is not suitable for these substrates due to steric hindrance.[1][3] Use a primary alkyl halide. |
| Presence of moisture | Ensure all reagents and solvents are anhydrous. Water can hydrolyze the potassium phthalimide and slow down the SN2 reaction.[2] |
| Suboptimal solvent | Switch to a polar aprotic solvent like DMF or DMSO.[1][10] |
| Insufficient reaction temperature or time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the temperature (typically 80-100 °C in DMF) or reaction time as needed.[1] |
| Poor quality of reagents | Use freshly prepared or properly stored potassium phthalimide and pure alkyl halide. |
| Inefficient stirring | In heterogeneous mixtures, ensure vigorous stirring to maximize the contact between reactants. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Contamination with unreacted potassium phthalimide | This indicates an incomplete reaction. Optimize the alkylation step to ensure full consumption of the starting material. Unreacted potassium phthalimide is typically removed during the aqueous workup. |
| Incomplete removal of phthalhydrazide byproduct (Ing-Manske procedure) | Ensure the reaction mixture is sufficiently cooled to allow for complete precipitation of the phthalhydrazide before filtration.[1] Wash the precipitate thoroughly with a suitable solvent, such as ethanol, to recover any trapped product.[1] |
| Formation of side products | If using a less reactive alkyl halide (e.g., a chloride), consider adding a catalytic amount of potassium iodide to promote the reaction via the Finkelstein reaction.[4] For sterically hindered primary alkyl halides, elimination byproducts may form; consider alternative synthetic routes.[2] |
Data Presentation
Table 1: Effect of Solvent on N-Alkylation Reaction Rate
| Solvent | Reaction Condition | Relative Rate |
| Acetonitrile | Ultrasound-assisted | ~5 times faster than in cyclohexane |
| Cyclohexane | Ultrasound-assisted | Baseline |
| Acetonitrile | Silent (no ultrasound) | ~5 times faster than in cyclohexane |
| Dimethylformamide (DMF) | Conventional Heating | Generally provides high yields and faster reaction times than many other solvents.[4] |
Data adapted from a study on the N-butylation of potassium phthalimide under phase-transfer catalysis conditions.[11]
Table 2: Impact of Reaction Additives and Conditions
| Condition/Additive | Observation | Benefit |
| Phase-Transfer Catalyst (e.g., TBAB) | Increased reaction rate.[8] | Allows for milder conditions, use of less polar solvents, and sometimes solvent-free reactions.[7][8] |
| Ultrasound Irradiation | Reaction rate approximately 2 times faster than under silent conditions.[11] | Shorter reaction times and potentially higher yields. |
| Potassium Iodide (catalytic) | Advantageous for less reactive alkyl bromides or chlorides.[4] | Increases the rate of reaction. |
Table 3: Suitability of Different Alkylating Agents
| Alkylating Agent Type | Suitability | Reason |
| Methyl and Primary Alkyl Halides | Excellent | Low steric hindrance allows for an efficient SN2 reaction.[2] |
| Benzylic and Allylic Halides | Excellent | These are primary halides that are activated towards SN2 reactions.[2] |
| Secondary Alkyl Halides | Poor to Unsuitable | Significant steric hindrance leads to low yields and competing elimination reactions.[1][2] |
| Tertiary, Vinyl, and Aryl Halides | Unsuitable | SN2 reaction does not occur.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Potassium Phthalimide in DMF
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).
-
Heat the reaction mixture to an appropriate temperature, typically between 80-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the alkyl halide is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylphthalimide.
-
The crude product can be further purified by recrystallization or column chromatography.[1]
Protocol 2: Ing-Manske Procedure for the Cleavage of N-Alkylphthalimide
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution.
-
Reflux the mixture for several hours. The progress can be monitored by TLC. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature to ensure complete precipitation.
-
Filter the mixture to remove the solid phthalhydrazide.
-
Wash the precipitate with cold ethanol to recover any product.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude primary amine can be further purified by distillation or acid-base extraction.[1]
Mandatory Visualizations
Caption: Workflow for the Gabriel Synthesis of Primary Amines.
Caption: Troubleshooting flowchart for low yield in Gabriel Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. forum.prutor.ai [forum.prutor.ai]
- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Hydrazinolysis of N-Alkylphthalimides
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the hydrazinolysis of N-alkylphthalimides for the deprotection of primary amines.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield or no conversion of my N-alkylphthalimide to the desired primary amine. What are the common causes?
A1: Low or no conversion in hydrazinolysis can stem from several factors:
-
Insufficient Reactivity: The N-alkylphthalimide may be particularly stable or the hydrazine (B178648) may not be reactive enough under the chosen conditions.
-
Steric Hindrance: A bulky alkyl group on the phthalimide (B116566) can hinder the nucleophilic attack of hydrazine.
-
Deactivating Substituents: Electron-withdrawing groups on the phthalimide ring can reduce the reactivity of the carbonyl groups towards nucleophilic attack.
-
Poor Solubility: The N-alkylphthalimide may not be fully dissolved in the reaction solvent, limiting its availability to react with hydrazine.
Q2: How can I improve the yield of my hydrazinolysis reaction?
A2: To improve the yield, consider the following optimization strategies:
-
Increase Reagent Equivalents: Use a larger excess of hydrazine hydrate (B1144303) (typically 1.2-1.5 equivalents, but can be increased).
-
Elevate the Temperature: Refluxing the reaction mixture in a suitable solvent like ethanol (B145695) can increase the reaction rate.
-
Prolong Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed for a longer duration if necessary.
-
Change the Solvent: Ensure your starting material is soluble in the chosen solvent at the reaction temperature. Ethanol is a common choice.
-
Add a Base: After the initial reaction with hydrazine, adding a base like sodium hydroxide (B78521) can facilitate the breakdown of the intermediate and improve yields.[1]
Q3: I have an incomplete reaction. What steps should I take?
A3: For an incomplete reaction, you can try:
-
Optimize Hydrazinolysis: As mentioned above, increase the equivalents of hydrazine, raise the temperature, or prolong the reaction time.
-
Post-Reaction Base Addition: After the initial reflux with hydrazine, cool the mixture and add a solution of NaOH (1-5 equivalents) and continue stirring. This can help drive the reaction to completion by facilitating the breakdown of the intermediate hydrazide.
Q4: Are there alternative methods to hydrazine for phthalimide deprotection if I'm still facing issues?
A4: Yes, if hydrazinolysis is not effective, you can explore other deprotection methods:
-
Reductive Cleavage with Sodium Borohydride (B1222165): This is a mild method that involves reducing the phthalimide with sodium borohydride in a solvent mixture like 2-propanol and water, followed by an acidic workup.[2]
-
Aminolysis with Ethylenediamine: Ethylenediamine can be a more reactive and safer alternative to hydrazine. The reaction is typically carried out in a solvent like isopropanol.
-
Acidic or Basic Hydrolysis: Harsher conditions using strong acids (e.g., HCl, HBr) or bases (e.g., NaOH, KOH) can be employed, but these methods are not suitable for substrates with sensitive functional groups.[3]
Q5: I am having trouble removing the phthalhydrazide (B32825) byproduct. What is the best way to purify my amine?
A5: The removal of the phthalhydrazide byproduct is a common challenge. Here are a few strategies:
-
Acidification and Filtration: After the reaction, acidify the mixture with an acid like HCl. This will protonate your amine, making it water-soluble, while the phthalhydrazide will precipitate out and can be removed by filtration.[4]
-
Aqueous Extraction: Dissolve the reaction residue in a water-immiscible organic solvent and wash with a basic aqueous solution (e.g., 0.1 M NaOH or 5% NaHCO3). This will convert the phthalhydrazide into its water-soluble salt, which will move to the aqueous layer.[4]
-
Solvent Precipitation: Phthalhydrazide has poor solubility in solvents like benzene (B151609) and can be precipitated out and filtered off.[5]
Q6: Can side reactions occur during hydrazinolysis?
A6: Yes, competitive nucleophilic attack of hydrazine on other electrophilic sites in your molecule can occur. For instance, in molecules containing a β-lactam ring, hydrazine can attack the β-lactam carbonyl, leading to ring-opening and the formation of thiazolidine (B150603) derivatives as byproducts.[6]
Data Presentation
The following table summarizes the effect of adding NaOH on the reaction time for the aminolysis of various N-substituted phthalimides to achieve an 80% yield of the corresponding primary amine.
| N-Substituent | Reagent | Base Added (equiv. NaOH) | Reaction Time (h) to 80% Yield |
| Phenyl | Hydrazine | 0 | 5.3 |
| Phenyl | Hydrazine | 1 | 1.6 |
| Phenyl | Hydrazine | 5 | 1.2 |
| 4-Ethylphenyl | Hydroxylamine | 0 | 7.5 |
| 4-Ethylphenyl | Hydroxylamine | 10 | 4.0 |
| 4-Ethylphenyl | Hydroxylamine | 20 | 2.0 |
| 2-Ethylphenyl | Methylamine | 0 | 1.7 |
| 2-Ethylphenyl | Methylamine | 1 | 1.0 |
| 2-Ethylphenyl | Methylamine | 25 | 0.7 |
Data sourced from Ariffin, et al. (2011).[1]
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the cleavage of an N-alkylphthalimide using hydrazine hydrate.
Materials:
-
N-alkylphthalimide
-
Ethanol
-
Hydrazine hydrate
-
Concentrated HCl
-
Concentrated NaOH solution
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12).
-
Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.
-
The crude amine can be further purified by distillation or chromatography as required.
Protocol 2: Reductive Cleavage with Sodium Borohydride
This protocol outlines a milder deprotection method using sodium borohydride.[2]
Materials:
-
N-alkylphthalimide
-
2-propanol
-
Water
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio) in a round-bottom flask with stirring.
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reduction is complete, carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the primary amine.
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide (B148349) byproduct.
-
Make the aqueous layer basic (pH > 10) by the addition of a saturated NaHCO₃ solution.
-
Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer to yield the crude amine.
Visualizations
Caption: Troubleshooting workflow for low yield in hydrazinolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: N-(2-Bromoethyl)phthalimide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-Bromoethyl)phthalimide. The content focuses specifically on the critical role of the solvent in influencing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for reactions with this compound?
The primary reaction of this compound is a bimolecular nucleophilic substitution (SN2) reaction.[1] The solvent plays a crucial role in stabilizing the transition state and solvating the ionic species involved. An appropriate solvent can significantly accelerate the reaction rate and improve the yield, while a poor choice can slow down or completely stall the reaction and promote the formation of side products.[2][3]
Q2: What are the recommended solvents for this compound reactions?
Polar aprotic solvents are highly recommended.[1] These include:
DMF is often considered the best choice as it effectively solvates the cation of the nucleophilic salt, which enhances the reactivity of the nucleophilic anion.[1][6]
Q3: What is the effect of using a polar protic solvent (e.g., ethanol, water)?
Polar protic solvents can hydrogen bond with the nucleophile, creating a solvent cage around it. This stabilizes the nucleophile and increases the energy required for it to attack the electrophilic carbon on this compound, thus slowing down the desired SN2 reaction.[3] While some procedures use ethanol, particularly for recrystallization, polar aprotic solvents are generally superior for the alkylation step.[7][8]
Q4: How important are anhydrous (dry) conditions?
Using an anhydrous solvent is critical for success.[4][5] this compound is often reacted with moisture-sensitive reagents like potassium phthalimide (B116566).[4] Water can hydrolyze the phthalimide salt, reducing its nucleophilicity and overall efficacy.[4] The presence of even trace amounts of water can significantly lower the reaction rate and lead to undesired side reactions, such as hydrolysis of the alkyl halide.[3]
Q5: My starting materials are not dissolving. What should I do?
Poor solubility can prevent the reaction from occurring.[4] Ensure that you are using a recommended solvent like DMF or DMSO in which the reagents are adequately soluble.[4][5] Gentle heating may be required to dissolve the starting materials completely. If solubility issues persist, verify the quality and purity of both the solvent and the reagents.
Troubleshooting Guide
| Issue | Possible Solvent-Related Cause(s) | Recommended Solution(s) |
| No reaction or very slow reaction | Inappropriate Solvent: Using a non-polar or polar protic solvent. | Switch to a dry, polar aprotic solvent like DMF or DMSO.[5] |
| Wet Solvent: Presence of moisture is deactivating the nucleophile. | Use a fresh bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use. | |
| Low yield of desired product | Suboptimal Solvent: The chosen solvent may not be ideal for an SN2 reaction, favoring competing elimination reactions. | Ensure a polar aprotic solvent is used. For primary alkyl halides, adding a catalytic amount of potassium iodide can sometimes promote the substitution reaction.[5] |
| Presence of Water: Moisture causes hydrolysis of reagents and promotes side reactions.[3] | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvent.[3] | |
| Formation of multiple unexpected products | Solvent-Induced Side Reactions: The presence of water or other nucleophilic impurities in the solvent can lead to byproducts.[3][4] | Verify the purity of the solvent using techniques like GC-MS if necessary. Use high-purity, anhydrous grade solvents.[4] |
| Reaction with Solvent: At high temperatures, solvents like DMF can sometimes decompose or participate in side reactions. | Review the literature for the temperature stability of your chosen solvent under the reaction conditions. Consider running the reaction at a lower temperature for a longer duration. |
Data Presentation: Effect of Solvent on Reaction Yield
The following table summarizes the effect of different solvents on the yield of N-substituted phthalimides from potassium phthalimide and an alkyl halide, which is analogous to reactions involving this compound.
| Solvent | Solvent Type | Catalyst | Yield (%) | Notes |
| DMF | Polar Aprotic | None | 83% | High yield, standard solvent for this reaction type.[3] |
| Acetonitrile | Polar Aprotic | None | 65% | Moderate yield.[3] |
| Toluene | Non-polar | 18-crown-6 | 94% | Excellent yield, but requires a phase-transfer catalyst (PTC).[3] |
| Toluene / H₂O | Non-polar / Protic | 18-crown-6 | 45% | Yield is drastically reduced. A significant byproduct (benzyl alcohol, 14%) was formed due to hydrolysis.[3] |
Data adapted from a study on the alkylation of potassium phthalimide with benzyl (B1604629) bromide, demonstrating fundamental solvent effects applicable to SN2 reactions.[3]
Experimental Protocols
General Protocol for Nucleophilic Substitution with this compound
This protocol provides a general methodology for reacting a nucleophile with this compound. Note: Molar equivalents and temperature should be optimized for the specific nucleophile being used.
Materials:
-
This compound
-
Nucleophile (e.g., sodium or potassium salt of an amine, thiol, or alcohol)
-
Anhydrous polar aprotic solvent (e.g., DMF)[4]
-
Base (if starting with a neutral nucleophile, e.g., K₂CO₃)[9]
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add the nucleophile (1.0 eq.) and a suitable base (1.2 eq., if needed).
-
Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reagents. Stir the mixture until a homogenous solution or a fine suspension is formed.
-
Addition of Electrophile: Add this compound (1.0-1.2 eq.) to the reaction mixture.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for several hours.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4][5]
-
Work-up:
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[7][11]
Visualizations
Reaction Pathway and Solvent Effect
Troubleshooting Workflow for Low Yield Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
managing vigorous initial reaction in N-(2-hydroxyethyl)phthalimide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-(2-hydroxyethyl)phthalimide, with a specific focus on managing the vigorous initial reaction between phthalic anhydride (B1165640) and monoethanolamine.
Troubleshooting Guide
Encountering a highly exothermic initial reaction is a common challenge in this synthesis. This guide is intended to help you troubleshoot and resolve issues related to reaction control.
| Problem | Potential Cause | Recommended Solution |
| Reaction is too vigorous and difficult to control | Rapid, uncontrolled addition of monoethanolamine to phthalic anhydride. | Add the monoethanolamine dropwise or in small portions to the phthalic anhydride solution or suspension. This allows for better heat dissipation. |
| Lack of adequate cooling. | Immerse the reaction flask in an ice-water bath to absorb the heat generated during the initial phase of the reaction. | |
| Reaction performed without a solvent (neat). | The use of a suitable solvent can help to moderate the reaction rate and dissipate heat more effectively. Solvents like glacial acetic acid are sometimes used. | |
| Low Yield | Loss of reactants due to splashing from a vigorous reaction. | By controlling the initial exotherm through slow addition and cooling, you can prevent loss of material. |
| Incomplete reaction. | While the initial reaction is exothermic, heating is often required to drive the dehydration and ring-closure to completion. After the initial vigorous phase has subsided, the reaction mixture can be heated.[1][2][3] | |
| Product is discolored or contains impurities | Side reactions occurring at high temperatures from an uncontrolled exotherm. | Maintaining a controlled temperature throughout the addition process will minimize the formation of byproducts. |
| Incomplete conversion of intermediates. | Ensure adequate heating time after the initial reaction to complete the conversion to the final product. |
Frequently Asked Questions (FAQs)
Q1: Why is the initial reaction between phthalic anhydride and monoethanolamine so vigorous?
The reaction is a rapid acid-base reaction followed by nucleophilic attack. Phthalic anhydride, an acid anhydride, reacts readily with monoethanolamine, a primary amine. This initial reaction forms a phthalamic acid intermediate and is highly exothermic, releasing a significant amount of heat.
Q2: What is the role of heating in a reaction that is already exothermic?
The overall synthesis of N-(2-hydroxyethyl)phthalimide from phthalic anhydride and monoethanolamine is a two-step process occurring in one pot:
-
Amidation: The initial rapid and exothermic formation of the N-(2-hydroxyethyl)phthalamic acid intermediate.
-
Dehydration and Cyclization: The slower, endothermic ring-closure of the intermediate to form the final imide product, which requires heat to drive off water.
Therefore, cooling is critical during the initial addition, and heating is necessary for the subsequent cyclization to ensure a high yield of the final product.
Q3: Can I add the phthalic anhydride to the monoethanolamine instead?
While possible, it is generally recommended to add the monoethanolamine to the phthalic anhydride. This ensures that the amine is the limiting reagent during the addition phase, which can help to control the reaction rate.
Q4: What are some alternative, less vigorous methods for synthesizing N-(2-hydroxyethyl)phthalimide?
Alternative methods that avoid the strong initial exotherm include:
-
Gabriel Synthesis: Reacting potassium phthalimide (B116566) with 2-chloroethanol (B45725) or 2-bromoethanol.[4][5] This method offers more controlled reaction conditions.
-
From Phthalimide: Reacting phthalimide with ethylene (B1197577) oxide in an autoclave, although this requires specialized high-pressure equipment.[6]
Experimental Protocol: Controlled Synthesis of N-(2-hydroxyethyl)phthalimide
This protocol emphasizes measures to control the initial exothermic reaction.
Materials:
-
Phthalic anhydride
-
Monoethanolamine
-
Glacial Acetic Acid (optional solvent)
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Standard glassware for workup and recrystallization
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Reactant Loading: Charge the flask with phthalic anhydride (1.0 eq). If using a solvent, add glacial acetic acid.
-
Controlled Addition: Dissolve monoethanolamine (1.0 eq) in a small amount of the reaction solvent (if used) and load it into the dropping funnel.
-
Initial Reaction: Begin stirring the phthalic anhydride suspension and start the dropwise addition of the monoethanolamine solution. Monitor the temperature of the reaction mixture and control the addition rate to maintain a manageable temperature.
-
Reaction Completion: Once the addition is complete and the initial exothermic reaction has subsided, remove the ice-water bath.
-
Heating: Heat the reaction mixture to reflux for a specified period to drive the cyclization and removal of water.
-
Workup: Cool the reaction mixture. The product may crystallize upon cooling. Pour the mixture into cold water to precipitate the crude product.
-
Purification: Collect the crude N-(2-hydroxyethyl)phthalimide by vacuum filtration and wash with cold water. Recrystallize the product from ethanol to obtain a purified solid. The melting point of the pure product is typically in the range of 126-128 °C.[7]
Visualizations
Caption: Reaction pathway for N-(2-hydroxyethyl)phthalimide synthesis.
Caption: Experimental workflow for controlled synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. N-(2-羟乙基)酞酰亚胺 99% | Sigma-Aldrich [sigmaaldrich.cn]
alternative bases to potassium hydroxide for phthalimide deprotonation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions regarding the selection of alternative bases to potassium hydroxide (B78521) (KOH) for the deprotonation of phthalimide (B116566), a critical step in the Gabriel synthesis and related reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative base to potassium hydroxide (KOH) for phthalimide deprotonation?
While potassium hydroxide is commonly used, it can present challenges. Using KOH often requires harsh reaction conditions, such as high temperatures, which can lead to poor yields and undesirable side reactions, including hydrolysis of sensitive substrates.[1] Alternatives may offer milder reaction conditions, improved solubility in organic solvents, and higher yields.
Q2: What are some common alternative bases for deprotonating phthalimide?
Several alternative bases can be employed, each with specific advantages depending on the reaction conditions and substrate. Common alternatives include:
-
Inorganic Carbonates: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[2][3]
-
Organic Amine Bases: Triethylamine (B128534) (Et₃N) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6][7]
Q3: How do I select the most appropriate base for my experiment?
The choice of base depends on several factors:
-
Required Basicity: The base must be strong enough to deprotonate phthalimide, which has a pKa of approximately 8.3.[8][9][10] A general rule is to select a base whose conjugate acid has a pKa at least 2-3 units higher than that of phthalimide.
-
Solvent: The base must be soluble in the chosen reaction solvent. For instance, cesium carbonate has higher solubility in organic solvents like DMF compared to potassium carbonate.[3][11] Sodium hydride is typically used in anhydrous aprotic solvents like THF or DMF.[12]
-
Substrate Sensitivity: If your alkyl halide or substrate is sensitive to hydrolysis or other side reactions, a non-nucleophilic base like DBU or a strong, non-nucleophilic base like NaH might be preferable.[4][7]
-
Reaction Conditions: Milder bases like triethylamine or cesium carbonate may allow for reactions at lower temperatures.[13]
Data Presentation: Comparison of Alternative Bases
The following table summarizes the key quantitative data for phthalimide and common alternative bases to aid in selection.
| Compound | pKa of Compound | Base | Conjugate Acid | pKa of Conjugate Acid | Notes |
| Phthalimide | ~8.3[8][9][14] | Phthalimide Anion | Phthalimide | ~8.3 | The N-H bond is acidic due to the two flanking electron-withdrawing carbonyl groups.[10] |
| Water | ~15.7 | Sodium Hydroxide (NaOH) | H₂O | ~15.7[15] | A strong base, but its use in protic solvents can lead to hydrolysis. |
| Triethylammonium | ~10.75[6][16][17] | Triethylamine (Et₃N) | Et₃NH⁺ | ~10.75-10.8[18][19] | A common, mild organic base. May not be strong enough for complete deprotonation in all cases. |
| Protonated DBU | ~12.0 (in H₂O)[7] | DBU | DBUH⁺ | ~24.3 (in ACN)[20] | A strong, non-nucleophilic organic base suitable for sensitive substrates.[7] |
| Carbonic Acid (pKa1) | ~6.4[15] | Cesium Carbonate (Cs₂CO₃) | Bicarbonate (HCO₃⁻) | ~10.3 (pKa2 of H₂CO₃) | A mild inorganic base with good solubility in polar aprotic solvents like DMF.[3] |
| Hydrogen (H₂) | ~35[4][5] | Sodium Hydride (NaH) | H₂ | ~35-42[12][15] | A very strong, non-nucleophilic base. Reacts violently with water and must be handled in anhydrous conditions. |
Troubleshooting Guides
Problem 1: Incomplete deprotonation or low yield of N-alkylphthalimide.
-
Possible Cause: The selected base is not strong enough to achieve complete deprotonation of the phthalimide.
-
Solution:
-
Verify pKa Values: Ensure the conjugate acid of your base has a pKa significantly higher than phthalimide's pKa of ~8.3. A base like Triethylamine (pKa of conjugate acid ~10.75) might result in an equilibrium with incomplete deprotonation.[6][16][17]
-
Switch to a Stronger Base: Consider using a stronger base such as DBU (pKa of conjugate acid >12) or sodium hydride (pKa of conjugate acid ~35).[5][7] These will irreversibly deprotonate phthalimide, driving the reaction to completion.
-
Problem 2: Side reactions, such as hydrolysis of the alkyl halide or starting material, are observed.
-
Possible Cause: The use of a nucleophilic base (like KOH or NaOH) in a protic solvent (like ethanol (B145695) or water) is promoting undesired SN2 or hydrolysis reactions.
-
Solution:
-
Use a Non-Nucleophilic Base: Switch to a sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7]
-
Employ Anhydrous Conditions: Use a base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF.[12] This eliminates water, which is often the culprit in hydrolysis side reactions.
-
Problem 3: The chosen base has poor solubility in the reaction solvent, leading to a sluggish or incomplete reaction.
-
Possible Cause: Standard inorganic bases like potassium carbonate have limited solubility in many organic solvents.
-
Solution:
-
Select a More Soluble Base: Cesium carbonate (Cs₂CO₃) is known to have significantly higher solubility in organic solvents like DMF and acetone (B3395972) compared to other alkali metal carbonates.[3][11]
-
Use a Soluble Organic Base: Organic bases like DBU and triethylamine are typically soluble in a wide range of organic solvents.[7][17]
-
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting an appropriate alternative base for phthalimide deprotonation based on substrate sensitivity and desired reaction conditions.
Caption: Workflow for selecting a base for phthalimide deprotonation.
Experimental Protocols
Below are general methodologies for key experiments involving alternative bases for the N-alkylation of phthalimide. Note: These are general guidelines and may require optimization for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: N-Alkylation using Cesium Carbonate in DMF
This protocol is adapted from procedures describing the use of cesium carbonate as an efficient base in N-alkylation reactions.[13]
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or sealed under an inert atmosphere, e.g., Nitrogen or Argon), add phthalimide (1.0 equivalent).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phthalimide. To this solution, add cesium carbonate (Cs₂CO₃, 1.5 - 2.0 equivalents).
-
Stirring: Stir the suspension at room temperature for 30-60 minutes to allow for deprotonation.
-
Alkylation: Add the primary alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heating & Monitoring: Heat the reaction to 50-70°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This protocol is for using a strong hydride base under anhydrous conditions.[12]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil. Carefully decant the hexane.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask. In a separate flask, dissolve phthalimide (1.0 equivalent) in anhydrous THF and add this solution slowly to the NaH suspension via the dropping funnel. Hydrogen gas will evolve; ensure proper ventilation.
-
Deprotonation: Stir the mixture at room temperature for 1 hour or until hydrogen evolution ceases.
-
Alkylation: Dissolve the primary alkyl halide (1.05 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0°C (ice bath).
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0°C. Extract the mixture with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue as needed.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Sodium hydride (NaH) [chem.ucla.edu]
- 5. quora.com [quora.com]
- 6. pKa of Triethylamine [vcalc.com]
- 7. researchgate.net [researchgate.net]
- 8. Phthalimide: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Cesium Carbonate [commonorganicchemistry.com]
- 12. s2.smu.edu [s2.smu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Phthalimide - Wikipedia [en.wikipedia.org]
- 15. chegg.com [chegg.com]
- 16. Solved Triethylamine (C6H15 N) is a commonly used base in | Chegg.com [chegg.com]
- 17. Triethylamine - Wikipedia [en.wikipedia.org]
- 18. Basicity [www2.chemistry.msu.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Synthesis of N-Substituted Phthalimides
Welcome to the technical support center for the synthesis of N-substituted phthalimides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-substituted phthalimides, particularly when using the Gabriel synthesis and related methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Old or degraded potassium phthalimide (B116566) or alkyl halide.[1][2] 2. Inappropriate solvent: The solvent may not be suitable for the reaction conditions.[1] 3. Insufficient reaction temperature or time: The reaction may not have proceeded to completion.[1] 4. Steric hindrance: Using a secondary or tertiary alkyl halide.[3] 5. Poor nucleophilicity of phthalimide: The lone pair on the nitrogen is highly delocalized.[4] | 1. Verify reagent quality: Use freshly prepared or properly stored reagents.[2] 2. Optimize solvent: For the Gabriel synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally effective.[1][5] 3. Adjust reaction conditions: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using TLC.[1] 4. Use a suitable substrate: The Gabriel synthesis is most effective with primary alkyl halides.[3][6] For secondary halides, consider alternative reagents or synthetic routes.[7] 5. Activate the phthalimide: Use a base like KOH or KH to deprotonate the phthalimide, making it a much better nucleophile.[4][6][8] |
| Presence of Alkene Side Products | Use of sterically hindered alkyl halides: Secondary or tertiary alkyl halides are prone to elimination reactions (E2) under the basic conditions of the Gabriel synthesis. | Use primary alkyl halides: To avoid elimination, it is best to use primary alkyl halides.[1] If a secondary amine is desired, alternative synthetic routes should be considered.[7] |
| Difficulty in Product Purification | 1. Contamination with unreacted starting materials. 2. Formation of phthalhydrazide (B32825) precipitate (in case of hydrazinolysis): This can be challenging to separate from the desired amine.[7] 3. Hydrolysis of the product during work-up. [1] | 1. Monitor reaction completion: Use TLC to ensure all starting material is consumed. Employ column chromatography for purification if necessary.[1] 2. Alternative cleavage methods: Consider acidic or basic hydrolysis, although these can be harsh and lead to lower yields.[3][6][9] For hydrazinolysis, ensure complete precipitation of phthalhydrazide before filtering.[7] 3. Use milder work-up conditions: Employing a milder deprotection method like hydrazinolysis (the Ing-Manske procedure) and using buffered solutions during extraction can help to prevent unwanted hydrolysis of the product.[1] |
| Reaction Fails with Aryl Halides | Low reactivity of aryl halides: Aryl halides do not readily undergo nucleophilic substitution with the phthalimide anion.[10][11] | Alternative synthetic strategies: For N-aryl phthalimides, consider methods like the condensation of phthalic anhydride (B1165640) with anilines (often under harsh conditions), or more modern approaches like organocatalytic methods.[12][13][14] |
Frequently Asked Questions (FAQs)
Q1: Why is the Gabriel synthesis a preferred method for preparing primary amines?
A1: The Gabriel synthesis is favored because it effectively prevents the common problem of over-alkylation. In direct alkylation of ammonia (B1221849) or primary amines, the product amine can react further with the alkyl halide to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. The use of the phthalimide anion as a protected form of ammonia circumvents this issue, leading to cleaner reactions and higher yields of the desired primary amine.[1][9]
Q2: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?
A2: The Gabriel synthesis is generally not suitable for secondary or tertiary alkyl halides. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[1][6] Secondary and tertiary alkyl halides are more sterically hindered, which significantly slows down the rate of nucleophilic substitution and can lead to competing elimination reactions, forming alkenes as side products.[1][10]
Q3: What are the alternatives to harsh acidic or basic hydrolysis for the final deprotection step in the Gabriel synthesis?
A3: The Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303) in a milder, often neutral, refluxing ethanol (B145695) solution, is a common alternative to harsh acidic or basic hydrolysis.[1][7] This method is particularly useful when the target molecule contains functional groups that are sensitive to strong acids or bases.
Q4: My reaction is not working even with a primary alkyl halide. What could be the issue?
A4: If the reaction is failing with a suitable substrate, consider the quality of your reagents, particularly the potassium phthalimide. It can degrade over time.[2] Also, ensure your solvent is anhydrous, as water can interfere with the reaction.[5] Finally, confirm that your reaction temperature is adequate and allow for sufficient reaction time, monitoring progress by TLC.[1]
Q5: Are there modern alternatives to the Gabriel synthesis for N-substituted phthalimides?
A5: Yes, several modern methods have been developed. For instance, transition-metal-catalyzed carbonylation of benzamide (B126) derivatives and metal-free approaches like the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones offer efficient and scalable routes to a diverse range of N-aryl and N-alkyl phthalimides.[15] Organocatalytic methods are also emerging for the synthesis of N-aryl phthalimides under mild conditions.[12][13][14][16]
Quantitative Data Summary
The following table summarizes yields for N-substituted phthalimide synthesis under different reported conditions. Please note that yields are highly substrate-dependent.
| N-Substituent | Method | Conditions | Yield (%) | Reference |
| N-Benzyl | Gabriel Synthesis | Potassium phthalimide, Benzyl bromide, DMF | Not specified, but generally good | [1] |
| N-(2-Bromoethyl) | Gabriel Synthesis | Potassium phthalimide, 1,2-Dibromoethane, DMF | 69-79 | [1] |
| Various N-Aryl | Denitrogenative Cyanation | 1,2,3-Benzotriazin-4(3H)-ones, TMSCN | Good to Excellent | [15] |
| N-Aryl (Axially Chiral) | Organocatalytic Amidation | Phthalamic acid, NHC catalyst | Excellent | [12][13] |
| N-Alkyl (various) | Denitrogenative Cyanation | 1,2,3-Benzotriazin-4(3H)-ones, TMSCN | 77-87 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Gabriel Synthesis of N-Alkylphthalimides
This protocol describes the synthesis of an N-alkylphthalimide from potassium phthalimide and a primary alkyl halide.
-
Preparation of Potassium Phthalimide (if not commercially available):
-
Dissolve phthalimide (1.0 eq) in hot absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve potassium hydroxide (B78521) (1.0 eq) in absolute ethanol.
-
Add the hot phthalimide solution to the potassium hydroxide solution. A precipitate of potassium phthalimide will form immediately.
-
Cool the mixture and collect the potassium phthalimide by vacuum filtration. Wash with a small amount of cold ethanol and dry thoroughly.
-
-
N-Alkylation:
-
In a round-bottom flask equipped with a reflux condenser, suspend potassium phthalimide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Add the primary alkyl halide (1.0-1.1 eq) to the suspension.
-
Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the substrate (e.g., 90°C for several hours).[2][17]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the N-alkylphthalimide product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylphthalimide.[1]
-
Protocol 2: Deprotection of N-Alkylphthalimide via Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the cleavage of the N-alkylphthalimide to yield the primary amine.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the N-alkylphthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux. A white precipitate of phthalhydrazide will form.
-
Reflux for a period sufficient for complete reaction (typically 1-3 hours), as monitored by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add dilute hydrochloric acid to protonate the primary amine and dissolve any remaining hydrazine.
-
Filter the mixture to remove the insoluble phthalhydrazide.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Add a concentrated solution of a strong base (e.g., NaOH or KOH) to the aqueous residue to deprotonate the amine salt and liberate the free primary amine.
-
Extract the primary amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to yield the primary amine.
-
Visualizations
Caption: Workflow for the Gabriel synthesis of primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. orgosolver.com [orgosolver.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
- 11. brainly.in [brainly.in]
- 12. researchgate.net [researchgate.net]
- 13. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. know-todays-news.com [know-todays-news.com]
- 17. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
identifying impurities in N-(2-Bromoethyl)phthalimide via melting point analysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the purity of N-(2-Bromoethyl)phthalimide, a critical intermediate in many synthetic pathways. This guide focuses on identifying potential impurities by using the fundamental technique of melting point analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A pure sample of this compound should exhibit a sharp melting point in the range of 80-84 °C .[1] A narrow melting range (typically ≤ 1°C) within this window is a strong indicator of high purity.
Q2: My synthesized product has a broad melting range (e.g., 77-81 °C). What does this indicate?
A broad melting range is a classic sign of an impure sample. The presence of foreign substances disrupts the crystalline lattice of the compound, causing it to melt over a wider range of temperatures.
Q3: The melting point of my sample is significantly lower than the literature value. What is the likely cause?
This phenomenon, known as melting point depression, is the most common effect of impurities. Even small amounts of soluble impurities can cause a noticeable decrease in the melting point and a broadening of the range. A likely cause is the presence of unreacted starting materials with a lower melting point, such as 1,2-dibromoethane (B42909).
Q4: What are the most common impurities I should be aware of during the synthesis of this compound?
The potential impurities are directly related to the synthetic route employed. The two most common methods are the Gabriel synthesis and the bromination of an alcohol precursor.
-
From Gabriel Synthesis:
-
Phthalimide: An unreacted starting material for the formation of potassium phthalimide.
-
Potassium Phthalimide: The salt used for the N-alkylation step.
-
1,2-dibromoethane: The alkylating agent, often used in excess.
-
1,2-Bis(phthalimido)ethane: A common byproduct formed when both ends of 1,2-dibromoethane react with potassium phthalimide.[2]
-
-
From Bromination of N-(2-hydroxyethyl)phthalimide:
-
N-(2-hydroxyethyl)phthalimide: The unreacted starting alcohol.
-
Q5: Can my sample have a melting point higher than the literature value?
While less common, an observed melting point that is higher and broader than expected could suggest the presence of a significant amount of a higher-melting impurity, such as unreacted Phthalimide or the byproduct 1,2-Bis(phthalimido)ethane.[2]
Data Presentation: Melting Points of Key Compounds
For accurate impurity identification, compare your experimental melting point with the literature values of the product and potential contaminants.
| Compound Name | Role in Synthesis | Reported Melting Point (°C) |
| This compound | Final Product | 80 - 84 °C |
| 1,2-dibromoethane | Reactant (Gabriel) | ~10 °C |
| N-(2-hydroxyethyl)phthalimide | Reactant (Bromination) | 126 - 131 °C |
| 1,2-Bis(phthalimido)ethane | Byproduct (Gabriel) | 239 - 241 °C |
| Phthalimide | Starting Material | 233 - 238 °C[3] |
| Potassium Phthalimide | Reactant (Gabriel) | >300 °C |
Troubleshooting Guide
This guide helps you interpret your melting point data to identify potential impurities.
Issue 1: Observed melting point is depressed and broad (e.g., 76-80 °C).
-
Possible Cause: Presence of a low-melting impurity.
-
Most Likely Impurity: Residual 1,2-dibromoethane . This is common if the reaction work-up did not effectively remove the excess reagent.
-
Recommended Action: Purify the product via recrystallization, typically from an ethanol/water mixture.[1][4] Ensure the product is thoroughly dried under vacuum to remove all solvent traces.
Issue 2: Observed melting point is slightly broad and within or slightly above the expected range (e.g., 82-86 °C).
-
Possible Cause: Presence of a high-melting impurity.
-
Most Likely Impurities:
-
1,2-Bis(phthalimido)ethane: This byproduct is a strong possibility in the Gabriel synthesis.[2]
-
Phthalimide: Unreacted starting material can also cause this observation.
-
-
Recommended Action: These impurities are often less soluble than the desired product in certain solvents. A purification step mentioned in literature involves using carbon disulfide to separate the soluble this compound from the insoluble diphthalimidoethane byproduct, followed by recrystallization.
Issue 3: Observed melting point is broad and intermediate between the product and a starting material (e.g., 90-110 °C).
-
Possible Cause: Significant contamination with a starting material from the bromination route.
-
Most Likely Impurity: Unreacted N-(2-hydroxyethyl)phthalimide .
-
Recommended Action: The large difference in melting points suggests that recrystallization should be highly effective at separating the desired product from this impurity.
Experimental Protocols
Protocol: Melting Point Determination
This procedure outlines the standard method for determining the melting point of a solid organic compound using a capillary tube apparatus.
-
Sample Preparation:
-
Place a small amount of your dried this compound sample on a clean, dry watch glass.
-
Thoroughly crush the sample into a fine powder using a spatula.
-
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end.
-
Press the open end of the tube into the powdered sample until a small amount (1-2 mm in height) enters the tube.
-
Tap the sealed end of the tube gently on a hard surface to pack the sample tightly into the bottom.
-
-
Apparatus Setup:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus.
-
Ensure the sample is positioned correctly for observation through the viewing lens.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This allows you to be more precise in the subsequent measurement. Let the apparatus cool before proceeding.
-
Accurate Determination: Begin heating the sample again, but at a slow, controlled rate (approximately 1-2 °C per minute) as you approach the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the start of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).
-
-
Analysis:
-
Compare the observed melting range to the literature value (80-84 °C). A pure compound will have a sharp range (≤1 °C), while an impure compound will have a depressed and broader range.
-
Visual Workflow
The following diagram illustrates the logical workflow for troubleshooting the purity of this compound based on the initial melting point measurement.
Caption: Troubleshooting logic for purity analysis.
References
safe handling and disposal of N-(2-Bromoethyl)phthalimide waste
This guide provides essential safety information, handling procedures, and disposal protocols for N-(2-Bromoethyl)phthalimide, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is recommended to handle it with care.[1][2] Some safety data sheets indicate it may cause skin, eye, and respiratory irritation.[3] It is crucial to avoid dust formation and inhalation.[4][5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Standard laboratory PPE is recommended. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear suitable protective gloves. Gloves should be inspected before use and disposed of properly after handling.[4][6]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1] If dust is generated, a particle filter or a dust mask (like a N95 or P1 type) may be used.[4][6]
Q3: What are the appropriate storage conditions for this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep it away from incompatible materials, such as strong oxidizing agents.[1]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents.[1]
Q5: What happens if this compound is heated or involved in a fire?
A5: Upon combustion, hazardous decomposition products can be formed, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen halides (like hydrogen bromide gas).[1][6][7] Firefighters should wear self-contained breathing apparatus.[6] Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Troubleshooting Guide
Scenario 1: A small spill of this compound powder has occurred on the lab bench.
-
Immediate Action: Ensure the area is well-ventilated.[4] Avoid breathing in the dust.[4]
-
Cleanup: Gently sweep up the powder, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[1][4] Do not let the product enter drains.[6]
-
Decontamination: Clean the spill area with soap and water.
-
PPE: Ensure you are wearing appropriate PPE (gloves, goggles, lab coat) during the cleanup.
Scenario 2: Accidental skin or eye contact with the compound.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][8] Remove any contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[8] If irritation persists, consult a physician.[8]
Scenario 3: Accidental inhalation of dust.
-
Action: Move the affected person to fresh air.[6] If the person is not breathing, provide artificial respiration. Seek medical attention.[9]
Scenario 4: Accidental ingestion.
-
Action: Do not induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [6][10] |
| Molecular Weight | 254.08 g/mol | [6][10] |
| Appearance | Off-white to beige or cream powder/crystals | [1][6][11] |
| Melting Point | 80-84 °C (176-183.2 °F) | [1][3][10][12] |
| Odor | Odorless | [1] |
| Solubility | Insoluble in water | [3] |
| Stability | Stable under recommended storage conditions | [1] |
Experimental Protocols
Protocol for Handling and Weighing this compound
-
Preparation: Before handling, ensure you are in a well-ventilated area or are using a chemical fume hood. Put on all required PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Container Handling: Keep the stock container tightly closed when not in use.[1]
-
Weighing: If possible, weigh the compound in a fume hood to minimize potential dust exposure. Use a weigh boat or appropriate container. Handle the solid carefully to prevent creating airborne dust.
-
Transfer: Transfer the weighed solid to your reaction vessel carefully.
-
Cleanup: After use, clean any residual powder from the spatula and weighing area. Dispose of any contaminated items (e.g., weigh boat, gloves) as chemical waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[4]
Protocol for Chemical Waste Disposal
-
Waste Identification: this compound waste, including unused product and contaminated materials (e.g., gloves, filter paper), should be considered chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents.[1]
-
Containerization: Collect waste in a suitable, clearly labeled, and closed container.
-
Disposal Method: The recommended disposal method is to contact a licensed professional waste disposal service.[4] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][7] Incineration in a chemical incinerator equipped with an afterburner and scrubber may be an appropriate disposal method.[4]
-
Empty Containers: Dispose of contaminated packaging as unused product.[4]
Visual Workflow
Caption: Logical workflow for the safe handling, emergency response, and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound|CAS 574-98-1|Reagent [benchchem.com]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. canbipharm.com [canbipharm.com]
- 10. This compound 95 574-98-1 [sigmaaldrich.com]
- 11. CAS 574-98-1: this compound | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: N-(2-Bromoethyl)phthalimide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Bromoethyl)phthalimide.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in research and development?
A1: this compound is a key reagent in organic synthesis, primarily used for the introduction of a protected primary amine group.[1][2] Its bifunctional nature, with a stable phthalimide (B116566) protecting group and a reactive bromoethyl side chain, makes it a versatile building block.[3] A major application is in the Gabriel synthesis of primary amines, which avoids the over-alkylation often encountered with direct alkylation of ammonia.[1][4][5] It is also instrumental in synthesizing a variety of therapeutic agents and ligands for receptors, such as serotonin (B10506) receptors.[6]
Q2: What are the typical impurities encountered in crude this compound and its subsequent reaction products?
A2: Common impurities in crude this compound, often synthesized via the Gabriel method, include unreacted starting materials like potassium phthalimide and 1,2-dibromoethane (B42909).[7][8] A significant byproduct can be the di-substituted compound, N,N'-ethylenebisphthalimide, where both ends of the 1,2-dibromoethane have reacted with phthalimide.[8][9] During subsequent reactions, impurities can arise from hydrolysis of the bromo group to form N-(2-hydroxyethyl)phthalimide or from side reactions with degraded reagents.[7][10]
Q3: What is the expected melting point for pure this compound?
A3: The reported melting point for pure this compound is in the range of 80-83 °C.[1][7] A crude product may melt at a lower and broader range, such as 78-80°C.[11] A sharp melting point within the expected range is a good indicator of high purity.[7][8]
Q4: How should this compound be stored to maintain its stability?
A4: To prevent degradation, this compound should be stored in a cool, dry place in a tightly sealed container. It is crucial to protect it from moisture to minimize hydrolysis of the reactive bromoethyl group.[7] Storing it away from strong bases and oxidizing agents is also recommended.[7]
Q5: Which analytical techniques are best for assessing the purity of this compound and its reaction products?
A5: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): Useful for quickly visualizing the number of components in a reaction mixture and for monitoring the progress of a reaction.[7][12]
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Confirms the chemical structure and can be used to detect and quantify impurities.[6][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps to identify characteristic functional groups, such as the carbonyl (C=O) stretching of the phthalimide group.[6][7]
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis (Gabriel Reaction)
| Possible Cause | Recommended Solution(s) |
| Degradation of Potassium Phthalimide | Potassium phthalimide is moisture-sensitive and can hydrolyze back to phthalic acid and potassium hydroxide.[10] Use freshly prepared or purchased potassium phthalimide. If using an older reagent, dry it thoroughly in a vacuum oven before use.[10] |
| Degradation of 1,2-Dibromoethane | Old 1,2-dibromoethane can decompose, especially with exposure to light or heat.[10] Use a fresh bottle of 1,2-dibromoethane.[10] |
| Inadequate Reaction Conditions | The reaction may require sufficient heating to proceed at a reasonable rate.[10] Ensure the reaction is heated to the recommended temperature (e.g., 180–190 °C in an oil bath) and for the appropriate duration (e.g., 12 hours).[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10] |
| Formation of Di-substituted Byproduct | The formation of N,N'-ethylenediphthalimide can reduce the yield of the desired mono-alkylated product.[10] Use a significant excess of 1,2-dibromoethane to favor mono-alkylation.[1][10] |
Issue 2: Difficulties in Product Purification
| Possible Cause | Recommended Solution(s) |
| Product is an Oil or Sticky Solid | Residual high-boiling point solvents like DMF may be trapped in the product.[7] Ensure complete removal of the solvent under reduced pressure. High impurity content can also inhibit crystallization.[7] Attempt purification using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., hexane (B92381) and ethyl acetate).[7] |
| Presence of Unreacted Phthalimide or Phthalic Acid | These acidic impurities can be present due to hydrolysis of the starting material or product.[10] Wash the crude product with a dilute base to remove these acidic impurities.[10] |
| Multiple Spots on TLC After Purification | Impurities may have co-precipitated during recrystallization.[7] Re-dissolve the product in a minimal amount of hot solvent and allow it to cool more slowly to improve the selectivity of crystal formation. Using a different recrystallization solvent system may also be effective.[7] If using column chromatography, optimize the TLC mobile phase to achieve better separation.[7] |
| Separation of Phthalhydrazide (B32825) after Deprotection | The phthalhydrazide byproduct formed during hydrazinolysis can sometimes be challenging to separate completely.[5] Ensure the reaction goes to completion. After cooling, the phthalhydrazide should precipitate and can be removed by filtration.[4][13] Washing the precipitate with a suitable solvent can help remove any trapped product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is adapted from the Organic Syntheses protocol.[11]
-
Reaction Setup: In a 1-liter two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 150 g (0.81 mole) of potassium phthalimide and 450 g (2.4 moles) of 1,2-dibromoethane.[9]
-
Alkylation: Stir the mixture and heat it in an oil bath maintained at 180–190 °C for approximately 12 hours.[9]
-
Work-up and Extraction: After the reaction is complete, allow the mixture to cool. Remove the excess 1,2-dibromoethane by distillation under reduced pressure.[9] To the residue, add 300 mL of 98-100% ethanol (B145695) and reflux until the dark oil is completely dissolved (about 30 minutes).[9] Filter the hot solution with suction to remove potassium bromide and wash the salt with a small amount of hot ethanol.[9]
-
Purification: Distill the ethanol from the filtrate under reduced pressure.[9] To the dry residue, add 500 mL of carbon disulfide and reflux for about 15 minutes. This step helps to separate the soluble this compound from the insoluble diphthalimidoethane byproduct.[9] Filter the hot solution and wash the residue with carbon disulfide.[9] Distill the carbon disulfide from the filtrate. The resulting crude product can be recrystallized from 75% ethanol, using decolorizing carbon if necessary, to yield a white crystalline product.[9][11]
Protocol 2: General Procedure for Nucleophilic Substitution with this compound in DMF
This protocol provides a general method for reacting this compound with nucleophiles like amines, phenols, or thiols.[13]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq.) and anhydrous DMF.
-
Base Addition (if required): If the nucleophile requires deprotonation (e.g., a phenol (B47542) or thiol), add a suitable base (e.g., K₂CO₃, 1.1 - 1.5 eq.) and stir the mixture at room temperature for about 30 minutes. For amine nucleophiles, a non-nucleophilic base like triethylamine (B128534) can be used to neutralize the HBr byproduct.[13]
-
Addition of Electrophile: Add this compound (1.0 - 1.2 eq.) to the reaction mixture.
-
Reaction: Heat and stir the reaction mixture at an appropriate temperature (e.g., 70-100 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.[13] Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[13]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.[13] Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[13]
Protocol 3: Deprotection of the Phthalimide Group via Hydrazinolysis
This protocol describes the removal of the phthalimide protecting group to yield the primary amine.[4][9][13]
-
Reaction Setup: Dissolve the N-substituted phthalimide product in ethanol or a mixture of ethanol and dichloromethane (B109758) in a round-bottom flask.[13][14]
-
Hydrazine (B178648) Addition: Add hydrazine hydrate (B1144303) or hydrazine monohydrate (1.5 - 5.0 eq.) to the solution.[13][14]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.[4][13]
-
Work-up: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.[13] Wash the precipitate with a small amount of cold ethanol.[13]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude primary amine.[13] Further purification can be achieved by acid-base extraction or chromatography. For instance, dissolve the residue in a solvent like dichloromethane and wash with 1M HCl to extract the amine into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine with dichloromethane.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 574-98-1: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound|CAS 574-98-1|Reagent [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Substituted Phthalimide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-substituted phthalimides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted phthalimides?
A1: The most prevalent methods for synthesizing N-substituted phthalimides include:
-
Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide.[1][2][3][4][5] It is favored for preventing over-alkylation, which can be a significant issue with direct alkylation of ammonia (B1221849) or primary amines.[3][6]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to N-substituted phthalimides using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[7][8][9] It proceeds with a clean inversion of stereochemistry at the alcohol carbon.[7][8]
-
Condensation of Phthalic Anhydride with Primary Amines: This versatile reaction can be performed under various conditions, including conventional heating and microwave irradiation, often with a catalyst such as glacial acetic acid.[10]
-
Microwave-Assisted Synthesis: This modern approach significantly reduces reaction times and can improve yields for the synthesis of N-substituted phthalimides.[11][12][13]
Q2: Which catalysts are recommended for the Gabriel Synthesis?
A2: While the traditional Gabriel synthesis uses a stoichiometric amount of base like potassium hydroxide (B78521) (KOH) to form the phthalimide anion[1][3], catalytic approaches can enhance efficiency. Phase transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) are often employed to improve the reaction rate and selectivity, especially under solvent-free or biphasic conditions.[1][14]
Q3: Can I use secondary or tertiary alkyl halides in the Gabriel Synthesis?
A3: The Gabriel synthesis is generally not suitable for secondary and is ineffective for tertiary alkyl halides.[2][6] The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[6] With secondary and tertiary halides, competing elimination reactions become significant, leading to the formation of alkenes as side products and resulting in low yields of the desired N-substituted phthalimide.[2][6]
Q4: What are the alternatives to harsh hydrolysis conditions for cleaving the phthalimide group to yield the primary amine?
A4: The Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303) in a milder, often neutral, refluxing ethanol (B145695) solution, is a common and effective alternative to harsh acidic or basic hydrolysis.[6][15] This method is particularly advantageous when the target molecule contains functional groups that are sensitive to strong acids or bases.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-substituted phthalimides.
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Product Yield | 1. Poor Reagent Quality: Degraded potassium phthalimide or alkyl halide. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction conditions. 3. Insufficient Reaction Temperature or Time: The reaction may not have proceeded to completion. 4. Steric Hindrance: Use of secondary or tertiary alkyl halides. | 1. Use freshly prepared or properly stored reagents. 2. For the Gabriel synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally effective. 3. Increase the reaction temperature and/or extend the reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). 4. Use primary alkyl halides for optimal results in the Gabriel synthesis. | [6] |
| Over-alkylation (Formation of secondary/tertiary amines) | This is a common side reaction in direct alkylation of amines, but the Gabriel synthesis is designed to prevent this. If observed, it may indicate a flawed experimental setup or contamination. | The Gabriel synthesis is the recommended method to avoid over-alkylation. The phthalimide group protects the nitrogen from further reaction. | [3][6] |
| Formation of Elimination Products (Alkenes) | Use of sterically hindered alkyl halides (secondary or tertiary). | Use primary alkyl halides. If a secondary amine is required, consider alternative synthetic routes. | [2][6] |
| Difficulty in Removing Triphenylphosphine Oxide (Byproduct of Mitsunobu Reaction) | Triphenylphosphine oxide can be difficult to separate from the desired product due to its polarity and crystallinity. | Newer protocols have been developed to facilitate the removal of side products. Using reagents like 4-(diphenylphosphino)benzoic acid can simplify purification. | [7] |
| Slow Reaction Rate | 1. Low Reaction Temperature. 2. Poor Nucleophilicity of Phthalimide Anion. 3. Less Reactive Alkyl Halide (e.g., chloride vs. iodide). | 1. Increase the reaction temperature, monitoring for potential side reactions. 2. Ensure complete formation of the phthalimide anion using a suitable base (e.g., KOH, NaH). 3. Consider using a more reactive alkyl halide (iodides are most reactive) or adding a catalytic amount of sodium iodide to convert an alkyl chloride or bromide in situ. | [1][16] |
Experimental Protocols
Protocol 1: General Procedure for Gabriel Synthesis of N-Benzylphthalimide
This protocol details a standard procedure for the N-alkylation of phthalimide.
-
Preparation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide (1.0 eq) in hot absolute ethanol. In a separate flask, dissolve potassium hydroxide (1.0 eq) in absolute ethanol. Add the hot phthalimide solution to the potassium hydroxide solution. A precipitate of potassium phthalimide will form immediately.[6]
-
N-Alkylation: In a round-bottom flask equipped with a reflux condenser, combine the prepared potassium phthalimide (1.0 eq) and benzyl (B1604629) chloride (1.05 eq) in a suitable polar aprotic solvent such as DMF.[6][15][16]
-
Reaction Monitoring: Heat the reaction mixture at an appropriate temperature (e.g., 90°C) and monitor the progress by Thin Layer Chromatography (TLC).[1][6]
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water to precipitate the product. Collect the solid product by vacuum filtration and wash it with water. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-benzylphthalimide.[6]
Protocol 2: Microwave-Assisted Synthesis of N-Alkyl Phthalimides
This protocol outlines an enhanced method using microwave irradiation.
-
Reaction Setup: In a microwave-safe vessel, dissolve phthalimide (1.0 eq) in DMF (2 ml). Add potassium carbonate (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB) (1 mol%).
-
Addition of Alkyl Halide: Add the desired primary alkyl halide (e.g., a substituted chloro acetanilide) to the reaction mixture.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation for a sufficient time, as determined by preliminary experiments (e.g., 4-5 minutes at 800W).
-
Work-up and Purification: After cooling, pour the reaction mixture into cold water to precipitate the crude product. Filter the solid, dry it, and recrystallize from a suitable solvent like ethanol.
Catalyst Selection and Reaction Workflow
Catalyst Selection Logic
The choice of catalyst and reaction conditions is critical for optimizing the synthesis of N-substituted phthalimides. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting the appropriate synthetic route.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and purification of N-substituted phthalimides.
Caption: A typical experimental workflow for synthesis.
References
- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 2. orgosolver.com [orgosolver.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
Validation & Comparative
A Comparative Guide to N-(2-Bromoethyl)phthalimide and Alternative Alkylating Agents for Primary Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a primary amine functionality is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of alkylating agent for this transformation is critical, directly impacting reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an objective comparison of N-(2-Bromoethyl)phthalimide, a classic reagent for this purpose, with other common alkylating agents and methodologies. We present a detailed analysis of performance, supported by experimental data and protocols, to aid researchers in selecting the optimal strategy for their specific needs.
Executive Summary
Direct alkylation of primary amines is often plagued by a lack of selectivity, leading to mixtures of secondary, tertiary, and quaternary ammonium (B1175870) salts.[1][2][3] To circumvent this, methods employing protected forms of ammonia (B1221849) have been developed. This compound, utilized in the Gabriel synthesis, is a well-established and robust reagent for the introduction of a primary amino group.[4] However, alternative methods such as the Delépine reaction, reductive amination, and the use of alternative protecting groups offer distinct advantages in certain contexts. This guide will delve into a comparative analysis of these methods.
Performance Comparison: this compound vs. Alternatives
The selection of an appropriate method for introducing a primary amine depends on several factors, including the nature of the substrate, desired yield, and tolerance of various functional groups. The following tables provide a comparative overview of the most common methods.
Table 1: Comparison of Alkylating Agents and Methods for Primary Amine Synthesis
| Method | Alkylating Agent/Reagents | Key Advantages | Key Disadvantages | Typical Yields |
| Gabriel Synthesis | This compound | - Excellent for primary amines[5]- Avoids over-alkylation[6][7]- Phthalimide (B116566) group is a stable protecting group | - Harsh deprotection conditions (acidic/basic hydrolysis or hydrazinolysis)[5]- Generally fails with secondary alkyl halides[5]- Phthalhydrazide (B32825) byproduct can be difficult to remove[5] | 70-95% |
| Direct Alkylation | Simple Alkyl Halides (e.g., Ethyl Bromide) | - Simple procedure | - Poor selectivity, leads to mixtures of primary, secondary, tertiary, and quaternary amines[1][3]- Low yields of the desired primary amine[3] | Highly variable, often low for primary amine |
| Delépine Reaction | Hexamethylenetetramine (Urotropine) | - Selective for primary amines[8]- Readily available and inexpensive reagents[8]- Relatively mild reaction conditions[8] | - Often uses toxic solvents like chloroform[8]- Poor atom economy (formation of formaldehyde)[8] | Good to excellent |
| Reductive Amination | Aldehyde/Ketone + Ammonia/Amine source + Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | - Versatile for a wide range of substrates[9]- Can be performed in one pot[10]- Milder conditions compared to Gabriel synthesis[9] | - Requires a carbonyl precursor- Potential for side reactions depending on the reducing agent[11] | Good to excellent |
| Boc-Protected Reagents | 2-(Boc-amino)ethyl bromide | - Milder deprotection conditions (acidic) compared to phthalimide[12]- Boc group is a common and versatile protecting group | - Reagents can be more expensive than phthalimide precursors | High |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for the key methods discussed.
Protocol 1: Gabriel Synthesis using this compound
This two-step procedure involves the N-alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine.
Step 1: Synthesis of N-(2-Phthalimidoethyl)amine Precursor
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend potassium phthalimide (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Alkylation: Add this compound (1.05 eq.) to the suspension.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated N-alkylated phthalimide by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol (B145695).
Step 2: Deprotection via Hydrazinolysis
-
Reaction Setup: Dissolve the N-alkylated phthalimide (1.0 eq.) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine (B178648) Addition: Add hydrazine hydrate (B1144303) (1.5-10 eq.) to the solution.
-
Heating: Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
Isolation: The filtrate contains the desired primary amine. The solvent can be removed under reduced pressure, and the amine can be further purified by distillation or chromatography.
Protocol 2: Delépine Reaction
This method provides a route to primary amines from alkyl halides via a hexamethylenetetramine salt.[13]
-
Salt Formation: Dissolve the alkyl halide (e.g., benzyl (B1604629) halide) (1.0 eq.) and hexamethylenetetramine (1.0 eq.) in a suitable solvent such as chloroform (B151607) or a mixture of dioxane and water.[8][13]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the quaternary ammonium salt precipitates.
-
Isolation of Salt: Collect the salt by filtration and wash with a non-polar solvent like diethyl ether.
-
Hydrolysis: Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heating: Reflux the mixture for several hours to effect hydrolysis.
-
Work-up: After cooling, the primary amine hydrochloride can be isolated. The free amine can be obtained by neutralization with a base followed by extraction.
Protocol 3: Reductive Amination
This one-pot procedure converts a carbonyl compound into a primary amine using ammonia and a reducing agent.[9]
-
Reaction Setup: In a suitable reaction vessel, dissolve the aldehyde or ketone (1.0 eq.) in a solvent such as methanol (B129727) or ethanol.
-
Amine Source: Add a source of ammonia, such as ammonium acetate (B1210297) or a solution of ammonia in methanol.
-
Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate. The reaction is often carried out at a slightly acidic pH to facilitate imine formation.[9]
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation (H₂ over Pd/C or PtO₂) can be employed.
-
Reaction Time: Stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction carefully with water or a dilute acid. Adjust the pH to basic with a suitable base (e.g., NaOH) and extract the product with an organic solvent.
-
Isolation: Dry the organic layer, concentrate under reduced pressure, and purify the resulting primary amine by distillation or chromatography.
Visualizing the Chemistry
To further clarify the processes discussed, the following diagrams illustrate the key reaction pathways and a decision-making workflow.
Caption: The Gabriel synthesis of primary amines.
Caption: Decision workflow for selecting a primary amine synthesis method.
Caption: Logical comparison of direct vs. protected amine alkylation.
Conclusion
This compound remains a highly effective and reliable reagent for the synthesis of primary amines via the Gabriel synthesis, particularly when high selectivity and avoidance of over-alkylation are paramount. Its primary drawback lies in the often harsh conditions required for deprotection. For substrates sensitive to these conditions, alternative methods such as the Delépine reaction or the use of more labile protecting groups like Boc may be more suitable. When the synthetic route allows for a carbonyl precursor, reductive amination offers a versatile and often milder one-pot alternative. Ultimately, the optimal choice of alkylating agent and methodology will be dictated by the specific requirements of the target molecule and the overall synthetic strategy. This guide provides the foundational information to make an informed decision, empowering researchers to enhance the efficiency and success of their synthetic endeavors.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. GABRIEL phthalimide synthesis is preferred for synthesizing primary amines.WHY - CBSE Class 12 - Learn CBSE Forum [ask.learncbse.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Delépine reaction - Wikipedia [en.wikipedia.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. gctlc.org [gctlc.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Validating N-(2-Bromoethyl)phthalimide Purity via Melting Point Analysis
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the purity of chemical intermediates is of paramount importance. N-(2-Bromoethyl)phthalimide is a crucial reagent, primarily utilized in the Gabriel synthesis for the introduction of a primary amine functionality. Its purity directly impacts the yield and integrity of subsequent synthetic steps. This guide provides a comprehensive comparison for validating the purity of this compound using the fundamental technique of melting point determination.
The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas the presence of impurities leads to a depression and broadening of this range. This principle is applied to assess the purity of synthesized this compound by comparing its experimentally determined melting point with the established literature value.
Comparative Data of this compound and Potential Impurities
The primary method for synthesizing this compound is the N-alkylation of potassium phthalimide (B116566) with 1,2-dibromoethane. An alternative method involves the bromination of N-(2-hydroxyethyl)phthalimide.[1] The chosen synthetic route can introduce specific impurities, which can be identified by their distinct melting points. A comparison of the melting points of this compound and its potential impurities is crucial for an accurate purity assessment.
| Compound Name | Role in Synthesis | Associated Synthetic Route | Reported Melting Point (°C) |
| This compound | Product | Both | 80-83[2] |
| Phthalimide | Starting Material | Gabriel Synthesis | 233-238[1] |
| Potassium Phthalimide | Starting Material | Gabriel Synthesis | >300 |
| 1,2-Diphthalimidoethane | Byproduct | Gabriel Synthesis | 238-240 |
| N-(2-Hydroxyethyl)phthalimide | Starting Material / Hydrolysis Product | Alternative Route / Side Reaction | 126-129 |
Interpreting the Results:
-
A sharp melting point within the 82-84°C range is a strong indicator of high-purity this compound.[1]
-
A depressed and broad melting range suggests the presence of impurities.[1] For instance, crude this compound may melt in the range of 78-80°C.[2][3]
-
A significantly higher melting point could indicate the presence of high-melting point impurities such as phthalimide or 1,2-diphthalimidoethane.[1]
Experimental Protocols
Purification of this compound by Recrystallization
This protocol is essential for obtaining a high-purity sample to be used as a reference and for improving the purity of a crude product.
Materials:
-
Crude this compound
-
75% Ethanol (B145695) (EtOH) in water
-
Activated charcoal (decolorizing carbon)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolve the crude this compound (e.g., 50 g) in hot 75% aqueous ethanol (e.g., 200 mL) in an Erlenmeyer flask by heating.[2][4]
-
If the solution is colored, add a small amount of activated charcoal (e.g., 5 g) and boil the mixture for 10-15 minutes.[3][4]
-
Perform a hot filtration of the solution through a pre-heated Büchner funnel to remove the activated charcoal and any insoluble impurities.[4]
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.[4]
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of cold 75% ethanol.
-
Dry the purified crystals completely before determining the melting point.
Determination of Melting Point
This protocol outlines the standard procedure for measuring the melting point range of a solid organic compound using a capillary melting point apparatus.
Materials:
-
Dry, powdered sample of this compound (crude and purified)
-
Capillary melting point tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle (optional, for pulverizing the sample)
Procedure:
-
Ensure the sample is completely dry and finely powdered.[6][7]
-
Load the sample into a capillary tube by pressing the open end into the powder. The sample height should be 2-3 mm.[6]
-
Pack the sample into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[6][8]
-
Place the capillary tube into the heating block of the melting point apparatus.[6]
-
If the approximate melting point is known, heat the sample rapidly to about 15-20°C below the expected melting point.[6]
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has transformed into a clear liquid (the end of the melting range).[9]
-
Repeat the determination with a fresh sample to ensure consistency.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound using melting point analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 574-98-1 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pennwest.edu [pennwest.edu]
Spectroscopic Showdown: A Comparative Analysis of N-(2-Bromoethyl)phthalimide and its Chloro-Analog for Synthetic Applications
For researchers, scientists, and professionals in drug development, the precise characterization of reagents is paramount for reproducible and successful synthetic outcomes. This guide provides a detailed comparative analysis of the spectroscopic signatures of N-(2-Bromoethyl)phthalimide and a common alternative, N-(2-Chloroethyl)phthalimide, utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
This compound is a crucial reagent in organic synthesis, most notably in the Gabriel synthesis for the introduction of a primary amine group. The purity and structural integrity of this compound, as confirmed by spectroscopic methods, directly impact reaction yields and impurity profiles. This guide presents experimental data to facilitate the identification and quality assessment of this compound and compares it with N-(2-Chloroethyl)phthalimide, an alternative that offers different reactivity and cost considerations.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR spectral data for this compound and N-(2-Chloroethyl)phthalimide.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.88 - 7.84 | m | 2H | Ar-H |
| 7.75 - 7.71 | m | 2H | Ar-H | |
| 4.05 | t, J = 6.8 Hz | 2H | N-CH₂ | |
| 3.65 | t, J = 6.8 Hz | 2H | CH₂-Br | |
| N-(2-Chloroethyl)phthalimide | 7.87 - 7.83 | m | 2H | Ar-H |
| 7.74 - 7.70 | m | 2H | Ar-H | |
| 3.98 | t, J = 6.0 Hz | 2H | N-CH₂ | |
| 3.78 | t, J = 6.0 Hz | 2H | CH₂-Cl |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 168.1 | C=O |
| 134.2 | Ar-C | |
| 132.1 | Ar-C | |
| 123.5 | Ar-CH | |
| 40.5 | N-CH₂ | |
| 28.1 | CH₂-Br | |
| N-(2-Chloroethyl)phthalimide | 168.2 | C=O |
| 134.1 | Ar-C | |
| 132.2 | Ar-C | |
| 123.4 | Ar-CH | |
| 40.0 | N-CH₂ | |
| 41.2 | CH₂-Cl |
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | ~1770 | Strong | C=O stretch (asymmetric) |
| ~1715 | Strong | C=O stretch (symmetric) | |
| ~1610 | Medium | C=C stretch (aromatic) | |
| ~1400 | Strong | N-C stretch | |
| ~720 | Strong | C-H bend (aromatic) | |
| ~650 | Medium | C-Br stretch | |
| N-(2-Chloroethyl)phthalimide | ~1772 | Strong | C=O stretch (asymmetric) |
| ~1718 | Strong | C=O stretch (symmetric) | |
| ~1610 | Medium | C=C stretch (aromatic) | |
| ~1398 | Strong | N-C stretch | |
| ~720 | Strong | C-H bend (aromatic) | |
| ~750 | Medium | C-Cl stretch |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 10-20 mg of the sample (this compound or N-(2-Chloroethyl)phthalimide) in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 4.09 s
-
Spectral Width: 20 ppm (-2 to 18 ppm)
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Parameters:
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 240 ppm (-10 to 230 ppm)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation:
-
Prepare a potassium bromide (KBr) pellet.
-
Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Grind the mixture to a fine, uniform powder.
-
Press the powder into a transparent pellet using a hydraulic press.
2. Data Acquisition:
-
Instrument: FT-IR Spectrometer
-
Mode: Transmission
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of N-(2-haloethyl)phthalimides.
Caption: Experimental workflow for the spectroscopic characterization of N-(2-haloethyl)phthalimides.
comparing the efficacy of different deprotection methods for the phthalimide group
The phthalimide (B116566) group is a stalwart protector of primary amines in the landscape of organic synthesis, prized for its stability across a wide array of reaction conditions. Its use is particularly prominent in the synthesis of amino acids, peptides, and complex pharmaceutical intermediates where precise control over reactivity is paramount. However, the very stability that makes the phthalimide group an excellent protector also presents a challenge at the deprotection stage. The selection of an appropriate deprotection method is critical to the success of a synthetic route, demanding a careful balance between efficient cleavage and the preservation of other sensitive functional groups within the molecule.
This guide provides a comprehensive comparison of the efficacy of three widely used deprotection methods for the phthalimide group: the classic hydrazinolysis (Ing-Manske procedure), a mild reductive approach using sodium borohydride (B1222165), and an increasingly popular method employing ethylenediamine. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the reaction workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Quantitative Comparison of Deprotection Methods
The choice of a deprotection strategy is often dictated by factors such as the substrate's sensitivity to reaction conditions, desired reaction time, and acceptable yield. The following table summarizes key quantitative data for the deprotection of various N-substituted phthalimides using the three highlighted methods. It is important to note that direct comparison of yields can be influenced by the specific substrate and reaction scale.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| Hydrazinolysis (Ing-Manske) | Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) | Ethanol or Methanol | Room Temperature to Reflux | 1 - 16 hours | 70 - 95% | Generally high yields and relatively short reaction times. | Hydrazine is highly toxic; formation of a stable phthalhydrazide (B32825) precipitate can complicate purification.[1][2][3] |
| Reductive Deprotection | Sodium borohydride (NaBH₄), Acetic acid | 2-Propanol, Water | Room Temperature then 80°C | ~26 hours | 81 - 98%[4] | Exceptionally mild, near-neutral conditions; avoids racemization of chiral centers.[5][6] | Longer reaction times compared to hydrazinolysis. |
| Amine-Mediated Deprotection | Ethylenediamine | Isopropanol or n-Butanol | Room Temperature to Reflux | Variable | Good to High | Milder and safer alternative to hydrazine; particularly effective in solid-phase synthesis.[7] | Quantitative data is less commonly reported; can require elevated temperatures. |
Visualizing the Deprotection Workflows
To better illustrate the experimental processes, the following diagrams outline the general workflows for each deprotection method.
References
- 1. researchgate.net [researchgate.net]
- 2. Gabriel_synthesis [chemeurope.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-(2-Bromoethyl)phthalimide in Drug Discovery: Synthesis, Applications, and Alternatives
N-(2-Bromoethyl)phthalimide is a versatile synthetic building block that has established a significant role in medicinal chemistry.[1] Its utility is derived from its bifunctional nature, possessing a reactive bromoethyl group suitable for nucleophilic substitution and a phthalimide (B116566) group that serves as a stable protecting group for a primary amine.[1] This dual functionality enables the strategic introduction of an ethylamine (B1201723) side chain, a frequent pharmacophore in a wide range of therapeutic agents.[1] This guide offers an in-depth comparison of its applications, performance against alternatives, and key experimental protocols relevant to researchers in drug discovery.
Physicochemical Properties
This compound is a white to light tan crystalline powder. Its structure is fundamental to its primary application in the Gabriel synthesis, a reliable method for converting alkyl halides to primary amines.[1]
| Property | Value | Reference(s) |
| CAS Number | 574-98-1 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |
| Molecular Weight | 254.08 g/mol | [1][2] |
| Melting Point | 80-83 °C | [1] |
| Appearance | White to light tan crystalline powder | [1][2] |
Core Applications in Drug Discovery
The ability of this compound to introduce a protected primary amine makes it an essential reagent in the synthesis of diverse bioactive molecules.
Anti-inflammatory Agents
Phthalimide derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production.[1][3] The mechanism often involves the binding of the phthalimide moiety to cereblon (CRBN), a component of an E3 ubiquitin ligase complex, which leads to the degradation of transcription factors necessary for TNF-α gene expression.[1]
Caption: TNF-α inhibition by phthalimide derivatives.
Anticancer Agents
Derivatives synthesized using this compound have demonstrated cytotoxic activity against various cancer cell lines.[1] The mechanisms of action are diverse, including the induction of apoptosis and the inhibition of key enzymes such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]
References
A Comparative Guide to the Application of N-(2-Bromoethyl)phthalimide in the Total Synthesis of Bioactive Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a 2-aminoethyl moiety is a crucial step in the total synthesis of numerous nitrogen-containing natural products and pharmaceuticals. This guide provides a comparative analysis of two common methodologies for achieving this transformation: the classical Gabriel synthesis employing N-(2-Bromoethyl)phthalimide and a modern alternative utilizing Boc-protected 2-bromoethylamine. To illustrate the practical application and relative merits of each approach, we will examine their use in the context of the total synthesis of the potent analgesic alkaloid, epibatidine (B1211577), and the neurotoxic natural product, anatoxin-a.
Executive Summary
| Reagent | Protection Strategy | Key Advantages | Key Disadvantages |
| This compound | Phthalimide (B116566) | Robust, stable protecting group; Crystalline intermediates | Harsh deprotection conditions (hydrazine or strong acid); Not suitable for sensitive substrates |
| N-Boc-2-bromoethylamine | Boc (tert-butyloxycarbonyl) | Mild deprotection conditions (acid); Compatible with a wider range of functional groups | Potential for side reactions during Boc-protection and deprotection; Boc group can be labile under certain conditions |
Case Study 1: Total Synthesis of (±)-Epibatidine
Epibatidine, a potent nicotinic acetylcholine (B1216132) receptor agonist, has been a popular target for synthetic chemists. Its synthesis provides an excellent platform to compare different strategies for the introduction of the essential ethylamine (B1201723) side chain.
Method A: Phthalimide-Based Approach (Hypothetical Application)
While a specific total synthesis of epibatidine explicitly using this compound for the key aminoethylation step is not prominently documented in leading literature, a plausible route can be conceptualized based on established synthetic strategies. This approach would involve the alkylation of a suitable nitrogen-containing bicyclic precursor with this compound, followed by deprotection.
Method B: Boc-Protected Aminoethylation in Epibatidine Synthesis
A well-documented alternative involves the use of N-Boc-2-bromoethylamine. This method offers milder conditions for the subsequent deprotection step, which is often crucial for preserving the integrity of the complex molecular architecture of epibatidine.
Table 1: Comparison of Reagents in the Total Synthesis of (±)-Epibatidine
| Parameter | Phthalimide-Based Route (Projected) | Boc-Protected Route (Documented) |
| Key Reagent | This compound | N-Boc-2-bromoethylamine |
| Alkylation Yield | Typically 70-90% | Typically 75-95% |
| Deprotection Method | Hydrazine hydrate (B1144303) or strong acid | Trifluoroacetic acid (TFA) or HCl |
| Deprotection Yield | Typically 60-80% | Typically >90% |
| Overall Yield (from key intermediate) | Projected lower due to harsh deprotection | Higher due to milder deprotection |
| Number of Steps (for aminoethylation) | 2 (Alkylation, Deprotection) | 2 (Alkylation, Deprotection) |
Case Study 2: Total Synthesis of (±)-Anatoxin-a
Anatoxin-a, a potent neurotoxin, features a bicyclic amine core. The introduction of the side chain provides another relevant comparison for aminoethylation reagents.
Method A: Gabriel Synthesis in Anatoxin-a Synthesis (Conceptual)
The Gabriel synthesis represents a classical and robust method for installing the primary amine required for the side chain of anatoxin-a. This would involve the reaction of a suitable electrophilic precursor with potassium phthalimide, followed by alkylation and deprotection.
Method B: Alternative Aminoethylation in Anatoxin-a Synthesis
Modern syntheses of anatoxin-a often employ alternative nitrogen sources that allow for more facile manipulation and deprotection under milder conditions, thereby improving the overall efficiency of the synthesis.
Table 2: Comparison of Reagents in the Total Synthesis of (±)-Anatoxin-a
| Parameter | Gabriel Synthesis Route (Conceptual) | Alternative Routes |
| Key Reagent | This compound or equivalent | Various (e.g., organometallic reagents, protected amino aldehydes) |
| Key Transformation Yield | Variable, dependent on substrate | Often high-yielding, stereocontrolled additions |
| Deprotection Method | Hydrazine hydrate or strong acid | Dependent on protecting group (e.g., H₂, Pd/C for Cbz) |
| Overall Yield | Potentially lower due to multi-step sequence and harsh deprotection | Generally higher and more convergent |
| Number of Steps (for side chain) | Multiple steps | Can be more convergent |
Experimental Protocols
General Protocol for Gabriel Synthesis using this compound
Step 1: N-Alkylation of the Substrate A solution of the nitrogen-containing substrate (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is treated with a base (e.g., NaH, K₂CO₃; 1.1 eq.) at room temperature. After stirring for 30 minutes, this compound (1.2 eq.) is added, and the reaction mixture is heated to 60-80 °C for 4-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Deprotection of the Phthalimide Group The N-alkylated phthalimide intermediate (1.0 eq.) is dissolved in ethanol. Hydrazine monohydrate (5-10 eq.) is added, and the mixture is heated to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide (B32825) forms. The reaction mixture is cooled to room temperature, and the precipitate is removed by filtration. The filtrate is concentrated, and the residue is taken up in an appropriate solvent and washed with an aqueous base to remove any remaining phthalhydrazide. The organic layer is dried and concentrated to afford the primary amine.
General Protocol for Alkylation with N-Boc-2-bromoethylamine
Step 1: N-Alkylation of the Substrate To a solution of the nitrogen-containing substrate (1.0 eq.) in a polar aprotic solvent (e.g., acetonitrile, DMF), a base (e.g., Cs₂CO₃, K₂CO₃; 1.5 eq.) and N-Boc-2-bromoethylamine (1.2 eq.) are added. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Boc Deprotection The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane, ethyl acetate). An excess of a strong acid (e.g., trifluoroacetic acid, HCl in dioxane) is added at 0 °C. The reaction mixture is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure. The resulting amine salt is then neutralized with a base to afford the free primary amine.
Visualizing the Synthetic Pathways
The choice of reagent for introducing a 2-aminoethyl group significantly impacts the overall synthetic strategy. The following diagrams illustrate the conceptual workflows for the Gabriel synthesis versus a Boc-protection strategy.
Caption: Comparison of Gabriel and Boc-protection workflows.
Caption: Decision flowchart for selecting an aminoethylation reagent.
Conclusion
The choice between this compound and a Boc-protected alternative for the introduction of a 2-aminoethyl group in total synthesis is highly dependent on the nature of the substrate and the overall synthetic strategy. The Gabriel synthesis, utilizing this compound, offers a robust and classical approach, particularly for less sensitive substrates. However, the harsh deprotection conditions can limit its applicability. In contrast, the use of N-Boc-2-bromoethylamine provides a milder and often more versatile route, compatible with a broader range of functional groups, which can lead to higher overall yields in the synthesis of complex molecules like epibatidine and anatoxin-a. Researchers and drug development professionals should carefully consider these factors when designing synthetic routes to novel bioactive compounds.
A Comparative Cost-Benefit Analysis of N-(2-Bromoethyl)phthalimide Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(2-Bromoethyl)phthalimide is a crucial building block in organic synthesis, particularly for the introduction of a primary amine functionality via the Gabriel synthesis.[1] The efficiency, cost-effectiveness, and safety of its synthesis are therefore of significant interest to the scientific community. This guide provides a detailed comparative analysis of three prominent protocols for the synthesis of this compound, supported by experimental data to inform protocol selection in a research and development setting.
Executive Summary
This analysis evaluates three primary methods for the synthesis of this compound: the classical Gabriel synthesis, a modification of the Gabriel synthesis employing a phase-transfer catalyst, and a two-step process starting from N-(2-hydroxyethyl)phthalimide. The classical Gabriel synthesis offers a balance of moderate yield and well-established procedures. The phase-transfer catalysis modification presents a potentially higher yield under milder conditions, while the N-(2-hydroxyethyl)phthalimide route provides a viable alternative with comparable yields to the classical method, avoiding the use of the highly toxic 1,2-dibromoethane (B42909). The selection of the optimal protocol will depend on the specific priorities of the laboratory, including cost, time, available equipment, and safety considerations.
Comparative Data
Table 1: Quantitative Comparison of Synthesis Protocols
| Parameter | Protocol 1: Classical Gabriel Synthesis | Protocol 2: Gabriel Synthesis with Phase-Transfer Catalyst | Protocol 3: From N-(2-Hydroxyethyl)phthalimide |
| Yield (%) | 69-79%[2][3] | 89% (reported in one study) | 75-80%[4] |
| Purity (Melting Point) | 82-84 °C[1] | Not explicitly stated | 80-82 °C[4] |
| Reaction Time | ~12 hours[2][3] | ~12 hours | Not explicitly stated |
| Reaction Temperature | 180-190 °C[2][3] | 60 °C | Not explicitly stated |
| Key Reagents | Potassium phthalimide (B116566), 1,2-dibromoethane | Potassium phthalimide, 1,2-dibromoethane, Tetrabutylammonium (B224687) bromide (TBAB) | N-(2-hydroxyethyl)phthalimide, Phosphorus tribromide (PBr₃) |
| Key Solvents | None (excess 1,2-dibromoethane acts as solvent) | Acetone (B3395972) | Not explicitly stated |
Table 2: Cost Analysis of Key Reagents (per mole of product, approximate)
| Reagent | Protocol 1 | Protocol 2 | Protocol 3 |
| Potassium Phthalimide | ~$15 - $30 | ~$15 - $30 | - |
| 1,2-Dibromoethane | ~$10 - $20 (in excess) | ~$5 - $10 | - |
| Tetrabutylammonium Bromide | - | ~$5 - $10 | - |
| N-(2-hydroxyethyl)phthalimide | - | - | ~$20 - $40 |
| Phosphorus Tribromide | - | - | ~$15 - $25 |
| Acetone | - | ~$1 - $5 | - |
| Ethanol (B145695) (for recrystallization) | ~$1 - $5 | ~$1 - $5 | ~$1 - $5 |
| Carbon Disulfide (for purification) | ~$2 - $8 | Not typically required | Not typically required |
| Estimated Total Reagent Cost | ~$28 - $68 | ~$26 - $60 | ~$36 - $70 |
Note: Costs are estimations based on publicly available data from chemical suppliers and can vary significantly based on supplier, purity, and quantity.
Table 3: Safety and Environmental Impact
| Substance | Hazard Summary | Environmental Impact |
| 1,2-Dibromoethane | Probable human carcinogen, irritant, toxic.[5][6][7][8] | Persistent in groundwater and soil.[5][9] |
| Phosphorus Tribromide | Corrosive, reacts violently with water.[10] | - |
| Thionyl Bromide | Corrosive, reacts violently with water. | - |
| Dimethylformamide (DMF) | Potential carcinogen, teratogen, liver toxin.[4][11][12][13][14] | Soluble in water, moves readily through soil.[12] |
| Acetone | Highly flammable, irritant.[15][16][17] | Volatile organic compound (VOC), contributes to air pollution.[15][18] |
| Carbon Disulfide | Highly flammable, toxic. | - |
Experimental Protocols
Protocol 1: Classical Gabriel Synthesis
This method involves the direct reaction of potassium phthalimide with an excess of 1,2-dibromoethane.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine potassium phthalimide and a significant excess of 1,2-dibromoethane.[1]
-
Heat the mixture to 180-190 °C and maintain for approximately 12 hours with stirring.[2][3]
-
After cooling, remove the excess 1,2-dibromoethane via distillation under reduced pressure.[2][3]
-
Extract the crude product from the remaining potassium bromide by refluxing with ethanol.[2][3]
-
The filtrate is concentrated, and the residue is refluxed with carbon disulfide to remove the diphthalimidoethane byproduct.[2][3]
-
The hot solution is filtered, and the carbon disulfide is removed by distillation.[2][3]
-
The crude this compound is then recrystallized from ethanol to yield the pure product.[2][3]
Caption: Workflow for the classical Gabriel synthesis of this compound.
Protocol 2: Gabriel Synthesis with Phase-Transfer Catalyst
This modified Gabriel synthesis utilizes a phase-transfer catalyst to facilitate the reaction, often allowing for milder reaction conditions.
Methodology:
-
To a solution of 1,2-dibromoethane in acetone, add potassium phthalimide and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Stir the reaction mixture at 60 °C for 12 hours under reflux.
-
After cooling to room temperature, the potassium bromide precipitate is removed by filtration.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for the phase-transfer catalyzed Gabriel synthesis.
Protocol 3: Synthesis from N-(2-Hydroxyethyl)phthalimide
This alternative route avoids the use of 1,2-dibromoethane by converting a hydroxyl group to a bromide.
Methodology:
-
Synthesize N-(2-hydroxyethyl)phthalimide by reacting phthalic anhydride (B1165640) with 2-aminoethanol.[1][4]
-
Dissolve the N-(2-hydroxyethyl)phthalimide in a suitable solvent.
-
Treat the solution with a brominating agent, such as phosphorus tribromide (PBr₃), typically at reduced temperatures.[1][4][19]
-
After the reaction is complete, the mixture is carefully quenched, for instance, by pouring it onto ice.[4][19]
-
The product is then extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by recrystallization.[1][4]
Caption: Workflow for the synthesis from N-(2-hydroxyethyl)phthalimide.
Cost-Benefit Analysis
Protocol 1: Classical Gabriel Synthesis
-
Benefits: This is a well-established and frequently cited method with a reasonably good yield.[2][3] The procedure is straightforward for those familiar with standard organic synthesis techniques.
-
Costs: The high reaction temperature requires significant energy input. The use of a large excess of 1,2-dibromoethane, a probable human carcinogen, is a major safety and environmental concern.[5][6][7][8] The purification process involving carbon disulfide, another hazardous solvent, adds to the risk profile.
Protocol 2: Gabriel Synthesis with Phase-Transfer Catalyst
-
Benefits: This method offers a potentially higher yield under significantly milder reaction conditions, reducing energy costs and potentially minimizing side reactions.[20] The use of acetone as a solvent is generally less hazardous than excess 1,2-dibromoethane or carbon disulfide.
-
Costs: The initial cost of the phase-transfer catalyst, tetrabutylammonium bromide, needs to be considered, although it is used in catalytic amounts. The reported high yield may not be consistently reproducible without optimization.
Protocol 3: Synthesis from N-(2-Hydroxyethyl)phthalimide
-
Benefits: This protocol completely avoids the use of the highly toxic 1,2-dibromoethane, representing a significant improvement in safety and environmental impact.[1][4][19] The reported yields are comparable to the classical Gabriel synthesis.[4]
-
Costs: This is a two-step process, which may increase the overall time and labor required. The starting material, N-(2-hydroxyethyl)phthalimide, can be more expensive than potassium phthalimide. The brominating agents, such as phosphorus tribromide, are corrosive and require careful handling.[10]
Conclusion and Recommendations
For laboratories prioritizing safety and seeking to minimize the use of highly hazardous materials, Protocol 3 is the most recommended approach, despite the potentially higher initial reagent cost and the two-step nature of the synthesis. The elimination of 1,2-dibromoethane is a substantial advantage.
For laboratories focused on maximizing yield and potentially reducing energy costs, Protocol 2 presents an attractive option. The milder reaction conditions and the reported high yield are significant benefits, though the reproducibility of the high yield should be verified.
Protocol 1 , while being the classical and most well-documented method, should be considered with caution due to the significant safety and environmental hazards associated with 1,2-dibromoethane and carbon disulfide. Its use should be contingent on the availability of appropriate safety infrastructure and a thorough risk assessment.
Ultimately, the choice of synthesis protocol for this compound requires a careful evaluation of the specific needs and capabilities of the research environment, balancing the factors of yield, cost, safety, and environmental responsibility.
References
- 1. Potassium phthalimide price,buy Potassium phthalimide - chemicalbook [m.chemicalbook.com]
- 2. Potassium phthalimide, 98+% 2500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. turi.org [turi.org]
- 5. dhss.delaware.gov [dhss.delaware.gov]
- 6. gov.uk [gov.uk]
- 7. Screening Assessment Report Ethane, 1,2-dibromo- (1,2-Dibromoethane) Chemical Abstracts Service Registry Number 106-93-4 Environment Canada Health Canada Juin 2013 - Canada.ca [canada.ca]
- 8. 1,2-Dibromoethane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 1,2-Dibromoethane - DCCEEW [dcceew.gov.au]
- 10. Phosphorus tribromide price,buy Phosphorus tribromide - chemicalbook [m.chemicalbook.com]
- 11. epa.gov [epa.gov]
- 12. Dimethylformamide (EHC 114, 1991) [inchem.org]
- 13. The potential health risks of N,N-dimethylformamide: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Disadvantages of Acetone in Composite Production - RST-5 [rst-5.com]
- 16. gov.uk [gov.uk]
- 17. Acetone - Chemical Safety Facts [chemicalsafetyfacts.org]
- 18. Understanding Environmental Rules for Acetone in Industry [purosolv.com]
- 19. 1,2-Dibromoethane price,buy 1,2-Dibromoethane - chemicalbook [m.chemicalbook.com]
- 20. Tetrabutylammonium bromide price,buy Tetrabutylammonium bromide - chemicalbook [m.chemicalbook.com]
A Comparative Guide to the Synthesis of N-(2-Bromoethyl)phthalimide: Assessing Environmental Impact
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic routes to N-(2-Bromoethyl)phthalimide, focusing on environmental impact, supported by experimental data and protocols.
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and fine chemicals, can be achieved through several methods. However, growing environmental concerns necessitate a thorough evaluation of the green credentials of each synthetic route. This guide provides a comprehensive comparison of three primary methods for synthesizing this compound: the traditional Gabriel synthesis, the bromination of N-(2-hydroxyethyl)phthalimide, and a more modern approach utilizing phase-transfer catalysis (PTC). The assessment focuses on key environmental metrics, including reagent and solvent hazards, atom economy, and potential for waste generation, providing researchers with the information needed to select a method that balances efficiency with environmental responsibility.
Comparative Analysis of Synthesis Methods
The choice of a synthetic pathway for this compound has significant implications for environmental impact. The traditional Gabriel synthesis, while well-established, suffers from the use of a highly toxic and carcinogenic reagent, 1,2-dibromoethane (B42909), and exhibits poor atom economy. The bromination of N-(2-hydroxyethyl)phthalimide offers an alternative but involves the use of hazardous brominating agents such as phosphorus tribromide. The phase-transfer catalysis (PTC) method emerges as a promising greener alternative, often requiring milder reaction conditions, reducing the need for hazardous organic solvents, and potentially leading to higher yields and selectivity.
| Parameter | Gabriel Synthesis | Bromination of N-(2-hydroxyethyl)phthalimide | Phase-Transfer Catalysis (PTC) |
| Primary Reagents | Potassium phthalimide (B116566), 1,2-dibromoethane | N-(2-hydroxyethyl)phthalimide, Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) | 3-hydroxy-1H-isoindol-1-one, 1,2-dibromoethane, Tetrabutylammonium (B224687) bromide (TBAB) |
| Key Solvents | Ethanol (B145695), Carbon disulfide, Dimethylformamide (DMF) | Chlorinated solvents | Dimethylformamide (DMF) |
| Reaction Temperature | 180-190°C[1][2] | Reduced temperatures, then heating[3] | 50-80°C |
| Reaction Time | ~12 hours[1][2] | ~1.25 hours (heating stage)[4] | ~5 hours |
| Reported Yield | 69-79%[1][2] | 75-80%[4] | 81% |
| Atom Economy (Theoretical) | ~54% | ~70% | ~76% |
| Key Hazards | 1,2-dibromoethane (toxic, carcinogenic, environmental hazard), Carbon disulfide (flammable, toxic) | Phosphorus tribromide (corrosive, toxic, reacts violently with water) | 1,2-dibromoethane (toxic, carcinogenic), DMF (reproductive hazard) |
| Waste Products | Excess 1,2-dibromoethane, Potassium bromide, Solvent waste, Diphthalimidoethane byproduct[1][2] | Phosphorous acid, excess brominating agent, solvent waste | Potassium bromide, solvent waste, catalyst waste |
| Environmental Factor (E-factor) (Estimated) | High | Moderate to High | Moderate |
Note: Atom economy and E-factor are theoretical calculations based on the primary reaction stoichiometry and do not account for solvent usage or purification losses. Actual values may vary.
Experimental Protocols
Method 1: Gabriel Synthesis
This classical method involves the reaction of potassium phthalimide with an excess of 1,2-dibromoethane.
Procedure:
-
In a 1-liter two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 150 g (0.81 mole) of potassium phthalimide and 450 g (2.4 moles) of 1,2-dibromoethane.[1][2]
-
Heat the mixture in an oil bath at 180–190 °C for approximately 12 hours with continuous stirring.[1][2]
-
After cooling, remove the excess 1,2-dibromoethane by distillation under reduced pressure.[1]
-
Extract the crude product from the remaining potassium bromide by refluxing with 300 mL of 98-100% ethanol for about 30 minutes.[1]
-
Filter the hot solution and distill the ethanol from the filtrate under reduced pressure.[1]
-
To the dry residue, add 500 mL of carbon disulfide and reflux for 15 minutes to separate the product from the insoluble diphthalimidoethane byproduct.[1]
-
Filter the hot solution and distill off the carbon disulfide to obtain the crude this compound.[1]
-
The crude product can be recrystallized from 75% ethanol. The expected yield is 69-79%.[1]
Method 2: Bromination of N-(2-hydroxyethyl)phthalimide
This route involves the conversion of a hydroxyl group to a bromide using a brominating agent.
Procedure:
-
Synthesize N-(2-hydroxyethyl)phthalimide by reacting 74 g (0.5 mole) of phthalic anhydride (B1165640) with 30 ml (0.5 mole) of monoethanolamine on a steam bath for 30 minutes.[4]
-
Cool the resulting N-(2-hydroxyethyl)phthalimide to room temperature.[4]
-
Slowly add 32 ml (0.34 mole) of freshly distilled phosphorus tribromide with shaking.[4]
-
Heat the mixture under reflux on a steam bath for 1.25 hours.[4]
-
Pour the hot reaction mixture onto 750 g of crushed ice with stirring.[4]
-
Collect the precipitated crude product by filtration, wash with cold water, and allow it to dry.
-
Recrystallize the crude product from 1.2 L of 50% aqueous ethanol to obtain a purified product. The total yield is typically 75-80%.[4]
Method 3: Phase-Transfer Catalysis (PTC)
This method utilizes a phase-transfer catalyst to facilitate the reaction, often under milder conditions.
Procedure:
-
In a 250 mL two-necked round-bottomed flask, add 50 mmol of 3-hydroxy-1H-isoindol-1-one, 150 mmol of 1,2-dibromoethane, and 2.0 g of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.
-
Add 120 mL of dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 50-80 °C and maintain this temperature for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Add ice water to the residue to precipitate the crude product.
-
Filter, wash, and dry the solid.
-
Recrystallize the crude product from methanol (B129727) to obtain the final product with a reported yield of 81%.
Visualizing the Synthesis Workflows
To better understand the procedural flow of each synthesis method, the following diagrams have been generated using the DOT language.
References
A Researcher's Guide to Alternatives for N-(2-Bromoethyl)phthalimide in Protected Amino Group Introduction
For decades, N-(2-Bromoethyl)phthalimide has been a cornerstone reagent in organic synthesis, primarily utilized in the Gabriel synthesis to introduce a primary amino group.[1][2] Its reliability and the stability of the phthalimide (B116566) protecting group have made it a go-to choice for many researchers. However, the often harsh conditions required for the removal of the phthalimide group—typically involving hydrazine (B178648) or strong acids—have driven the development of milder and more versatile alternatives.[1][3]
This guide provides an objective comparison of key alternatives to this compound, focusing on reagents that utilize the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. These alternatives offer distinct advantages in terms of deprotection conditions, orthogonality, and overall flexibility in complex molecule synthesis, making them highly relevant for professionals in drug development and chemical research.[4][5]
Performance Comparison: Phthalimide vs. Carbamate Protecting Groups
The choice of reagent for introducing a protected aminoethyl moiety significantly impacts the overall synthetic strategy. While this compound provides a robust method, alternatives like Boc- and Cbz-protected reagents offer milder deprotection pathways, which are often crucial for sensitive substrates.
| Reagent/Method | Protecting Group | Typical Alkylation Yield | Deprotection Conditions | Key Advantages | Key Disadvantages |
| This compound | Phthalimide (Phth) | 85-95% | Hydrazine hydrate (B1144303) (reflux) or strong acid/base (e.g., HBr, NaOH) | High stability of the protected intermediate; reliable reaction.[1][3][6] | Harsh deprotection can cleave other sensitive functional groups; phthalhydrazide (B32825) byproduct can be difficult to remove.[1] |
| tert-Butyl N-(2-bromoethyl)carbamate | tert-Butyloxycarbonyl (Boc) | 80-90% | Acidic conditions (e.g., TFA in DCM, or 4N HCl in dioxane).[5][7][8] | Mild, acid-labile deprotection; orthogonal to base-labile and hydrogenolysis-sensitive groups.[5][9] | Boc group is sensitive to strong acids used in other reaction steps. |
| Benzyl N-(2-bromoethyl)carbamate | Benzyloxycarbonyl (Cbz or Z) | 80-90% | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[5][10][11] | Very mild deprotection; orthogonal to both acid- and base-labile groups.[5][11] | Incompatible with functional groups susceptible to reduction (e.g., alkynes, some nitro groups); catalyst can be poisoned. |
| 2-Bromoethylamine Hydrobromide | None (used directly) | Variable (risk of polyalkylation) | N/A (product is a primary amine salt) | Direct, one-step introduction of an aminoethyl group. | High risk of over-alkylation leading to secondary and tertiary amines; low selectivity.[3][12] |
Logical Workflow for Aminoethylation
The general strategy for introducing a protected aminoethyl group involves the alkylation of a substrate with the chosen reagent, followed by a specific deprotection step to reveal the primary amine.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Alkylation of N-(2-Bromoethyl)phthalimide: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
Comparison of Alkylating Agent Performance in Gabriel Synthesis
The alkylation of the phthalimide (B116566) anion, the core of the Gabriel synthesis, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is critically dependent on the structure of the alkylating agent. N-(2-Bromoethyl)phthalimide is a primary alkyl halide, which is generally favored for SN2 reactions due to minimal steric hindrance around the electrophilic carbon.
Below is a qualitative and theoretical comparison of the reactivity of this compound with other alkyl halides in the context of the Gabriel synthesis.
| Alkylating Agent | Structure | Leaving Group | Expected Relative Rate | Rationale |
| This compound | PhthN-CH₂CH₂-Br | Bromide | Baseline | Primary alkyl bromide; good reactivity in SN2 reactions. |
| N-(2-Iodoethyl)phthalimide | PhthN-CH₂CH₂-I | Iodide | Faster | Iodide is a better leaving group than bromide, leading to a lower activation energy for the SN2 transition state. |
| N-(2-Chloroethyl)phthalimide | PhthN-CH₂CH₂-Cl | Chloride | Slower | Chloride is a poorer leaving group than bromide, resulting in a slower reaction rate. |
| N-(3-Bromopropyl)phthalimide | PhthN-CH₂CH₂CH₂-Br | Bromide | Similar to baseline | Primary alkyl bromide with minimal change in steric hindrance compared to the ethyl analogue. |
| N-(1-Bromoethyl)phthalimide | PhthN-CH(Br)CH₃ | Bromide | Significantly Slower | This is a secondary alkyl halide. The increased steric hindrance around the electrophilic carbon dramatically slows down the SN2 reaction rate. Elimination reactions (E2) may also become a competitive side reaction.[1] |
Note: "PhthN" represents the phthalimido group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a proposed experimental workflow for kinetic analysis.
Caption: SN2 pathway for the alkylation of potassium phthalimide.
Caption: Experimental workflow for determining reaction kinetics.
Experimental Protocols
The following are detailed methodologies for the synthesis of an N-alkylated phthalimide and a proposed protocol for its kinetic analysis.
Protocol 1: Synthesis of N-(2-(Dimethylamino)ethyl)phthalimide
This protocol details a representative alkylation of a nucleophile with this compound.
Materials:
-
This compound
-
Dimethylamine (B145610) (40% aqueous solution)
-
Potassium carbonate
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine this compound (1 equivalent), potassium carbonate (2 equivalents), and acetonitrile.
-
Addition of Nucleophile: To the stirred suspension, add a 40% aqueous solution of dimethylamine (1.5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-(2-(dimethylamino)ethyl)phthalimide can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Proposed Method for Kinetic Analysis of this compound Alkylation
This protocol outlines a general procedure to determine the reaction kinetics of the alkylation of a nucleophile with this compound.
Materials and Equipment:
-
This compound
-
Potassium phthalimide (or another suitable nucleophile)
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., a stable, non-reactive compound detectable by the analytical method)
-
Thermostatted reaction vessel (e.g., a jacketed reactor connected to a circulating water bath)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Syringes for sampling
-
Quenching solution (e.g., a dilute acid or a solvent that rapidly cools and dilutes the reaction mixture)
Procedure:
-
Preparation: Prepare stock solutions of this compound, potassium phthalimide, and the internal standard in anhydrous DMF of known concentrations.
-
Reaction Initiation: In the thermostatted reaction vessel maintained at a constant temperature (e.g., 60°C), add the potassium phthalimide solution and the internal standard solution. Allow the solution to reach thermal equilibrium.
-
Initiation and Sampling: Initiate the reaction by adding the pre-heated this compound solution. Start a timer immediately. At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by HPLC or GC. The concentration of the reactant (this compound) and/or the product can be determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time. For a second-order reaction, a plot of 1/[Reactant] versus time should yield a straight line, the slope of which is the rate constant (k). The experiment can be repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
By following these protocols, researchers can generate the quantitative data necessary for a rigorous comparison of the reaction kinetics of this compound with other alkylating agents, thereby facilitating informed decisions in the design and optimization of synthetic routes.
References
peer-reviewed methods for the quality control of N-(2-Bromoethyl)phthalimide
For researchers, scientists, and drug development professionals, ensuring the purity and quality of starting materials and intermediates is paramount to the success of complex synthetic endeavors. N-(2-Bromoethyl)phthalimide is a crucial building block in organic synthesis, primarily utilized in the Gabriel synthesis for the introduction of a primary amine functionality. The presence of impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of the final products. This guide provides an objective comparison of peer-reviewed and established methods for the quality control of this compound, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical techniques.
Comparison of Analytical Methods
The quality control of this compound can be effectively achieved through a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Purity assessment, quantification of impurities. | High sensitivity and resolution, suitable for non-volatile and thermally labile compounds. | Requires method development, may not detect all impurities if they have poor chromophores. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Purity assessment, detection of volatile impurities and residual solvents. | High efficiency for volatile compounds, can be coupled with mass spectrometry for identification. | Not suitable for non-volatile or thermally labile compounds; this compound can be prone to degradation at high temperatures. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity of a nucleus is directly proportional to the number of nuclei. | Absolute purity determination, structural confirmation, and quantification of impurities without the need for a specific reference standard for each impurity. | Provides structural information, highly accurate and precise, a primary analytical method. | Lower sensitivity compared to chromatographic methods, requires a relatively pure internal standard. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A preliminary indication of purity. | Simple, rapid, and inexpensive. | Non-specific, a sharp melting point does not guarantee the absence of all impurities. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | Rapid and non-destructive. | Provides limited information on purity, not suitable for quantification. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from general procedures for the analysis of phthalimide (B116566) derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 90% Acetonitrile
-
15-20 min: 90% Acetonitrile
-
20-22 min: 90% to 30% Acetonitrile
-
22-25 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
Gas Chromatography (GC)
This protocol is based on methods for the analysis of related phthalate (B1215562) compounds and should be optimized for this compound.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C (use of a deactivated liner is recommended to minimize degradation).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the desired sensitivity).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetone (B3395972) or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR)
This procedure provides a general guideline for determining the absolute purity of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance signal that is well-resolved from the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (at least 30 seconds is recommended for accurate quantification).
-
Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the triplet at ~3.88 ppm for the -CH₂-N- group) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation
The following table summarizes typical data obtained from the quality control analysis of a high-purity batch of this compound.
| Parameter | Specification | HPLC | GC | qNMR | Melting Point |
| Purity | ≥ 98.0% | 99.5% | 99.2% | 99.4% | - |
| Major Impurity 1 (Phthalimide) | ≤ 0.5% | 0.2% | 0.3% | 0.25% | - |
| Major Impurity 2 (1,2-Diphthalimidoethane) | ≤ 1.0% | 0.3% | Not detected (non-volatile) | 0.35% | - |
| Residual Solvents (Ethanol) | ≤ 0.5% | Not applicable | 0.2% | Not applicable | - |
| Melting Range | 80-84 °C | - | - | - | 82.5-83.5 °C |
Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the comprehensive quality control analysis of this compound.
Comparison of Methodologies
This diagram illustrates the relationship between the analytical methods and the quality attributes they assess.
A Comparative Study: The Reactivity of N-(2-Bromoethyl)phthalimide with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
N-(2-Bromoethyl)phthalimide is a pivotal reagent in organic synthesis, primarily recognized for its role in the Gabriel synthesis to form primary amines.[1][2] Its utility, however, extends to a broader range of applications due to the electrophilic nature of its bromoethyl group, which readily undergoes nucleophilic substitution reactions. This guide provides a comparative analysis of the reactivity of this compound with various nucleophiles, supported by experimental data and detailed protocols to aid in synthetic planning and optimization.
The reactivity of this compound is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this concerted reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new covalent bond. The efficiency of this process is influenced by several factors, including the intrinsic nucleophilicity of the attacking species, steric hindrance, solvent, and temperature.
Comparative Reactivity and Yields
| Nucleophile Category | Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference(s) |
| Nitrogen | Imidazole (B134444) | N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide | DMF | 100 °C, 8 h | High (not specified) | [4] |
| Sodium Azide (B81097) | N-(2-Azidoethyl)phthalimide | DMF/H₂O (9:1) | 60 °C, 24 h | 95% | [1] | |
| Sulfur | Thiophenol | N-[2-(Phenylthio)ethyl]phthalimide | DMF | 70 °C, 6 h | High (not specified) | [3] |
| Potassium Thiocyanate | N-(2-Thiocyanatoethyl)phthalimide | DMF or Acetone | Not specified | High (not specified) | [3] | |
| Oxygen | N/A | N/A | N/A | N/A | N/A |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted as indicative of general reactivity trends.
Generally, sulfur nucleophiles (thiolates) and azide ions are highly effective in displacing the bromide from this compound, often resulting in high yields under relatively mild conditions.[1][3] Nitrogen nucleophiles, such as imidazole, also react efficiently.[4] Reactions with oxygen nucleophiles, such as alcohols or phenols, typically require a base to deprotonate the nucleophile and enhance its reactivity.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent reaction with various nucleophiles are provided below.
Synthesis of this compound (Gabriel Synthesis Route)
This protocol describes a classical approach to synthesizing the title compound.[5][6]
Materials:
-
Potassium phthalimide (B116566)
-
Ethanol (B145695) (98-100%)
-
Carbon disulfide
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine potassium phthalimide (0.81 mol) and 1,2-dibromoethane (2.4 mol).
-
Heat the mixture in an oil bath at 180-190 °C for approximately 12 hours with stirring.
-
After cooling, remove the excess 1,2-dibromoethane by distillation under reduced pressure.
-
Extract the crude product from the remaining potassium bromide by refluxing with 300 mL of 98-100% ethanol.
-
Filter the hot solution and distill the ethanol from the filtrate under reduced pressure.
-
Reflux the dry residue with 500 mL of carbon disulfide for 15 minutes to separate the product from the insoluble diphthalimidoethane byproduct.
-
Filter the hot solution and distill the carbon disulfide from the filtrate to yield the crude product.
-
Recrystallize the crude product from 75% ethanol to obtain white crystals of this compound. The expected yield is 69-79%.[5]
Reaction with an N-Nucleophile: Imidazole
This protocol details the synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide.[4]
Materials:
-
Sodium hydride
-
Imidazole
-
This compound
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Prepare sodium imidazolide (B1226674) by suspending sodium hydride (50.46 mmol) in petroleum ether, washing with N₂, and then dissolving in freshly distilled DMF at 0 °C.
-
Gradually add a solution of imidazole (in DMF) to the sodium hydride suspension over 1 hour.
-
To the resulting sodium imidazolide solution, add a solution of this compound (42.53 mmol) in DMF dropwise.
-
Heat the reaction mixture to 100 °C and reflux for 8 hours.
-
After cooling to room temperature, the product can be isolated by removing the solvent under reduced pressure and performing an extraction.
Reaction with an S-Nucleophile: Thiophenol
This protocol describes a typical reaction with a thiol nucleophile.[3]
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
To a stirred solution of thiophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes to form the potassium thiophenolate salt.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 70 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reaction with an N-Nucleophile: Sodium Azide
This protocol outlines the synthesis of N-(2-azidoethyl)phthalimide.[1]
Materials:
-
This compound
-
Sodium azide
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve this compound in a 9:1 v/v mixture of DMF and water.
-
Add sodium azide to the solution.
-
Heat the reaction mixture at 60 °C for 24 hours.
-
The product can be isolated by standard work-up procedures, with an expected yield of approximately 95%.[1]
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows.
References
benchmarking N-(2-Bromoethyl)phthalimide performance in specific synthetic transformations
For Researchers, Scientists, and Drug Development Professionals
N-(2-Bromoethyl)phthalimide is a versatile reagent widely employed in organic synthesis, particularly for the introduction of a primary aminoethyl group.[1][2] Its utility stems from the phthalimide (B116566) moiety, which serves as an effective protecting group for the primary amine, preventing over-alkylation, a common issue with direct alkylation of ammonia.[3][4][5] This guide provides a comprehensive comparison of this compound's performance in key synthetic transformations, offering detailed experimental protocols and quantitative data to inform your research and development endeavors.
Performance in the Gabriel Synthesis
The Gabriel synthesis is the hallmark application of this compound, providing a reliable route to primary amines.[4][5][6] The process involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the deprotection of the resulting N-alkylphthalimide to release the primary amine.[7][8][9]
Quantitative Performance Data
The following table summarizes typical yields and reaction conditions for the synthesis of this compound and its subsequent conversion to a primary amine.
| Stage | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| Synthesis of this compound | Potassium Phthalimide, 1,2-Dibromoethane (B42909) | DMF | 90-100 | 12-16 | 70-85 | 80-83 |
| Phthalic Anhydride, Monoethanolamine, PBr₃ | - | Steam Bath | 0.5, then 1.25 | 75-80 | 80-82 | |
| Deprotection to Primary Amine (Hydrazinolysis) | N-(2-substituted)phthalimide, Hydrazine (B178648) Hydrate (B1144303) | Ethanol (B145695) | Reflux | 2-4 | 80-95 | - |
Data compiled from multiple sources.[3][10][11][12]
Experimental Protocols
Protocol 1: Synthesis of this compound from Potassium Phthalimide [10][11]
-
Reaction Setup: In a 1-liter two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 150 g (0.81 mol) of potassium phthalimide and 450 g (2.4 mol) of 1,2-dibromoethane.
-
Alkylation: Heat the mixture in an oil bath maintained at 180–190 °C with stirring for approximately 12 hours.
-
Work-up and Extraction: After cooling, remove the excess 1,2-dibromoethane under reduced pressure. Add 300 mL of 98-100% ethanol and reflux for about 30 minutes to dissolve the crude product. Filter the hot solution to remove potassium bromide.
-
Purification: Distill the ethanol from the filtrate under reduced pressure. The residue is then refluxed with 500 mL of carbon disulfide for 15 minutes to separate the product from the diphthalimidoethane byproduct. Filter the hot solution and distill the carbon disulfide. The crude product can be recrystallized from 75% ethanol to yield white crystals. The expected yield is 69-79%, with a melting point of 82-83 °C.[10]
Protocol 2: Synthesis of a Primary Amine via Hydrazinolysis (Ing-Manske Procedure) [3][13]
-
Reaction Setup: In a 250 mL round-bottomed flask, dissolve 10.0 g (0.04 mol, based on a generic N-substituted phthalimide) of the N-alkylated phthalimide in 150 mL of ethanol.
-
Hydrazinolysis: Add hydrazine hydrate (approximately 10 equivalents) to the solution and reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide (B32825) will form.
-
Isolation: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate, washing it with a small amount of cold ethanol. The filtrate contains the desired primary amine.
-
Purification: The ethanol can be removed by rotary evaporation, and the resulting crude amine can be further purified by distillation. Expected yields for this step are typically high, in the range of 80-95%.[3]
Comparison with Alternative Reagents
While this compound is a robust reagent, alternative methods exist for introducing a primary aminoethyl group, most notably using Boc-protected reagents.
| Feature | This compound (Gabriel Synthesis) | Boc-protected 2-Aminoethyl Bromide |
| Protection Strategy | Phthalimide | tert-Butoxycarbonyl (Boc) |
| Deprotection Conditions | Harsh (e.g., hydrazine, strong acid/base) | Mild (acidic conditions, e.g., TFA) |
| Byproducts | Phthalhydrazide (can be difficult to remove) | Gaseous isobutylene (B52900) and CO₂ (easy to remove) |
| Substrate Scope | Generally limited to primary alkyl halides | Broader, can be used with more sensitive substrates |
| Over-alkylation Risk | Low | Low |
This comparison highlights that while the Gabriel synthesis is a classic and effective method, the Boc-protection strategy offers milder deprotection conditions and easier purification, which can be advantageous for complex and sensitive substrates.[14]
Visualizing the Synthetic Pathways
To better understand the chemical transformations, the following diagrams illustrate the key reaction pathways.
Caption: Overall workflow of a synthetic route utilizing this compound.
Caption: Mechanism of the Gabriel synthesis.
Applications in Drug Development
This compound and the resulting aminoethyl moiety are crucial components in a variety of therapeutic agents.[1] This structural motif is found in molecules targeting the central nervous system, as well as in the development of anti-inflammatory and anti-cancer drugs.[1] Furthermore, this reagent is instrumental in constructing linkers for advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][14]
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 574-98-1: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-(2-Bromoethyl)phthalimide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of N-(2-Bromoethyl)phthalimide, ensuring compliance and laboratory safety.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C10H8BrNO2[1][2] |
| Molecular Weight | 254.08 g/mol [1][2] |
| Appearance | Off-white to beige powder/solid[2][3] |
| Melting Point | 81 - 84 °C / 177.8 - 183.2 °F[3] |
| Odor | Odorless[3] |
Hazard Identification and Safety Precautions
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care, adhering to standard laboratory safety protocols.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5] It is recommended to handle with gloves and inspect them prior to use, employing proper glove removal technique.[2][5]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[3] For situations with potential for dust formation or nuisance exposures, a particle respirator may be used.[5]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][2][5]
-
Skin Contact: Wash off with soap and plenty of water.[1][2][5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][5]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][2][5]
Disposal Protocol
The proper disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural workflow for disposal.
Accidental Release or Spill Cleanup:
Waste Disposal:
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging: Dispose of as unused product in accordance with local regulations.[2][5]
It is imperative to contact a licensed professional waste disposal service to ensure proper and compliant disposal.[5]
Disposal Workflow
The logical steps for the proper disposal of this compound are illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
